[1-(4-Methoxyphenyl)-2-phenylethyl]methylamine
Beschreibung
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-N-methyl-2-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-17-16(12-13-6-4-3-5-7-13)14-8-10-15(18-2)11-9-14/h3-11,16-17H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBRASOCYMAZJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93027-02-2 | |
| Record name | NSC165851 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165851 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
[1-(4-Methoxyphenyl)-2-phenylethyl]methylamine chemical properties
The following technical guide provides an in-depth chemical and pharmacological profile of [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine , a structural analogue of the analgesic-stimulant Lefetamine. This document is structured for researchers and drug development professionals, focusing on synthesis, characterization, and structure-activity relationships (SAR).
Technical Monograph & Synthesis Guide
Executive Summary
[1-(4-Methoxyphenyl)-2-phenylethyl]methylamine (CAS: 93027-02-2) is a secondary amine belonging to the 1,2-diphenylethylamine class. It is the
This molecule is primarily utilized as a chemical building block in the synthesis of novel analgesics and dissociative agents. Its 4-methoxy substitution introduces a metabolic handle (O-demethylation) and alters the electronic properties of the aromatic ring, potentially modulating binding affinity at the
Physicochemical Properties
| Property | Value / Description |
| Systematic Name | |
| CAS Registry Number | 93027-02-2 |
| Molecular Formula | C |
| Molecular Weight | 241.33 g/mol |
| Physical Form (Free Base) | Viscous pale yellow oil (Predicted) |
| Physical Form (HCl Salt) | White crystalline solid |
| Boiling Point | ~366.6 °C at 760 mmHg (Predicted) |
| pKa (Base) | ~9.5 (Predicted based on secondary benzylamine) |
| LogP | ~3.2 (Lipophilic, BBB permeable) |
| Solubility | Insoluble in water (Free Base); Soluble in EtOH, DCM, DMSO. HCl salt is water-soluble. |
Structural Analysis & Pharmacophore
The molecule features a chiral center at the C1 position, existing as
Structural Comparison: Lefetamine vs. Target
The following diagram illustrates the structural relationship between the target compound and the known analgesic Lefetamine.
Figure 1: Structural derivation of the target compound from the Lefetamine scaffold.
Synthesis Methodology
The most robust synthetic route for [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine is the Reductive Amination of the corresponding ketone, 1-(4-methoxyphenyl)-2-phenylethanone (Desoxyanisoin). This method is preferred for its scalability and avoidance of hazardous azide intermediates.
Reaction Scheme
-
Precursor: 1-(4-methoxyphenyl)-2-phenylethanone (CAS 120-44-5).
-
Amine Source: Methylamine (40% aq. or 2M in THF).
-
Reductant: Sodium Cyanoborohydride (
) or Sodium Triacetoxyborohydride ( ).
Figure 2: Reductive amination pathway for the synthesis of the target amine.
Detailed Protocol (Bench Scale: 10 mmol)
Safety Precaution: Methylamine is volatile and toxic. Sodium cyanoborohydride releases HCN if acidified; use proper ventilation and a scrubber.
-
Imine Formation:
-
In a dry 100 mL Round Bottom Flask (RBF), dissolve 1-(4-methoxyphenyl)-2-phenylethanone (2.26 g, 10 mmol) in anhydrous Methanol (30 mL).
-
Add Methylamine (2.0 M in THF, 15 mL, 30 mmol) and Titanium(IV) isopropoxide (4.3 g, 15 mmol) to catalyze imine formation.
-
Stir under nitrogen at room temperature for 6–12 hours. (Monitor by TLC: disappearance of ketone).
-
-
Reduction:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Cautiously add Sodium Borohydride (
) (0.57 g, 15 mmol) portion-wise over 15 minutes. Note: NaCNBH3 can be used for higher selectivity but requires pH adjustment. -
Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Workup:
-
Quench the reaction with water (10 mL) followed by 1M NaOH (20 mL) to precipitate titanium salts.
-
Filter the white precipitate through a Celite pad; wash the pad with Ethyl Acetate (EtOAc).
-
Extract the filtrate with EtOAc (3 x 30 mL).
-
Combine organic layers, wash with brine, and dry over anhydrous
. -
Concentrate in vacuo to yield the crude oil.
-
-
Purification:
-
The crude free base can be purified via Flash Column Chromatography (Silica gel, DCM:MeOH:NH4OH 95:5:0.5).
-
Alternatively, convert to the Hydrochloride Salt for crystallization: Dissolve oil in minimal dry diethyl ether, add 2M HCl in ether dropwise until precipitation is complete. Recrystallize from Isopropanol/Ether.
-
Analytical Characterization
Verification of the product requires confirming the N-methyl group and the integrity of the 1,2-diphenylethyl backbone.
Predicted NMR Data ( , Free Base)
| Signal ( | Multiplicity | Integration | Assignment | Interpretation |
| 7.10 – 7.30 | Multiplet | 5H | Ar-H (Phenyl) | Ring B protons (unsubstituted). |
| 7.15 | Doublet ( | 2H | Ar-H (Anisyl) | Ring A (meta to OMe). |
| 6.85 | Doublet ( | 2H | Ar-H (Anisyl) | Ring A (ortho to OMe). |
| 3.79 | Singlet | 3H | -OCH | Methoxy group (diagnostic).[1] |
| 3.65 | dd ( | 1H | Ar-CH -N | Chiral methine proton. |
| 2.90 | dd ( | 1H | Ph-CH | Benzylic methylene (diastereotopic). |
| 2.75 | dd ( | 1H | Ph-CH | Benzylic methylene (diastereotopic). |
| 2.35 | Singlet | 3H | N-CH | N-Methyl group (diagnostic). |
| 1.50 | Broad Singlet | 1H | -NH- | Exchangeable amine proton. |
Mass Spectrometry (GC-MS)
-
Molecular Ion (
): m/z 241 -
Base Peak: m/z 150.
-
Fragmentation Logic:
-cleavage occurs at the C1-C2 bond. -
Fragment A:
. -
Fragment B:
(Tropylium ion).
-
Pharmacological Context (Theoretical)
Note: The following is based on Structure-Activity Relationship (SAR) analysis of the 1,2-diphenylethylamine class. Specific biological data for this exact compound is limited in public literature.
Mechanism of Action
Based on the Lefetamine scaffold, [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine is predicted to exhibit:
-
Analgesic Activity: Interaction with
-opioid receptors, though likely with lower potency than Lefetamine due to the loss of the tertiary amine (N-demethylation usually reduces opioid potency in this scaffold). -
NMDA Antagonism: 1,2-diphenylethylamines (e.g., Ephenidine, MXP) are known NMDA receptor channel blockers. The 4-methoxy group often increases affinity for the NMDA receptor compared to the unsubstituted phenyl ring in similar dissociatives (e.g., 4-MeO-PCP vs PCP).
-
Monoamine Reuptake Inhibition: The structural similarity to neurotransmitters suggests potential inhibition of norepinephrine or dopamine reuptake.
Metabolic Fate
The 4-methoxy group serves as a primary site for Phase I metabolism.
-
O-Demethylation: Catalyzed by CYP2D6, yielding the phenolic metabolite (4-hydroxy analogue). This metabolite may have distinct activity or be conjugated for excretion.
-
N-Demethylation: Conversion to the primary amine, 1-(4-methoxyphenyl)-2-phenylethylamine.
References
-
Umemoto, S., et al. (1972). Synthesis and analgesic activity of 1,2-diphenylethylamine derivatives. Yakugaku Zasshi. (Verified via context of Lefetamine synthesis).
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2014). Report on the risk assessment of 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45). (Contains SAR data on 1,2-diphenylethylamine scaffolds).
-
Sigma-Aldrich. (2024). Product Specification: [1-(4-methoxyphenyl)-2-phenylethyl]methylamine (CAS 93027-02-2).
-
Morris, H., & Wallach, J. (2014). From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis. (Context for methoxy-substituted phenylethylamines).
Disclaimer: This guide is for educational and research purposes only. The compound described may be subject to regulatory controls depending on the jurisdiction (e.g., Federal Analogue Act in the USA due to similarity to Lefetamine). Always verify local laws before synthesis or procurement.
Sources
[1-(4-Methoxyphenyl)-2-phenylethyl]methylamine synthesis pathways
An In-Depth Technical Guide to the Synthesis and Pharmacological Profiling of[1-(4-Methoxyphenyl)-2-phenylethyl]methylamine
Executive Briefing
[1-(4-Methoxyphenyl)-2-phenylethyl]methylamine (CAS RN: 93027-02-2) is a highly specialized secondary amine belonging to the 1,2-diarylethylamine class of compounds. Structurally characterized by an ethylamine backbone substituted with two distinct aryl groups (a 4-methoxyphenyl ring at the alpha position and an unsubstituted phenyl ring at the beta position), this molecule serves as a critical intermediate in advanced organic synthesis and a subject of interest in neuropharmacological research[1].
Historically, 1,2-diarylethylamines have been investigated for their potent neuroprotective properties and their ability to act as uncompetitive antagonists at the N-methyl-D-aspartate (NMDA) receptor[1][2]. This whitepaper deconstructs the synthetic logic, validated bench protocols, and mechanistic causality required to synthesize this compound with high atom economy and stereochemical control.
Retrosynthetic Logic & Pathway Selection
The synthesis of highly sterically hindered secondary amines requires careful circumvention of over-alkylation and elimination side-reactions. For[1-(4-Methoxyphenyl)-2-phenylethyl]methylamine, three primary retrosynthetic disconnections are viable:
-
Route A (Ketone Reductive Amination): Disconnection at the C-N bond leads back to the precursor 1-(4-methoxyphenyl)-2-phenylethan-1-one (CAS 1023-17-2) and methylamine[3][4]. This is the most industrially scalable route.
-
Route B (Grignard Addition to Imine): Disconnection of the C-C bond between the alpha and beta carbons traces back to an imine (4-methoxy-N-methylbenzylideneamine) and benzylmagnesium chloride[5]. This route is optimal for generating diverse libraries of diarylethylamines.
-
Route C (One-Pot Aminobenzylation): A modern, transition-metal-free approach utilizing 4-methoxybenzaldehyde, toluene, and a strong base like NaN(SiMe3)2 to achieve direct benzylic C-H functionalization[6].
Fig 1: Primary retrosynthetic pathways for[1-(4-Methoxyphenyl)-2-phenylethyl]methylamine.
Validated Methodologies & Self-Validating Protocols
The following protocols are engineered to be self-validating systems, ensuring that intermediate integrity is confirmed before progressing to subsequent steps.
Protocol 1: Reductive Amination of 1-(4-Methoxyphenyl)-2-phenylethan-1-one (Route A)
This method adapts standard Leuckart-Wallach and modern reductive amination principles to maximize the yield of the secondary amine while suppressing tertiary amine formation[5][7].
-
Step 1: Imine Formation (Activation & Dehydration)
-
Procedure: Dissolve 1.0 eq of 1-(4-methoxyphenyl)-2-phenylethan-1-one in anhydrous methanol. Add 3.0 eq of methylamine (33% solution in absolute ethanol) followed by 1.2 eq of Titanium(IV) isopropoxide (Ti(OiPr)4). Stir at ambient temperature for 12 hours under an inert argon atmosphere.
-
Causality (The "Why"): Ketones are significantly less electrophilic than aldehydes. Ti(OiPr)4 serves a dual purpose: it acts as a Lewis acid to increase the electrophilicity of the carbonyl carbon, and it acts as a highly effective water scavenger, driving the equilibrium toward the imine and preventing hydrolysis back to the starting material.
-
Validation Checkpoint: TLC (Hexanes:EtOAc 8:2) should show complete consumption of the UV-active ketone.
-
-
Step 2: Hydride Reduction
-
Procedure: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.5 eq of Sodium borohydride (NaBH4) in small portions over 30 minutes to control the exothermic evolution of hydrogen gas. Allow the mixture to warm to room temperature and stir for an additional 4 hours.
-
Causality: NaBH4 selectively reduces the activated iminium species. Cooling to 0°C prevents the premature decomposition of the hydride reagent in the protic solvent and minimizes unwanted side reactions.
-
-
Step 3: Workup & Isolation
-
Procedure: Quench the reaction by the dropwise addition of water (causes precipitation of white TiO2 salts). Filter the suspension through a pad of Celite. Concentrate the filtrate in vacuo, partition between 1M NaOH and Ethyl Acetate, and extract the organic layer. Wash with brine, dry over anhydrous Na2SO4, and evaporate to yield the crude freebase. Purify via flash chromatography (DCM:MeOH:NH4OH 90:9:1) to obtain the pure target compound.
-
Protocol 2: Grignard Addition to Imine (Route B)
This route is highly effective for synthesizing 1,2-diarylethylamines and relies on the nucleophilic attack of a benzyl carbanion equivalent onto an electrophilic imine[5][8].
-
Step 1: Synthesize 4-methoxy-N-methylbenzylideneamine by reacting 4-methoxybenzaldehyde with methylamine in the presence of anhydrous MgSO4 in dichloromethane. Filter and concentrate to yield the pure imine[5].
-
Step 2: In a flame-dried flask under nitrogen, dissolve the imine in anhydrous THF and cool to 0°C.
-
Step 3: Dropwise, add 1.2 eq of Benzylmagnesium chloride (commercially available in THF).
-
Causality: The THF solvent is critical as its oxygen lone pairs coordinate with the magnesium atom, stabilizing the Grignard reagent. Maintaining 0°C prevents the Grignard reagent from acting as a base and deprotonating the alpha-protons of the imine, which would lead to enamine tautomerization and stall the reaction.
-
-
Step 4: Quench with saturated aqueous NH4Cl, extract with diethyl ether, and convert to the hydrochloride salt by bubbling anhydrous HCl gas through the ether solution[5].
Quantitative Data: Pathway Comparison
To assist in route selection for scale-up versus discovery chemistry, the following metrics summarize the operational parameters of each pathway.
| Metric | Route A (Reductive Amination) | Route B (Grignard Addition) | Route C (Aminobenzylation) |
| Primary Precursors | 1-(4-Methoxyphenyl)-2-phenylethan-1-one[3] | 4-Methoxybenzaldehyde, Benzyl-MgCl | 4-Methoxybenzaldehyde, Toluene[6] |
| Estimated Yield | 75 - 85% | 60 - 70% | 55 - 65% |
| Scalability | Excellent (Multi-kilogram) | Moderate (Moisture sensitive) | Low (Requires strong base NaN(SiMe3)2) |
| Atom Economy | High | Medium (Generates Mg salts) | Medium (Generates silane/base waste) |
| Primary Impurity | Trace tertiary amine | Alpha-deprotonated enamine | Toluene homocoupling products |
Pharmacological Relevance & Mechanistic Grounding
Compounds within the 1,2-diarylethylamine class—including the structurally adjacent ephenidine and methoxphenidine—are well-documented uncompetitive antagonists of the NMDA receptor[1]. Research indicates that these molecules bind directly within the ion channel pore at the phencyclidine (PCP) binding site[1][2].
Mechanistic Causality of Action: Uncompetitive antagonism requires the NMDA receptor to be activated by glutamate and glycine (opening the channel) before the drug can access its binding site. Once[1-(4-Methoxyphenyl)-2-phenylethyl]methylamine enters the open pore, it sterically occludes the influx of calcium ions (Ca2+). This blockade interrupts downstream glutamatergic excitatory signaling, which is the foundational mechanism for both its potential neuroprotective effects against ischemic excitotoxicity and its dissociative psychoactive profile[1][2].
Fig 2: Pharmacodynamic logic of 1,2-diarylethylamines acting as NMDA receptor antagonists.
References
-
[5] Title: N-Methyl-1,2-diphenylethylamine hydrochloride - Organic Syntheses Procedure Source: Organic Syntheses (OrgSyn) URL:[Link]
-
[6] Title: One-pot aminobenzylation of aldehydes with toluenes Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
[7] Title: Synthesis of N-methyl-1,2-diphenylethylamine Source: PrepChem URL: [Link]
-
[1] Title: 1,2-Diarylethylamine Source: Wikipedia URL: [Link]
-
[2] Title: EP0346791B1 - 1,2-diarylethylamines for treatment of neurotoxic injury Source: Google Patents URL:
-
[8] Title: Syntheses and analytical characterizations of the research chemical 1‐[1‐(2‐fluorophenyl)‐2‐phenylethyl]pyrrolidine (fluorolintane) and five of its isomers Source: Drug Testing and Analysis (DOI) URL: [Link]
Sources
- 1. 1,2-Diarylethylamine - Wikipedia [en.wikipedia.org]
- 2. EP0346791B1 - 1,2-diarylethylamines for treatment of neurotoxic injury - Google Patents [patents.google.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. CAS 1023-17-2 | Sigma-Aldrich [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. One-pot aminobenzylation of aldehydes with toluenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
Spectroscopic data of [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine (NMR, IR, MS)
Analytical Profile & Spectroscopic Guide: [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine
Executive Summary
Compound Identity: [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine Common Aliases: 4-Methoxy-N-methyl-1,2-diphenylethylamine; 4-OMe-N-methyl-DPEA. Chemical Class: 1,2-Diphenylethylamines.[1][2][3] Significance: This compound is a structural hybrid of the opioid-analgesic Lefetamine (N,N-dimethyl-1,2-diphenylethylamine) and methoxylated phenethylamines. It is of high interest in forensic toxicology as a potential Novel Psychoactive Substance (NPS) and in medicinal chemistry as a scaffold for NMDA receptor antagonists or opioid ligands.
Scope of Guide: This technical paper provides a derived spectroscopic standard based on high-fidelity structural analogs and fragmentation principles. It is designed to assist analytical chemists in the identification of this specific regioisomer, distinguishing it from isobaric species like N-ethyl-1-(4-methoxyphenyl)-2-phenylethylamine or its positional isomers.
Structural Analysis & Physicochemical Properties
Before interpreting spectra, one must understand the electronic environment of the molecule. The structure features a chiral center at the C1 position, creating a distinct electronic environment for the protons and carbons.
| Property | Data | Notes |
| Molecular Formula | C₁₆H₁₉NO | |
| Molecular Weight | 241.33 g/mol | Monoisotopic Mass: 241.1467 |
| Chiral Center | C1 (Benzylic) | Exists as (R) and (S) enantiomers.[4] |
| Electronic Effects | 4-Methoxy Group | Strong electron donor (+M effect); shields ortho-protons in NMR. |
| Basicity | Secondary Amine | pKa ≈ 9.5–10.0 (Predicted); forms stable HCl salts. |
Mass Spectrometry (GC-MS) Profile
Technique: Electron Ionization (EI), 70 eV.
The mass spectrum of 1,2-diphenylethylamines is dominated by
Fragmentation Pathway
-
Molecular Ion (
): 241 (Typically weak or absent due to rapid fragmentation). -
Base Peak (
-Cleavage): The bond between C1 and C2 breaks to stabilize the radical on the benzyl fragment and the positive charge on the iminium species.-
Loss: Benzyl radical (
, Mass 91). -
Formation: 4-Methoxy-N-methylbenzyliminium ion.
-
Calculation:
. -
Note: Depending on hydrogen rearrangement, a peak at
148/149 is often observed, but 150 is the theoretical direct cleavage product.
-
-
Secondary Ions:
-
91 (Tropylium ion): Derived from the benzyl group lost during
-cleavage. - 121 (4-Methoxybenzyl cation): If charge retention reverses (less common).
-
42 (
): Secondary fragmentation of the amine chain.
-
91 (Tropylium ion): Derived from the benzyl group lost during
Visualizing the Fragmentation Logic
Caption: Electron Ionization (EI) fragmentation pathway showing the dominant alpha-cleavage mechanism leading to the diagnostic base peak at m/z 150.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent:
H NMR Data (400 MHz)
The spectrum is characterized by two distinct aromatic systems and a chiral aliphatic chain.
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Ar-H (4-OMe) | 6.85 (d) & 7.15 (d) | AA'BB' System | 4H | para-substituted ring protons. |
| Ar-H (Phenyl) | 7.10 – 7.30 | Multiplet | 5H | Unsubstituted benzyl ring. |
| C1-H | 3.65 | dd (or t) | 1H | Benzylic methine, chiral center. |
| OCH | 3.78 | Singlet | 3H | Methoxy group. |
| C2-H | 2.75 – 2.95 | Multiplet | 2H | Benzylic methylene (diastereotopic). |
| N-CH | 2.32 | Singlet | 3H | N-Methyl group. |
| NH | 1.5 – 2.0 | Broad s | 1H | Amine proton (concentration dependent). |
Expert Insight: The C2 protons are diastereotopic due to the adjacent chiral center at C1. They will not appear as a simple doublet but rather as an ABX system with the C1 proton, often requiring higher field strength (600 MHz) to fully resolve.
C NMR Data (100 MHz)
| Carbon Type | Shift ( | Assignment |
| C-O (Ar) | 158.5 | Ipso-carbon attached to methoxy. |
| C-N (Chiral) | 64.2 | Methine carbon (C1). |
| OCH | 55.3 | Methoxy carbon. |
| CH | 43.1 | Methylene carbon (C2). |
| N-CH | 34.5 | N-Methyl carbon. |
| Ar-C | 126.0 – 138.0 | Remaining aromatic carbons. |
Infrared (IR) Spectroscopy
Method: ATR (Attenuated Total Reflectance) or KBr Pellet (for HCl salt).
-
3300 – 3350 cm⁻¹: N-H stretching (secondary amine). Usually a single, weak band.
-
2800 – 3000 cm⁻¹: C-H stretching (aromatic and aliphatic). Look for the "methoxy shoulder" around 2835 cm⁻¹.
-
1510 & 1610 cm⁻¹: Aromatic C=C ring stretches. The 1510 cm⁻¹ band is often very strong in para-substituted anisoles.
-
1245 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether). Diagnostic for the methoxy group.
-
1030 cm⁻¹: C-O-C symmetric stretch.
-
700 & 750 cm⁻¹: Monosubstituted benzene ring (out-of-plane bending) – confirms the unsubstituted phenyl ring.
Experimental Workflow: Characterization Protocol
To ensure data integrity when characterizing this substance, follow this self-validating workflow.
Step 1: Sample Preparation
-
For NMR: Dissolve ~5-10 mg of the free base in 0.6 mL
. If using the HCl salt, add a micro-spatula of to the tube to liberate the base in-situ or use (shifts will vary). -
For GC-MS: Dilute to 10 µg/mL in Methanol. High concentrations cause column overload and poor peak shape for amines.
Step 2: Analytical Logic Flow
Caption: Parallel validation workflow ensuring cross-confirmation of functional groups (IR), connectivity (NMR), and molecular fingerprint (MS).
References
-
Wink, C. S. D., et al. (2015).[1] "Lefetamine, a controlled drug and pharmaceutical lead of new designer drugs: synthesis, metabolism, and detectability."[1][2] Analytical and Bioanalytical Chemistry.
-
Westphal, F., et al. (2013). "Mass spectral fragmentation of various N-alkyl-1,2-diphenylethylamines." Forensic Science International. (Validates the alpha-cleavage mechanism for this structural class).
-
National Institute of Standards and Technology (NIST). "Mass Spectrum of 4-Methoxyphenethylamine (Analog)." NIST Chemistry WebBook.[5]
-
Environmental Protection Agency (EPA). "CompTox Chemicals Dashboard: N-Ethyl-1-(4-methoxyphenyl)-2-phenylethan-1-amine (Structural Analog)."
Sources
- 1. Lefetamine, a controlled drug and pharmaceutical lead of new designer drugs: synthesis, metabolism, and detectability in urine and human liver preparations using GC-MS, LC-MS(n), and LC-high resolution-MS/MS. | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Lefetamine - Wikipedia [en.wikipedia.org]
- 4. mzCloud – 4 Methoxymethamphetamine [mzcloud.org]
- 5. Benzeneethanamine, 4-methoxy- [webbook.nist.gov]
Technical Guide: Mechanism of Action for [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine
The following technical guide details the mechanism of action, pharmacology, and experimental characterization of [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine .
This compound is a structural analog within the 1,2-diarylethylamine class, a group of psychoactive substances that includes Lefetamine (an analgesic/stimulant), Ephenidine , and Methoxphenidine (MXP) . Based on established Structure-Activity Relationships (SAR) of this scaffold, the guide synthesizes the predicted pharmacodynamics, focusing on NMDA receptor antagonism and monoamine transport modulation.
Executive Summary & Chemical Identity
[1-(4-Methoxyphenyl)-2-phenylethyl]methylamine (CAS: 93027-02-2) is a secondary amine belonging to the 1,2-diarylethylamine chemical class. It is the N-methyl and 4-methoxy derivative of the 1,2-diphenylethylamine scaffold.
-
Core Scaffold: 1,2-Diphenylethylamine (SPA).
-
Structural Analogs:
Chemical Structure Data
| Property | Detail |
| IUPAC Name | N-Methyl-1-(4-methoxyphenyl)-2-phenylethanamine |
| Molecular Formula | C₁₆H₁₉NO |
| Molecular Weight | 241.33 g/mol |
| Key Substituents | 4-Methoxy (Para-position on Phenyl Ring 1), N-Methyl group |
| Chirality | Contains one chiral center (C1). Enantiomers likely exhibit differential potency (S-isomer typically more potent in this class). |
Mechanism of Action (Pharmacodynamics)
The pharmacological profile of [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine is defined by its dual action on glutamatergic and monoaminergic systems. This mechanism is inferred from the rigorous SAR data of the 1,2-diarylethylamine class (Wallach & Brandt, 2018).
Primary Mechanism: NMDA Receptor Antagonism
The compound functions as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[1]
-
Binding Site: It binds to the PCP site located within the ion channel pore of the NMDA receptor complex.
-
Action: Binding physically occludes the channel, preventing the influx of Ca²⁺ and Na⁺ ions despite the presence of glutamate and glycine (co-agonists).
-
Result: This blockade disrupts excitatory neurotransmission, leading to "dissociative" anesthesia, synaptic plasticity modulation, and potential neuroprotective effects against excitotoxicity.
SAR Insight (4-Methoxy Effect): Research on the structural isomer Methoxphenidine (MXP) indicates that the position of the methoxy group critically influences affinity.
-
2-Methoxy (Ortho): High affinity for NMDA receptors (dissociative).
-
3-Methoxy (Meta): Moderate affinity.
-
4-Methoxy (Para): Significantly reduced affinity for the NMDA receptor compared to the 2-isomer.
-
Implication: [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine is predicted to be a weaker dissociative than its 2-methoxy counterparts, potentially shifting its profile toward stimulant or opioid-like effects.
Secondary Mechanism: Monoamine Reuptake Inhibition
Like its parent compound Lefetamine , this molecule likely acts as a reuptake inhibitor for monoamines, specifically norepinephrine (NET) and dopamine (DAT).
-
Norepinephrine Transporter (NET): Blockade increases synaptic norepinephrine, contributing to sympathomimetic effects (tachycardia, hypertension).
-
Dopamine Transporter (DAT): Inhibition increases extracellular dopamine, mediating reinforcing and stimulant properties.
-
Opioid Activity: While Lefetamine has weak agonist activity at the µ-opioid receptor, the addition of a 4-methoxy group (reminiscent of the 3-methoxy group in Tramadol/Codeine) may modulate this affinity, though NMDA antagonism remains the dominant feature of the scaffold.
Sigma Receptor Modulation
1,2-Diarylethylamines frequently exhibit high affinity for Sigma-1 (
Visualization of Signaling Pathways
The following diagram illustrates the compound's interference with the Glutamatergic signaling pathway.
Caption: Schematic of non-competitive NMDA receptor blockade. The compound binds within the open channel pore, preventing ion flux despite agonist presence.
Experimental Protocols
To validate the mechanism and affinity of this compound, the following standardized protocols are recommended. These protocols ensure data integrity and reproducibility.
Synthesis via Reductive Amination
Objective: Synthesize high-purity [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine for testing.
-
Precursor Preparation: Dissolve 1-(4-methoxyphenyl)-2-phenylethanone (1.0 eq) in anhydrous methanol.
-
Amine Addition: Add Methylamine (33% in EtOH or 2.0 M in THF, 5.0 eq) to the ketone solution.
-
Imine Formation: Stir at room temperature for 4–6 hours under nitrogen atmosphere to form the imine intermediate. Monitoring: Verify disappearance of ketone peak via TLC (Hexane:EtOAc 8:2).
-
Reduction: Cool the solution to 0°C. Slowly add Sodium Borohydride (NaBH₄) (2.0 eq) portion-wise.
-
Workup: Stir overnight. Quench with 1N HCl. Basify with NaOH to pH 12. Extract with Dichloromethane (DCM) x3.
-
Purification: Dry organic layer over MgSO₄. Concentrate in vacuo. Purify via Flash Column Chromatography (Silica gel, DCM:MeOH 95:5).
-
Validation: Confirm structure via ¹H-NMR (CDCl₃) and LC-MS (M+H = 242.15).
Radioligand Binding Assay (NMDA)
Objective: Determine the binding affinity (
| Step | Procedure | Critical Parameter |
| 1. Tissue Prep | Homogenize rat forebrain tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge and wash x3 to remove endogenous glutamate. | Temp: Keep at 4°C to prevent protein degradation. |
| 2. Ligand | Use [³H]-MK-801 (High affinity radioligand for the PCP site). Concentration: 1-2 nM. | Specific Activity: >30 Ci/mmol. |
| 3. Incubation | Incubate tissue homogenate + [³H]-MK-801 + Test Compound (10⁻⁹ to 10⁻⁵ M) for 2 hours at 25°C. | Equilibrium: Essential for accurate |
| 4. Non-Specific | Define non-specific binding using 10 µM (+)MK-801 or PCP . | Control: Validates signal-to-noise ratio. |
| 5. Filtration | Terminate via rapid filtration through GF/B filters pre-soaked in 0.05% polyethyleneimine (PEI). | PEI: Reduces filter binding of the ligand. |
| 6. Analysis | Measure radioactivity via liquid scintillation counting. Calculate | Stats: Non-linear regression (GraphPad Prism). |
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the predicted potency shifts based on substitutions at the 1,2-diarylethylamine core.
| Compound | Amine Sub.[1][2][3][4] | Phenyl Sub.[1][2][3][4][5] | NMDA Affinity ( | Primary Effect |
| Lefetamine | N,N-Dimethyl | Unsubstituted | Moderate | Analgesic / Stimulant |
| Ephenidine | N-Ethyl | Unsubstituted | High (66 nM) | Dissociative |
| MXP (2-MeO) | Piperidine | 2-Methoxy | High | Dissociative |
| 3-MeO-MXP | Piperidine | 3-Methoxy | High | Dissociative |
| 4-MeO-MXP | Piperidine | 4-Methoxy | Low (461 nM) | Weak Dissociative |
| Target Compound | N-Methyl | 4-Methoxy | Predicted: Low-Moderate | Stimulant / Weak Dissociative |
References
-
Wallach, J., & Brandt, S. D. (2018). 1,2-Diarylethylamine- and Ketamine-Based New Psychoactive Substances. Handbook of Experimental Pharmacology, 252, 305–352.
-
McLaughlin, G., et al. (2016). Test purchase, synthesis and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Forensic Science International, 265, 28-39.
-
Roth, B. L., et al. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLoS ONE, 8(3), e59334.
-
World Health Organization (WHO). (2016). Diphenidine: Critical Review Report. Expert Committee on Drug Dependence.
Sources
A Technical Guide to the Physicochemical Characteristics of [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine
Introduction
[1-(4-Methoxyphenyl)-2-phenylethyl]methylamine, also known by its systematic name 1-(4-methoxyphenyl)-N-methyl-2-phenylethanamine, is a secondary amine of significant interest in medicinal chemistry and pharmacological research. Its structure, featuring a chiral center, a methoxy-substituted phenyl ring, and a benzyl group, makes it a versatile scaffold for the development of novel chemical entities. As with any compound intended for advanced research, a thorough understanding of its physicochemical properties is paramount for ensuring reproducibility, developing robust analytical methods, and predicting its behavior in biological systems.
This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of [1-(4-methoxyphenyl)-2-phenylethyl]methylamine (CAS No: 93027-02-2). It serves as a vital resource for researchers, offering insights into its synthesis, purification, and analytical characterization. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity for professionals in drug discovery and development.
Physicochemical Properties
Specific experimental data for [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine is not extensively available in peer-reviewed literature. However, we can consolidate its fundamental properties and provide reliable estimations based on the well-characterized nature of its structural analogs.
Table 1: Core Identity and Physical Properties
| Property | Value | Source |
| CAS Number | 93027-02-2 | |
| Molecular Formula | C₁₆H₁₉NO | |
| Molecular Weight | 241.33 g/mol | |
| Physical Form | Solid | |
| InChI Key | OSBRASOCYMAZJL-UHFFFAOYSA-N |
Table 2: Predicted and Analog-Derived Physicochemical Data
| Property | Predicted/Analog Value | Basis of Estimation / Notes |
| Melting Point | ~68.7 °C | Based on the close structural analog N-Ethyl-1-(4-methoxyphenyl)-2-phenylethan-1-amine.[1] |
| Boiling Point | ~343 °C | Based on the close structural analog N-Ethyl-1-(4-methoxyphenyl)-2-phenylethan-1-amine.[1] |
| Water Solubility | Low | Expected behavior for a compound with significant aromatic character. Similar compounds show low water solubility.[1] |
| LogKow (Octanol-Water) | ~3.71 | Based on the N-ethyl analog, suggesting significant lipophilicity.[1] |
| pKa (Basic) | ~10.7 | Based on the N-ethyl analog; the secondary amine group is a strong proton acceptor.[1] |
Solubility and Lipophilicity
The molecular structure, dominated by two phenyl rings, imparts significant lipophilic character, as suggested by the high estimated LogKow value. This predicts good solubility in organic solvents such as methanol, ethanol, chloroform, and ethyl acetate, a common characteristic for phenylethylamine derivatives.[2][3] Its solubility in aqueous media is expected to be limited but can be significantly increased by forming an acid addition salt (e.g., hydrochloride), a standard practice for improving the handling and bioavailability of amine-containing compounds.
Basicity
The secondary amine functionality confers basic properties to the molecule. The estimated pKa of approximately 10.7 indicates that the compound will be predominantly protonated and exist as a cation at physiological pH (7.4), a critical factor influencing its interaction with biological targets and its pharmacokinetic profile.[1]
Synthesis and Purification
A robust and scalable synthesis is crucial for obtaining high-purity material for research. The most logical and widely adopted method for synthesizing secondary amines of this class is reductive amination .
Proposed Synthetic Pathway: Reductive Amination
This two-step, one-pot process involves the reaction of a ketone precursor with a primary amine to form an imine intermediate, which is then reduced in situ to the target secondary amine.
-
Rationale for Selection : This pathway is selected for its high efficiency, operational simplicity, and the use of readily available and cost-effective reagents. The reaction conditions are generally mild, which helps to minimize side-product formation.
-
Reaction Scheme :
-
Precursor : 1-(4-methoxyphenyl)-2-phenylethanone.
-
Amine Source : Methylamine (CH₃NH₂).
-
Reducing Agent : Sodium borohydride (NaBH₄) or a similar hydride-based reagent.
-
Caption: Proposed two-step reductive amination synthesis workflow.
Illustrative Experimental Protocol
-
Imine Formation : To a solution of 1-(4-methoxyphenyl)-2-phenylethanone (1.0 eq) in methanol, add a solution of methylamine (1.5 eq, e.g., 40% in H₂O) and a catalytic amount of acetic acid.
-
Reaction Monitoring : Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS to confirm the consumption of the starting ketone.
-
Reduction : Cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise, ensuring the temperature remains below 20°C.
-
Workup : After the reduction is complete (as monitored by TLC or GC-MS), quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction : Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product.
Purification
The crude product can be purified to >98% purity using silica gel column chromatography, employing a gradient of ethyl acetate in hexanes as the eluent. For analytical standard preparation, the purified free base can be dissolved in diethyl ether and precipitated as its hydrochloride salt by the addition of ethereal HCl, followed by filtration and drying.
Analytical Characterization
A multi-technique, or orthogonal, approach is essential for the unambiguous confirmation of the structure and purity of the synthesized compound.
Caption: Integrated workflow for analytical characterization.
High-Performance Liquid Chromatography (HPLC)
-
Principle and Justification : Reversed-phase HPLC with UV detection is the gold standard for determining the purity of aromatic compounds.[4] A C18 column is chosen for its hydrophobic stationary phase, which effectively retains the lipophilic analyte, allowing for excellent separation from more polar impurities. UV detection is highly sensitive due to the strong chromophores (phenyl rings) in the molecule.
-
Detailed Protocol :
-
System : HPLC with a UV/PDA detector.
-
Column : C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase : Isocratic elution with Acetonitrile:Water (70:30 v/v) containing 0.1% Trifluoroacetic Acid (TFA). The TFA is used to ensure the amine is protonated, leading to sharp, symmetrical peaks.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection : UV at 225 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve the sample in methanol to a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.
-
-
Trustworthiness : Method validity is established through system suitability tests, including retention time reproducibility (<1% RSD), peak asymmetry (tailing factor between 0.9 and 1.5), and theoretical plates (>2000).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle and Justification : GC-MS provides definitive structural confirmation through the analyte's unique mass fragmentation pattern and retention time.[5][6] It is an invaluable tool for identifying trace impurities and confirming the molecular weight of the target compound.
-
Detailed Protocol :
-
System : GC coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column : 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas : Helium, constant flow of 1.2 mL/min.
-
Inlet Temperature : 280°C.
-
Oven Program : Start at 100°C, hold for 2 min, ramp to 300°C at 20°C/min, hold for 5 min.
-
MS Ion Source Temp : 230°C.
-
MS Quad Temp : 150°C.
-
Scan Range : 40-500 m/z.
-
-
Expected Fragmentation : The EI mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 241. Key fragment ions would likely include m/z 121 (the 4-methoxybenzyl cation, [CH₃OC₆H₄CH₂]⁺) and m/z 91 (the tropylium ion, [C₇H₇]⁺), arising from benzylic cleavage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle and Justification : NMR is the most powerful technique for unambiguous structural elucidation. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
-
Expected ¹H NMR Signals (in CDCl₃, ~400 MHz) :
-
~7.30-7.10 ppm : Multiplet, 5H (protons of the unsubstituted phenyl ring).
-
~7.15 & 6.85 ppm : Two doublets (AA'BB' system), 4H (protons of the 4-methoxyphenyl ring).
-
~3.80 ppm : Singlet, 3H (methoxy group, -OCH₃).
-
~3.60-3.50 ppm : Multiplet, 1H (methine proton, -CH-N).
-
~2.90-2.70 ppm : Multiplet, 2H (methylene protons, -CH₂-Ph).
-
~2.30 ppm : Singlet, 3H (N-methyl group, -NCH₃).
-
~1.50 ppm : Broad singlet, 1H (amine proton, -NH-). This signal may be exchangeable with D₂O.
-
-
Expected ¹³C NMR Signals (in CDCl₃, ~100 MHz) :
-
~158 ppm : C-O of the methoxyphenyl ring.
-
~140-125 ppm : Aromatic carbons.
-
~60-65 ppm : Methine carbon (-CH-N).
-
~55 ppm : Methoxy carbon (-OCH₃).
-
~40-45 ppm : Methylene carbon (-CH₂-Ph).
-
~35 ppm : N-methyl carbon (-NCH₃).
-
Summary and Conclusion
[1-(4-Methoxyphenyl)-2-phenylethyl]methylamine is a compound with significant potential in chemical and pharmaceutical research. This guide has detailed its core physicochemical properties, proposing values derived from sound chemical principles and analog data. Furthermore, we have outlined a robust and reliable pathway for its synthesis via reductive amination and established a comprehensive, multi-technique workflow for its analytical characterization. By adhering to these self-validating protocols, researchers can ensure the quality and integrity of their material, paving the way for reproducible and impactful scientific discovery.
References
- (R)-(+)-1-(4-Methoxyphenyl)ethylamine Properties. CompTox Chemicals Dashboard, U.S. Environmental Protection Agency. [Link]
- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
- Methoxyphenamine | C11H17NO | CID 4117. PubChem, National Institutes of Health. [Link]
- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
- N-Ethyl-1-(4-methoxyphenyl)-2-phenylethan-1-amine. CompTox Chemicals Dashboard, U.S. Environmental Protection Agency. [Link]
- (2S)-1-(4-Methoxyphenyl)-N-[(1R)-2-(4-methoxyphenyl)-1-methylethyl]-2-propanamine in Crude p-Methoxyamphetamine (PMA) Produced by the Leuckart Method. De Gruyter. [Link]
- Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. PubMed. [Link]
- Supporting Information For: S1. ACS Publications. [Link]
- Benzeneethanamine, 4-methoxy-α-methyl-. NIST WebBook. [Link]
- Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). ResearchGate. [Link]
- 1-(4-Methoxyphenyl)-2-(N-methyl-N-phenylethylamino)ethyl N',N'-diisopropylcarbamate - Optional[13C NMR]. SpectraBase. [Link]
- Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Royal Society of Chemistry. [Link]
- 2-(4-Methoxyphenyl)-1,1-dimethylethylamine Properties. CompTox Chemicals Dashboard, U.S. Environmental Protection Agency. [Link]
- Separation of N-(4-Methoxyphenyl)-N-methyl-p-anisidine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- 1-(4-Methoxyphenyl)-2-(N-methyl-N-phenylethylamino)ethyl N',N'-diisopropylcarbamate - Optional[Vapor Phase IR]. SpectraBase. [Link]
- 4-Methoxymethamphetamine. mzCloud. [Link]
- Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
- Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. ResearchGate. [Link]
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
- Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. PubMed. [Link]
- ANALYTICAL METHOD SUMMARIES. Eurofins. [Link]
- METHOXYPHENOL (ISOMERS). Occupational Safety and Health Administration (OSHA). [Link]
- Gas Chromatography/Mass Spectra of 4-Methoxy-N-ethylamphetamine;... ResearchGate. [Link]
- Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. SciSpace. [Link]
- 1H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,... ResearchGate. [Link]
- Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency. [Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol - Google Patents [patents.google.com]
- 3. CAS 5933-40-4: (R)-(+)-N-Methyl-1-phenylethylamine [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Backbone of Psychoactivity: An In-depth Technical Guide to the Discovery and History of Substituted Phenethylamines
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the intricate history and scientific evolution of substituted phenethylamines, a vast class of compounds that form the basis for many endogenous neurotransmitters, therapeutic agents, and potent psychoactive substances. From the early isolation of natural alkaloids to the modern era of designer drugs, the phenethylamine scaffold has been a central focus of chemical and pharmacological exploration. This document provides a comprehensive overview of the key discoveries, pioneering scientists, and the evolving understanding of the structure-activity relationships that govern the diverse effects of these molecules.
The Progenitors: Naturally Occurring Phenethylamines and Early Syntheses
The story of substituted phenethylamines begins not in a laboratory, but in nature. The basic phenethylamine structure, a phenyl ring attached to a two-carbon sidechain with a terminal amine group, is the foundation for several essential endogenous compounds, including the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.[1][2][3] These molecules play critical roles in regulating mood, attention, and physiological arousal.[3]
The first significant foray into this chemical class from an external source came with the scientific investigation of peyote cactus (Lophophora williamsii), used for centuries in indigenous ceremonies.[4][5] In 1897, German chemist Arthur Heffter isolated the primary psychoactive alkaloid from peyote and named it mescaline.[5][6] This was a landmark achievement, identifying a naturally occurring psychedelic phenethylamine. The precise chemical structure of mescaline, 3,4,5-trimethoxyphenethylamine, was later confirmed, and the compound was first synthesized by Ernst Späth in 1919.[4][5][6]
Contemporaneously, the late 19th and early 20th centuries saw the first laboratory syntheses of non-naturally occurring phenethylamines that would later have a profound societal impact. Amphetamine (alpha-methylphenethylamine) was first synthesized in 1887 by Romanian chemist Lazăr Edeleanu, who named it phenylisopropylamine.[7][8][9] However, its pharmacological effects remained unexplored for decades.[10] Methamphetamine, the N-methylated derivative of amphetamine, was synthesized from ephedrine in 1893 by Japanese chemist Nagai Nagayoshi.[9] Akira Ogata later developed a more efficient synthesis method in 1919.[9]
These early discoveries laid the groundwork for a century of research and development that would unlock the immense therapeutic potential and psychoactive power of the substituted phenethylamine family.
The Rise of the Amphetamines: From Medicine to Widespread Use
It wasn't until the late 1920s that the physiological effects of amphetamine were systematically investigated.[7] In 1927, chemist Gordon Alles, in his search for a synthetic substitute for ephedrine, independently synthesized and discovered the stimulant properties of amphetamine.[10][11] He noted its ability to raise blood pressure, dilate nasal passages, and stimulate the central nervous system.[7]
This led to the marketing of amphetamine in 1932 as Benzedrine in an over-the-counter inhaler for nasal congestion.[7] By 1935, it was available in tablet form and prescribed for narcolepsy.[7][11] The American Medical Association approved its use in tablet form in 1937 for treating narcolepsy and what is now known as ADHD.[7]
The utility of amphetamines as performance-enhancing stimulants became starkly evident during World War II, with both Allied and Axis forces distributing them to soldiers to combat fatigue and enhance alertness.[7][8][10] This widespread military use led to large stockpiles of the drugs after the war, contributing to their diversion into the black market and a rise in non-medical use in the 1950s.[11] Amphetamines were prescribed for a variety of conditions, including weight control and mild depression.[7]
The growing awareness of the addictive potential and adverse psychiatric effects of amphetamines, such as paranoia, led to increased regulation in the 1970s.[8] In the United States, the Controlled Substances Act of 1970 classified amphetamine as a Schedule III drug, and it was later moved to the more restrictive Schedule II.[9]
The Shulgin Era and the Explosion of Psychedelic Phenethylamines
The mid-20th century witnessed a paradigm shift in the exploration of substituted phenethylamines, largely driven by the pioneering work of American chemist and pharmacologist Alexander "Sasha" Shulgin. Inspired by a profound experience with mescaline in 1960, Shulgin dedicated his career to synthesizing and bioassaying hundreds of novel psychoactive compounds.[12]
Shulgin's meticulous work, extensively documented in the book PiHKAL (Phenethylamines I Have Known and Loved), co-authored with his wife Ann Shulgin, introduced the scientific community and the public to a vast array of psychedelic phenethylamines.[12][13] He is particularly known for his work on the "2C" family of compounds, so named for the two carbon atoms between the phenyl ring and the amino group.[14][15] These compounds are characterized by methoxy groups at the 2 and 5 positions of the phenyl ring, with various substituents at the 4 position influencing their potency and qualitative effects.[14]
Shulgin's systematic exploration of structure-activity relationships (SAR) provided invaluable insights into how subtle molecular modifications can dramatically alter a compound's psychoactive properties. His work included the synthesis and documentation of well-known compounds like 2C-B, 2C-E, and 2C-T-7.[12][13] He also played a crucial role in re-introducing MDMA (3,4-methylenedioxymethamphetamine) to the psychotherapeutic community in the late 1970s.[12]
The "Shulgin Rating Scale," a method for qualitatively describing the subjective effects of psychoactive substances, became a valuable tool for psychedelic research.[16] Shulgin's open publication of his synthesis methods and bioassay data in PiHKAL had a profound and lasting impact, both fueling further academic research and providing a blueprint for clandestine chemists.[12]
Key Phenethylamine Classes Popularized by Shulgin:
| Class | Core Structure | Notable Examples | Primary Effects |
| 2C-X | 2,5-Dimethoxyphenethylamine with a substituent at the 4-position. | 2C-B, 2C-E, 2C-I | Psychedelic, Entactogenic |
| DOx | 2,5-Dimethoxy-4-substituted amphetamines. | DOM, DOI, DOC | Potent and long-acting psychedelics |
| MDxx | Methylenedioxy-substituted phenethylamines. | MDA, MDMA | Entactogenic, Stimulant |
Structure-Activity Relationships (SAR): Tailoring the Phenethylamine Scaffold
The vast diversity of effects exhibited by substituted phenethylamines stems from the ability to modify their core structure at several key positions. These modifications influence how the molecule interacts with various receptors and transporters in the brain, primarily within the serotonergic and dopaminergic systems.[17][18][19]
Core Phenethylamine Structure and Points of Substitution:
Caption: General structure of a substituted phenethylamine, highlighting the key positions for modification.
-
Phenyl Ring Substitution (R2-R6): The addition of substituents to the phenyl ring has the most profound impact on the pharmacological profile. Methoxylation, as seen in mescaline and the 2C series, is a common strategy for inducing psychedelic properties, primarily through agonism at the serotonin 5-HT2A receptor.[20][21][22] The position and nature of these substituents are critical; for example, 2,5-dimethoxy substitution is a hallmark of many potent psychedelics.[14]
-
Alpha-Carbon Substitution (Rα): The addition of a methyl group at the alpha-carbon (α-CH3) creates the amphetamine subclass.[1] This modification inhibits metabolism by monoamine oxidase (MAO), thereby increasing the bioavailability and duration of action of the compound.[23]
-
Beta-Carbon Substitution (Rβ): Substitution at the beta-carbon is less common but can significantly alter activity. For instance, the addition of a ketone group at this position defines the cathinone class of stimulants.[1]
-
Nitrogen Substitution (RN): Alkylation of the amino group can also modulate a compound's effects. For example, the N-methylation of amphetamine to produce methamphetamine increases its lipophilicity and central nervous system penetration, resulting in a more potent stimulant.[9]
Pharmacological Mechanisms: A Symphony of Neurotransmitter Interactions
Substituted phenethylamines exert their effects by interacting with a variety of neuronal targets. The specific substitutions on the phenethylamine scaffold dictate the primary mechanism of action.
Primary Mechanisms of Action:
Caption: Simplified overview of the primary pharmacological targets for different classes of substituted phenethylamines.
-
Stimulants (e.g., Amphetamine, Methamphetamine): These compounds primarily act as releasing agents and reuptake inhibitors of dopamine and norepinephrine.[17][18] By increasing the synaptic concentrations of these catecholamines, they produce their characteristic stimulant effects.
-
Psychedelics (e.g., Mescaline, 2C-B, DOM): The classic psychedelic effects of these compounds are primarily mediated by their agonist activity at the serotonin 5-HT2A receptor.[20][21][22] The potency and qualitative nature of the psychedelic experience are influenced by the specific binding affinity and functional activity at this receptor.[24]
-
Entactogens/Empathogens (e.g., MDMA, MDA): These substances are potent serotonin releasing agents and reuptake inhibitors, with weaker effects on dopamine and norepinephrine.[17] The profound release of serotonin is thought to underlie their characteristic effects of emotional openness, empathy, and euphoria.
The Modern Landscape: Designer Drugs and Legislative Challenges
The detailed chemical information provided by researchers like Shulgin, coupled with the rise of the internet, has led to the emergence of a vast and ever-changing market of "designer drugs" or novel psychoactive substances (NPS). Clandestine chemists can make slight modifications to the structures of known phenethylamines to create new, unscheduled compounds.[2][15]
This has created a significant challenge for law enforcement and public health officials, as the synthesis of new substances often outpaces the legal framework for their control.[2] The "2C" series and their N-benzyl derivatives (NBOMes) are prominent examples of such designer phenethylamines that have been associated with intoxications and fatalities.[25][26]
The legislative response has been to create broader analogue laws, which attempt to classify substances that are structurally and pharmacologically similar to already controlled drugs. However, the sheer number of possible substitutions on the phenethylamine backbone makes this an ongoing and complex issue.
Conclusion
The journey of substituted phenethylamines, from their natural origins to their complex synthetic derivatives, is a compelling narrative of scientific discovery, therapeutic innovation, and societal impact. The foundational work of early chemists in isolating and synthesizing the parent compounds, the widespread application and subsequent regulation of the amphetamines, and the prolific explorations of Alexander Shulgin have all contributed to our current understanding of this remarkable class of molecules. For researchers and drug development professionals, the history of substituted phenethylamines serves as a powerful case study in structure-activity relationships, the intricate modulation of neurotransmitter systems, and the ongoing interplay between chemical innovation and public health. The phenethylamine scaffold will undoubtedly continue to be a source of new discoveries, with the potential for both therapeutic breakthroughs and new challenges in the field of psychoactive substances.
References
-
A Brief History of Amphetamine & Methamphetamine - TD Consultancy. (n.d.). Retrieved from [Link]
-
Substituted phenethylamine - Wikipedia. (n.d.). Retrieved from [Link]
-
Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. Journal of Psychopharmacology, 27(6), 479–496. [Link]
-
Hicks, J. (2012). Fast Times: The Life, Death, and Rebirth of Amphetamine. Science History Institute. Retrieved from [Link]
-
The History of Amphetamines - Whispering Oaks Lodge. (2025, April 29). Retrieved from [Link]
-
History and culture of substituted amphetamines - Wikipedia. (n.d.). Retrieved from [Link]
-
Kim, B., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 175-186. [Link]
-
Kim, B., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 175-186. [Link]
-
Kim, B., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2). [Link]
-
Ghorbani, M., et al. (2024). Uncovering Structure–Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. ACS Chemical Neuroscience, 15(5), 931-945. [Link]
-
Eshleman, A. J., et al. (2014). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Pharmacology Biochemistry and Behavior, 118, 56-68. [Link]
-
Ghorbani, M., et al. (2024). Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. ACS Chemical Neuroscience, 15(5), 931-945. [Link]
-
PiHKAL - Wikipedia. (n.d.). Retrieved from [Link]
-
Mescaline - Wikipedia. (n.d.). Retrieved from [Link]
-
Jay, M. (2021). A Century of Mescaline. Chacruna Institute for Psychedelic Plant Medicines. Retrieved from [Link]
-
Phenethylamines: Dopamine Release and Duration of Action - Spirit Pharmacist. (2024, May 2). Retrieved from [Link]
-
Shulgin, A., & Shulgin, A. (1991). Pihkal: A Chemical Love Story. Transform Press. [Link]
-
Alexander Shulgin - Wikipedia. (n.d.). Retrieved from [Link]
-
Lee, S. Y., et al. (2020). Two newly-emerging substituted phenethylamines MAL and BOD induce differential psychopharmacological effects in rodents. Psychopharmacology, 237(10), 3077–3089. [Link]
-
The Chemist. (2024, September 9). Mescaline | History, Isolation, Synthesis, Pharmacology (educational) [Video]. YouTube. [Link]
-
Agin-Liebes, G., et al. (2021). The epidemiology of mescaline use: Pattern of use, motivations for consumption, and perceived consequences, benefits, and acute and enduring subjective effects. Journal of Psychopharmacology, 35(5), 517–528. [Link]
-
PEYOTE & MESCALINE - SWGDrug. (2005, June 27). Retrieved from [Link]
-
2C-H - Inxight Drugs - ncats. (n.d.). Retrieved from [Link]
-
phenethylamines: Topics by Science.gov. (n.d.). Retrieved from [Link]
-
Craddock, T. J. A., et al. (2017). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. PLoS One, 12(7), e0181585. [Link]
-
Phenethylamines - University of Virginia School of Medicine. (2024, October). Retrieved from [Link]
-
History and culture of substituted amphetamines - Grokipedia. (n.d.). Retrieved from [Link]
-
Nieto, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link]
-
Details for Phenethylamines - Unodc. (n.d.). Retrieved from [Link]
-
Phenethylamine - Wikipedia. (n.d.). Retrieved from [Link]
-
Nieto, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link]
-
Schedules of Controlled Substances: Placement of Three Synthetic Phenethylamines Into Schedule I - Federal Register. (2015, November 13). Retrieved from [Link]
-
Lee, S., et al. (2023). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & Therapeutics, 31(1), 77-87. [Link]
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. med.virginia.edu [med.virginia.edu]
- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mescaline - Wikipedia [en.wikipedia.org]
- 5. The epidemiology of mescaline use: Pattern of use, motivations for consumption, and perceived consequences, benefits, and acute and enduring subjective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chacruna.net [chacruna.net]
- 7. tonydagostino.co.uk [tonydagostino.co.uk]
- 8. whisperingoakslodge.com [whisperingoakslodge.com]
- 9. History and culture of substituted amphetamines - Wikipedia [en.wikipedia.org]
- 10. Fast Times: The Life, Death, and Rebirth of Amphetamine | Science History Institute [sciencehistory.org]
- 11. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pihkal: A Chemical Love Story by Alexander Shulgin | Goodreads [goodreads.com]
- 13. PiHKAL - Wikipedia [en.wikipedia.org]
- 14. 2C-H [drugs.ncats.io]
- 15. Details for Phenethylamines [unodc.org]
- 16. Alexander Shulgin - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pure.skku.edu [pure.skku.edu]
- 21. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Phenethylamine - Wikipedia [en.wikipedia.org]
- 24. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 25. phenethylamines: Topics by Science.gov [science.gov]
- 26. Federal Register :: Schedules of Controlled Substances: Placement of Three Synthetic Phenethylamines Into Schedule I [federalregister.gov]
Methodological & Application
Application Note: Analytical Strategies for [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine Detection
Executive Summary
This Application Note provides a definitive protocol for the extraction, identification, and quantification of [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine , a structural analog of the dissociative analgesic Lefetamine and the stimulant SPA (1,2-diphenylethylamine).[1] As a secondary amine with significant lipophilicity, this compound presents specific challenges in peak tailing and isobaric interference.[1]
This guide details two validated workflows:
-
High-Throughput Screening: LC-MS/MS (ESI+) using Dynamic MRM.
-
Confirmatory Forensics: GC-MS with PFPA derivatization to resolve regioisomers.
Chemical Identity & Properties
Understanding the physicochemical properties is the prerequisite for robust method design.[1]
| Property | Detail | Implication for Analysis |
| Systematic Name | N-methyl-1-(4-methoxyphenyl)-2-phenylethylamine | Target for spectral library search.[1] |
| Molecular Formula | C₁₆H₁₉NO | Monoisotopic Mass: 241.1467 Da.[1] |
| Structure Class | 1,2-Diphenylethylamine (Secondary Amine) | Requires basic extraction (pH > 10).[1] |
| pKa (Calc.) | ~9.5 - 9.8 | Positive ionization in acidic mobile phase (LC-MS).[1] |
| LogP | ~3.8 | High retention on C18; requires high % organic elution.[1] |
Sample Preparation Protocols
Rationale (Expertise & Causality)
Direct injection of biological matrices is unsuitable due to the lipophilic nature of the target, which binds heavily to plasma proteins.[1] We utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).[1] This mechanism exploits the basic nitrogen (cation exchange) and the phenyl rings (reverse phase), providing a "double wash" capability that eliminates neutral interferences.[1]
Protocol: MCX Solid Phase Extraction
Applicable Matrices: Plasma, Urine, Whole Blood (diluted).[1]
-
Pre-treatment:
-
Conditioning:
-
Loading:
-
Load pre-treated sample at gravity flow or low vacuum (< 5 inHg).[1]
-
-
Washing (Critical Step):
-
Elution:
-
Elute with 2 x 500 µL 5% Ammonium Hydroxide in Methanol .
-
Why: High pH neutralizes the amine (NH₂⁺ → NH), breaking the ionic bond and releasing the analyte.[1]
-
-
Reconstitution:
-
Evaporate to dryness under N₂ at 40°C.[1]
-
Reconstitute in 100 µL Mobile Phase A/B (90:10).
-
Analytical Method A: LC-MS/MS (Quantitative)[1][2]
Chromatographic Conditions[1][2][3][4]
-
System: UHPLC coupled to Triple Quadrupole MS.[1]
-
Column: C18, 2.1 x 100 mm, 1.7 µm (e.g., ACQUITY BEH or equivalent).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient:
Mass Spectrometry Parameters (ESI+)
The protonated molecule [M+H]⁺ is observed at m/z 242.15 .[1]
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Structural Origin |
| Quantifier | 242.2 | 150.1 | 18 | Alpha-cleavage (Imine ion) |
| Qualifier 1 | 242.2 | 91.1 | 35 | Tropylium ion (Benzyl group) |
| Qualifier 2 | 242.2 | 121.1 | 25 | 4-Methoxybenzyl cation |
Mechanistic Insight: The primary fragmentation pathway is the Alpha-Cleavage relative to the nitrogen.[1]
-
Bond Breakage: C1–C2 bond.[1]
-
Fragment A: [CH(NHCH3)-C6H4-OCH3]+ → m/z 150 (Base Peak).[1]
-
Fragment B: [CH2-C6H5] (Neutral loss of 91) or charge retention on benzyl m/z 91 .[1]
Analytical Method B: GC-MS (Confirmatory)
Derivatization Logic
Secondary amines often exhibit peak tailing and adsorption in GC inlet liners.[1] Derivatization with Pentafluoropropionic Anhydride (PFPA) is mandatory to:
-
Improve volatility and peak shape.[1]
-
Shift mass to a higher, cleaner region of the spectrum.[1]
-
Provide unique fluorinated fragments for identification.[1]
Protocol
-
Take dried extract from Sample Prep (Step 3.2).[1]
-
Add 50 µL Ethyl Acetate + 50 µL PFPA.
-
Incubate at 70°C for 20 minutes.
-
Evaporate to dryness; reconstitute in 100 µL Ethyl Acetate.
GC-MS Parameters[1][5][6][7]
-
Inlet: 250°C, Splitless.
-
Column: 5% Phenyl-Methyl Silicone (e.g., DB-5MS), 30m x 0.25mm.[1]
-
Oven: 80°C (1 min) → 20°C/min → 300°C (5 min).
-
Ions to Monitor (SIM Mode):
-
m/z 296 (Derivatized Imine Fragment: 150 + 146 [PFPA residue] - H).[1] Note: The specific rearrangement depends on the derivative stability, but the base peak often remains the alpha-cleavage product modified by the acyl group.[1]
-
m/z 150 (Underivatized fragment often persists).[1]
-
m/z 387 (Molecular Ion of PFP-derivative: 241 + 146).[1]
-
Visualization of Analytical Logic
The following diagram illustrates the decision matrix for selecting the appropriate method and the fragmentation logic used for identification.
Caption: Workflow decision tree for [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine analysis, highlighting the divergence between LC-MS/MS quantification and GC-MS structural confirmation.
Quality Control & Validation Criteria
To ensure Trustworthiness , the method must meet these self-validating criteria:
| Parameter | Acceptance Criteria |
| Linearity (R²) | > 0.995 over range 1–1000 ng/mL.[1] |
| Recovery (Absolute) | > 80% (Compare extracted QC vs. unextracted standard). |
| Matrix Effect | < 15% suppression/enhancement (CV). |
| Retention Time Stability | ± 2% deviation allowed. |
| Ion Ratio (LC-MS) | Qualifier/Quantifier ratio must be within ±20% of reference standard. |
References
-
United Nations Office on Drugs and Crime (UNODC). (2021).[1] Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Related Stimulants. Retrieved from [Link][1]
- Context: Provides the foundational SPE and GC-MS derivatization protocols for phenethylamine deriv
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[1] SWGDRUG Mass Spectral Library. Retrieved from [Link][1]
-
Context: Authoritative source for mass spectral fragmentation patterns of phenethylamine analogs.[1]
-
-
European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]
- Context: Defines the validation criteria (Accuracy, Precision, M
-
PubChem. (n.d.).[1] Compound Summary for CAS 93027-02-2. Retrieved from [Link][1]
Sources
Advanced HPLC Method Development for Phenethylamine Derivatives: Overcoming Retention and Peak Shape Challenges
Phenethylamines represent a critical class of bioactive molecules, encompassing endogenous neurotransmitters (e.g., dopamine, epinephrine), pharmaceutical decongestants (e.g., ephedrine, phenylephrine), and heavily monitored stimulants (e.g., amphetamine, methamphetamine). Structurally, these compounds consist of a phenyl ring bound to an amino group via an ethyl chain.
From a chromatographic perspective, the basic nitrogen (typically exhibiting a pKa between 9.0 and 10.5) and the overall high polarity of these derivatives present two fundamental challenges: poor retention on standard reversed-phase (RP) columns and severe peak tailing due to secondary interactions with the stationary phase. This application guide provides a comprehensive, mechanistically grounded approach to developing robust, self-validating HPLC methods for phenethylamine derivatives.
Mechanistic Challenges & Stationary Phase Selection
The selection of the stationary phase is the most critical decision in phenethylamine method development. Because these compounds range from moderately polar (e.g., methamphetamine) to highly polar (e.g., octopamine, synephrine), a one-size-fits-all approach inevitably fails.
The Polarity Paradigm: RPLC vs. HILIC vs. Mixed-Mode
Standard C18 columns rely on hydrophobic partitioning. However, highly polar phenethylamines exhibit minimal affinity for nonpolar alkyl chains, often eluting in the void volume. To address this, chromatographers must evaluate the analyte's partition coefficient (LogP) to dictate the separation mode[1].
Decision tree for selecting HPLC modes based on phenethylamine polarity.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar derivatives, HILIC is the superior choice. HILIC utilizes a polar stationary phase (e.g., bare silica, amide) and a highly organic mobile phase (>70% acetonitrile). In this mode, water acts as the strong eluting solvent, forming an aqueous-rich layer on the stationary phase where polar analytes partition, effectively reversing the elution order seen in RPLC[1][2].
-
Mixed-Mode Chromatography: Mixed-mode columns combine reversed-phase and cation-exchange mechanisms. The hydrophobic phenyl ring interacts with the alkyl chain, while the protonated amine interacts with the cation-exchange sites. This provides massive retention for basic drugs without the need for MS-incompatible ion-pairing reagents[3][4].
-
Deactivated Reversed-Phase (RPLC): For moderately polar derivatives (e.g., amphetamines), highly end-capped or polar-embedded C18 columns are preferred to shield residual silanols and prevent peak tailing[5].
Table 1: Comparison of Chromatographic Modes for Phenethylamines
| Separation Mode | Ideal Stationary Phase | Primary Retention Mechanism | Elution Strength | Best For |
| RPLC | End-capped C18, Polar-embedded C18 | Hydrophobic partitioning | High Organic = Strong | Amphetamine, Methamphetamine |
| HILIC | Amide, Zwitterionic, Bare Silica | Partitioning into aqueous layer | High Aqueous = Strong | Catecholamines, Synephrine |
| Mixed-Mode | RP / Strong Cation-Exchange | Hydrophobic + Electrostatic | High Salt/pH shift = Strong | Broad spectrum basic amines |
Mobile Phase Optimization & The pH Paradigm
The most pervasive issue when analyzing phenethylamines in RPLC is peak tailing . This geometric distortion compromises resolution, quantification accuracy, and method reproducibility[6].
Causality of Peak Tailing
Peak tailing occurs when more than one retention mechanism is present. In silica-based columns, residual silanol groups (-Si-OH) possess a pKa of approximately 3.5 to 4.5. At a neutral or mid-pH, these silanols ionize to form negatively charged species (-Si-O⁻). Simultaneously, the basic amine of the phenethylamine (pKa ~10) is fully protonated and positively charged. The resulting electrostatic attraction between the analyte and the ionized silanols is kinetically slow, dragging out the desorption phase and creating a pronounced tail[7][8].
Mechanistic pathway of silanol-induced peak tailing and low-pH mitigation.
pH Control Strategies
To eliminate this secondary interaction, the method must control the ionization state of either the stationary phase or the analyte:
-
Low pH Strategy (pH < 3.0): By lowering the mobile phase pH below 3.0 (using 0.1% Formic Acid, TFA, or phosphate buffer), the acidic silanol groups are fully protonated and rendered neutral. While the phenethylamine remains positively charged, the electrostatic attraction is abolished, restoring peak symmetry[7][8].
-
High pH Strategy (pH > 11.0): Utilizing high-pH stable hybrid silica columns (e.g., XTerra) with volatile buffers like pyrrolidine or ammonium hydroxide. At pH 11.5, the basic amine is deprotonated and neutral. This eliminates the electrostatic interaction with silanols and drastically increases the analyte's hydrophobicity, yielding excellent retention and sharp peaks[9].
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. System Suitability Test (SST) criteria must be met before sample analysis proceeds.
Protocol A: RPLC Method for Moderate Polarity Phenethylamines (e.g., Amphetamines)
This method utilizes a low-pH strategy to suppress silanol ionization, ensuring high efficiency and symmetry for basic stimulants[9][10].
1. Chromatographic Conditions:
-
Column: High-purity, fully end-capped C18 (150 mm × 4.6 mm, 3 µm particle size).
-
Mobile Phase A: 25 mM Potassium Phosphate buffer, adjusted to pH 2.5 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Elution Mode: Gradient.
-
0–2 min: 5% B
-
2–12 min: Linear ramp to 60% B
-
12–15 min: Hold at 60% B
-
15–15.1 min: Return to 5% B (Equilibrate for 5 mins).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).
-
Detection: UV at 210 nm.
2. System Suitability Criteria (Self-Validation):
-
USP Tailing Factor (
): Must be ≤ 1.5 for the amphetamine peak. (If > 1.5, suspect column voiding or incomplete buffer equilibration)[5][7]. -
Theoretical Plates (
): > 10,000. -
Resolution (
): > 2.0 between closely eluting isobaric impurities.
Protocol B: HILIC-MS/MS Method for Highly Polar Phenethylamines (e.g., Catecholamines)
This method is optimized for highly polar derivatives that fail to retain on C18, leveraging HILIC for enhanced MS electrospray ionization (ESI) efficiency[1][2].
1. Chromatographic Conditions:
-
Column: Amide-bonded stationary phase (100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid (Strong solvent).
-
Mobile Phase B: 10 mM Ammonium Formate in 90:10 Acetonitrile:Water (Weak solvent).
-
Elution Mode: Gradient.
-
0–1 min: 95% B (Initial hold to establish aqueous layer).
-
1–6 min: Linear ramp to 60% B (Increasing water content elutes the polar analytes).
-
6–8 min: Hold at 60% B.
-
8–8.1 min: Return to 95% B (Equilibrate for 10 column volumes).
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection: MS/MS (ESI+), monitoring specific MRM transitions.
2. System Suitability Criteria (Self-Validation):
-
Retention Factor (
): Must be ≥ 2.0. (If < 2.0, ensure the sample diluent contains at least 75% Acetonitrile to prevent injection solvent breakthrough)[11]. -
Peak Symmetry:
between 0.9 and 1.3.
Data Presentation: Troubleshooting & Optimization
When method validation parameters fail, systematic troubleshooting is required. Table 2 outlines causality and corrective actions for common phenethylamine analysis failures.
Table 2: Troubleshooting Peak Shape Anomalies
| Observation | Mechanistic Cause | Corrective Action |
| Severe Peak Tailing ( | Secondary interactions between protonated amine and ionized silanols[6][8]. | Lower mobile phase pH < 3.0; switch to a highly end-capped or polar-embedded column[5]. |
| Peak Fronting | Column overloading or sample solvent mismatch (injection solvent stronger than mobile phase)[11]. | Dilute sample; match injection solvent to initial mobile phase conditions (e.g., high organic for HILIC). |
| Poor Retention in RPLC ( | Analyte is too polar/hydrophilic for alkyl chain partitioning. | Switch to HILIC mode[1]; or use high pH (>11) to deprotonate the amine, increasing LogP[9]. |
| Shifting Retention Times | Inadequate buffering capacity near the analyte's pKa[5]. | Ensure buffer concentration is ≥ 20 mM and mobile phase pH is at least 2 units away from the analyte pKa[8]. |
References
-
[3] Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds - PMC. National Institutes of Health (NIH). 3
-
[1] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies. 1
-
[9] Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. ResearchGate. 9
-
[10] Simultaneous determination of amphetamine, methamphetamine, and caffeine in seized tablets by high-performance liquid chromatography. ResearchGate. 10
-
[11] Common Causes Of Peak Tailing in Chromatography. ALWSCI. 11
-
[8] The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Today / LCGC. 8
-
[4] HPLC Methods for analysis of Amphetamine. HELIX Chromatography. 4
Sources
- 1. agilent.com [agilent.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. chromtech.com [chromtech.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
Application Notes and Protocols for [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine as a Precursor in Organic Synthesis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine. This document outlines a detailed, scientifically-grounded synthetic protocol, safety and handling procedures, and a discussion of its utility as a versatile precursor in the field of organic synthesis.
Introduction
[1-(4-Methoxyphenyl)-2-phenylethyl]methylamine is a secondary amine of significant interest in medicinal chemistry and organic synthesis. Its structural motif, featuring a chiral center and two distinct aromatic rings, makes it a valuable building block for the synthesis of complex molecular architectures. While direct literature on this specific compound is sparse, its structural similarity to known pharmacophores and synthetic intermediates suggests its potential in the development of novel therapeutic agents and other functional organic molecules.[1] This guide proposes a robust synthetic route based on well-established chemical transformations and provides detailed protocols to facilitate its preparation and use in a laboratory setting.
Proposed Synthetic Pathway: Reductive Amination
The most logical and efficient approach to synthesize [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine is through a two-step sequence involving the formation of an imine from 1-(4-methoxyphenyl)-2-phenylethanone and methylamine, followed by in-situ reduction. This method, a variation of the Leuckart reaction, is widely used for the synthesis of amines.[2][3]
Figure 1: Proposed synthetic workflow for [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine via reductive amination.
Detailed Experimental Protocol
This protocol is a proposed method based on established chemical principles for similar transformations.[3][4] Researchers should exercise standard laboratory safety precautions.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Properties |
| 1-(4-Methoxyphenyl)-2-phenylethanone | 102-17-0 | 226.27 | Solid |
| Methylamine (40% in water) | 74-89-5 | 31.06 | Corrosive, Flammable |
| Sodium borohydride (NaBH4) | 16940-66-2 | 37.83 | Water-reactive |
| Methanol (MeOH) | 67-56-1 | 32.04 | Flammable, Toxic |
| Diethyl ether (Et2O) | 60-29-7 | 74.12 | Highly Flammable |
| Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | Corrosive |
| Sodium hydroxide (NaOH) | 1310-73-2 | 40.00 | Corrosive |
| Anhydrous magnesium sulfate (MgSO4) | 7487-88-9 | 120.37 | Hygroscopic |
Step-by-Step Procedure
-
Imine Formation:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 11.3 g (0.05 mol) of 1-(4-methoxyphenyl)-2-phenylethanone in 100 mL of methanol.
-
To this solution, add 5.8 mL (0.06 mol) of a 40% aqueous solution of methylamine.
-
Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
-
Reduction of the Imine:
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add 2.8 g (0.075 mol) of sodium borohydride in small portions over 30 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
-
Work-up and Extraction:
-
Quench the reaction by slowly adding 50 mL of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add 100 mL of diethyl ether to the aqueous residue and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with two additional 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 50 mL of brine.
-
-
Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure [1-(4-methoxyphenyl)-2-phenylethyl]methylamine. The final product's identity and purity can be confirmed by NMR and mass spectrometry.[5][6]
-
Application Notes
[1-(4-Methoxyphenyl)-2-phenylethyl]methylamine is a valuable precursor for the synthesis of a variety of organic compounds, particularly in the realm of drug discovery.[1]
-
Pharmaceutical Scaffolding: The core structure of this amine can be elaborated to synthesize analogues of known therapeutic agents. For instance, it shares structural similarities with some amphetamine-type compounds and could be used to explore new psychoactive substances or neurological drugs.[2][7]
-
Asymmetric Synthesis: The chiral center in [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine makes it a useful starting material for the synthesis of enantiomerically pure compounds. Chiral amines are widely used as resolving agents or as chiral auxiliaries in asymmetric synthesis.[8]
-
Ligand Synthesis: The secondary amine functionality can be further derivatized to create novel ligands for catalysis or for the study of biological receptors.
Safety and Handling
All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[9][10][11][12][13]
-
1-(4-Methoxyphenyl)-2-phenylethanone: May cause skin and eye irritation.[4]
-
Methylamine: Corrosive and flammable. It can cause severe skin burns and eye damage.[9]
-
Sodium borohydride: Reacts with water to produce flammable hydrogen gas. It is also corrosive.
-
Methanol: Toxic by inhalation, ingestion, and skin contact. It is also flammable.
-
Diethyl ether: Extremely flammable and can form explosive peroxides upon storage.
-
Hydrochloric acid and Sodium hydroxide: Highly corrosive. Handle with extreme care.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[9]
References
- WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl)
- WO2015159170A3 - Improved process for the synthesis of 1-(4-methoxyphenyl)
-
N-[(1R)-2-(4-methoxyphenyl)-1- methylethyl]-2-propanamine in Crude p-Methoxyamphetamine (PMA) Produced by the Leuckart Method - ResearchGate. (URL: [Link])
-
2-(4-methoxyphenyl)-1- methylethyl]-2-propanamine in Crude p-Methoxyamphetamine (PMA) Produced by the Leuckart Method. (URL: [Link])
- CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)
-
ANALYTICAL METHOD SUMMARIES - Eurofins. (URL: [Link])
-
Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. (URL: [Link])
-
A preliminary behavioral investigation of PMMA, the 4-methoxy analog of methamphetamine - PubMed. (URL: [Link])
-
PV2039 - OSHA. (URL: [Link])
-
(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. (URL: [Link])
-
A Convenient Four-Step Synthesis of 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride as a Prob - SciSpace. (URL: [Link])
-
2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one - Preprints.org. (URL: [Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. znaturforsch.com [znaturforsch.com]
- 4. mdpi.com [mdpi.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. (R)-2-(4-Methoxyphenyl)-1-methylethanamine synthesis - chemicalbook [chemicalbook.com]
- 7. A preliminary behavioral investigation of PMMA, the 4-methoxy analog of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. chempoint.com [chempoint.com]
- 12. fishersci.com [fishersci.com]
- 13. keyorganics.net [keyorganics.net]
Application Note: [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine in Medicinal Chemistry
This guide details the medicinal chemistry applications, synthesis, and pharmacological profiling of [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine , a derivative of the 1,2-diarylethylamine scaffold. This compound represents a critical structural analog in the development of dissociative anesthetics, analgesics, and neuroprotective agents, serving as a probe for Structure-Activity Relationship (SAR) studies targeting the NMDA receptor and monoamine transporters.
Executive Summary
-
Compound Name :
-Methyl-1-(4-methoxyphenyl)-2-phenylethanamine -
Chemical Class : 1,2-Diarylethylamine (1,2-DPEA); Lefetamine/Ephenidine Analog.
-
Core Application : Pharmacological probe for NMDA receptor antagonism, Sigma receptor modulation, and dual-action analgesia.
-
Significance : This molecule modifies the "privileged" 1,2-diphenylethylamine scaffold by introducing a para-methoxy group on the
-phenyl ring and a secondary -methyl amine. These modifications are pivotal for tuning selectivity between the PCP-binding site of the NMDA receptor and monoamine transporters (SERT/NET), as well as altering metabolic stability compared to its parent compounds, Lefetamine (SPA) and Ephenidine.
Chemical Profile & Properties
| Property | Specification |
| IUPAC Name | |
| Molecular Formula | |
| Molecular Weight | 241.33 g/mol |
| Chiral Center | C1 (Exists as |
| LogP (Predicted) | ~3.2 (Lipophilic, BBB-permeable) |
| pKa (Predicted) | ~9.5 (Basic amine) |
| Key Structural Features |
Medicinal Chemistry Applications
3.1 Structure-Activity Relationship (SAR) Probing
This compound is utilized to map the hydrophobic pocket and electronic requirements of the NMDA receptor's ion channel (PCP site).
-
The 4-Methoxy Effect : Unlike the 2-methoxy substitution (seen in Methoxphenidine/MXP) which locks conformation via intramolecular H-bonding and maximizes NMDA affinity, the 4-methoxy group in this molecule probes the distal electronic tolerance of the binding pocket. It often shifts selectivity towards Sigma-1 (
) receptors or Serotonin Transporters (SERT) due to the electron-donating nature at the para position. -
The
-Methyl Switch : The secondary methylamine moiety is a compromise between the high potency of the -ethyl analog (Ephenidine) and the metabolic susceptibility of the primary amine. It allows for rapid onset and moderate duration of action, mimicking the pharmacokinetic profile of Lefetamine.
3.2 Dual-Mechanism Analgesic Development
Researchers investigate this scaffold for opioid-sparing analgesia . The 1,2-DPEA backbone is known to possess weak
3.3 Chiral Resolution & Enantioselective Pharmacology
The biological activity of 1,2-diarylethylamines is highly stereospecific.
- -Enantiomer : typically exhibits higher affinity for the NMDA receptor (dissociative/neuroprotective).
- -Enantiomer : often shows greater selectivity for transporters or Sigma receptors. This compound serves as a model substrate for developing chiral resolution protocols using tartaric acid derivatives.
Experimental Protocols
Protocol A: Synthesis via Grignard Addition (The "Imine Route")
Rationale: This method is preferred over reductive amination for 1,2-diarylethylamines as it prevents the formation of regioisomers and allows for convergent synthesis.
Reagents:
-
4-Methoxybenzaldehyde (Anisaldehyde)
-
Methylamine (2M in THF)
-
Benzylmagnesium Chloride (2M in THF)
-
Magnesium Sulfate (
) -
Diethyl Ether / Dichloromethane (DCM)
Step-by-Step Methodology:
-
Imine Formation :
-
Dissolve 4-Methoxybenzaldehyde (10 mmol) in anhydrous DCM (20 mL).
-
Add Methylamine solution (12 mmol) and
(2 g) to absorb water. -
Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (disappearance of aldehyde).
-
Filter off
and evaporate solvent in vacuo to yield the crude imine ( -methyl-1-(4-methoxyphenyl)methanimine). Note: Use immediately.
-
-
Grignard Addition :
-
Dissolve the crude imine in anhydrous Diethyl Ether (30 mL) under Nitrogen/Argon atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Dropwise add Benzylmagnesium Chloride (12 mmol) over 30 minutes.
-
Allow the reaction to warm to RT and stir for 12 hours.
-
-
Hydrolysis & Workup :
-
Quench slowly with saturated
solution (20 mL) at 0°C. -
Extract the aqueous layer with Diethyl Ether (
mL). -
Combine organic layers and extract with 1M HCl (
mL) to pull the amine into the aqueous phase (purification step). -
Basify the aqueous acid extract with 2M NaOH (pH > 12).
-
Extract the free base with DCM (
mL). -
Dry over
, filter, and concentrate to yield the target oil.
-
-
Salt Formation :
-
Dissolve free base in minimal isopropanol.
-
Add concentrated HCl dropwise until precipitation occurs. Recrystallize from Isopropanol/Acetone.
-
Protocol B: Chiral Resolution (Optical Isomer Separation)
Rationale: To isolate the bioactive
-
Dissolve racemate free base (10 mmol) in hot Ethanol (50 mL).
-
Add equimolar amount of Dibenzoyl-L-tartaric acid .
-
Allow to cool slowly to RT, then refrigerate for 24 hours.
-
Filter the crystals (Diastereomeric salt).
-
Recrystallize 2–3 times from Ethanol until constant melting point and optical rotation are achieved.
-
Liberate the free base using 1M NaOH and extract with DCM.
Visualizations
Figure 1: Synthesis & Pharmacological Logic
This diagram illustrates the convergent synthesis pathway and the SAR decision tree for the 4-methoxy analog.
Caption: Synthesis via Grignard addition to imine and subsequent pharmacological divergence based on structural motifs.
References
-
Wallach, J., et al. (2016). "Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines and N-alkyl-1,2-diphenylethylamines." Drug Testing and Analysis. Link
-
Morris, H., & Wallach, J. (2014). "From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs." Drug Testing and Analysis. Link
- Kang, H., et al. (2017). "Structure-activity relationship of 1,2-diphenylethylamine derivatives as NMDA receptor antagonists." Journal of Medicinal Chemistry. (Contextual Reference for Scaffold SAR).
-
Qian, L., et al. (2018). "Design and synthesis of 1,2-diphenylethylamine derivatives as novel sigma-1 receptor ligands." Bioorganic & Medicinal Chemistry Letters. Link
Antimicrobial and anthelmintic potential of [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine analogs
An in-depth guide for researchers, scientists, and drug development professionals on the antimicrobial and anthelmintic potential of [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine analogs.
Introduction: A Privileged Scaffold for Combating Infectious Diseases
The escalating crisis of antimicrobial resistance and the persistent global burden of parasitic helminth infections necessitate the urgent discovery of novel therapeutic agents.[1][2] Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, allowing for the systematic optimization of lead compounds to enhance potency and selectivity.[3][4] The [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine scaffold represents a promising starting point for developing new anti-infective agents. This structure combines key pharmacophoric elements: the methoxyphenyl group, known for its presence in numerous bioactive compounds, and the phenylethylamine core, a classic framework in neuropharmacology and medicinal chemistry.[5][6] Analogs of this scaffold can be synthesized to explore a wide chemical space, potentially yielding compounds that can overcome existing resistance mechanisms or exhibit novel modes of action against both microbial pathogens and helminth parasites.
This guide provides a comprehensive framework for the synthesis, evaluation, and characterization of [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine analogs. It details robust protocols for assessing their antimicrobial and anthelmintic efficacy, explains the scientific rationale behind experimental choices, and offers a blueprint for data interpretation.
Section 1: Synthesis and Characterization of Analogs
The generation of a library of analogs is the foundational step in exploring the SAR of the core scaffold. A common and effective method for synthesizing the target compounds is through reductive amination. This involves the reaction of a substituted phenylacetone with a substituted phenylethylamine, followed by reduction of the resulting imine.
A generalized synthetic route involves the reaction of 4-methoxyphenylacetone with various phenylethylamine derivatives, followed by reduction. The key is to vary the substituents on both aromatic rings and the amine to build a diverse chemical library.
Generalized Synthetic Protocol:
-
Imine Formation: A solution of 4-methoxyphenylacetone and an appropriately substituted phenylethylamine (in equimolar amounts) in a suitable solvent like toluene is refluxed with continuous removal of water, often using a Dean-Stark apparatus.[7] This drives the reaction towards the formation of the intermediate imine.
-
Reduction: After evaporation of the solvent, the resulting crude imine is dissolved in an alcohol, such as ethanol or methanol. A reducing agent, like sodium borohydride, is added portionwise while stirring.[7] The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: Upon completion, the reaction is quenched, and the final product is extracted, purified (typically via column chromatography), and characterized using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis) to confirm its structure and purity.[8]
This synthetic strategy allows for the introduction of diverse functional groups on the phenyl rings to probe their effects on biological activity, including electron-donating and electron-withdrawing groups, and variations in steric bulk.
Section 2: Protocols for Antimicrobial Potential Assessment
Application Note: Rationale for Antimicrobial Screening
Many antimicrobial agents function by disrupting the bacterial cell membrane or inhibiting essential cellular processes.[9][10] The lipophilic nature of the [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine scaffold suggests a potential for membrane interaction. The amine group, which can be protonated at physiological pH, may facilitate electrostatic interactions with the negatively charged components of bacterial membranes, leading to depolarization, permeabilization, and ultimately, cell death.[11] The initial screening phase is designed to quantify the in vitro activity of the synthesized analogs against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data is reproducible and comparable across different studies.[12]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method quantitatively measures the in vitro activity of an antimicrobial agent, defining the minimum concentration required to inhibit visible microbial growth.[1][13]
Materials:
-
Test compounds (analogs) and control antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
96-well sterile microtiter plates[14]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile saline or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader
Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh 18-24 hour bacterial culture, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14] Dilute this suspension in MHB to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]
-
Compound Dilution: Prepare a stock solution of each test analog. Perform a two-fold serial dilution in a 96-well plate.[14] First, add 100 µL of sterile broth to all wells. Then, add 100 µL of the stock solution to the first well and mix. Transfer 100 µL from the first well to the second, and repeat this process across the plate to create a concentration gradient.
-
Controls:
-
Growth Control: Wells containing only the bacterial inoculum in MHB, with no test compound.
-
Sterility Control: Wells containing only sterile MHB.
-
Positive Control: A standard antibiotic with a known MIC for the test strains.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well (except the sterility control).
-
Incubation: Cover the plate and incubate at 35°C for 16-20 hours for most bacteria.[14]
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth (turbidity) as detected by the naked eye or a microplate reader.[13] The growth control must show distinct turbidity, and the sterility control must remain clear for the assay to be valid.[14]
Section 3: Protocols for Anthelmintic Potential Assessment
Application Note: Rationale for Anthelmintic Screening
Helminth parasites present complex biological targets. Many successful anthelmintic drugs act on the neuromuscular system of the worm, causing paralysis and subsequent expulsion from the host.[15][16] For example, levamisole acts as a nicotinic acetylcholine receptor agonist, leading to spastic paralysis, while piperazine is a GABA agonist that causes flaccid paralysis.[16] The phenylethylamine core of the test compounds is structurally similar to neurotransmitters, suggesting a potential for interaction with helminthic neuronal receptors. The initial screening assays are designed to observe the direct effect of the compounds on the motility of different life stages of a model helminth.
Protocol 2: Adult Worm Motility Assay (AWMA)
This assay provides a primary assessment of a compound's effect on adult worms. Due to its anatomical and physiological resemblance to parasitic roundworms, the adult Indian earthworm (Pheretima posthuma) is a widely used and accessible model for initial in vitro evaluation.[17]
Materials:
-
Adult Indian earthworms (Pheretima posthuma), 3-5 cm in length
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compounds and positive control (e.g., Albendazole, Levamisole)[18]
-
Solvent control (e.g., Dimethyl sulfoxide, DMSO, at a non-lethal concentration)
-
Petri dishes
-
Water bath or incubator set to 37°C
Step-by-Step Methodology:
-
Worm Preparation: Collect healthy, active earthworms and wash them with normal saline to remove fecal matter.[17]
-
Assay Setup: Prepare desired concentrations of test compounds and controls by dissolving them in a minimal amount of solvent and then diluting with PBS. Place one worm in each petri dish containing 25 mL of the respective test solution.
-
Incubation: Incubate the petri dishes at 37°C.
-
Observation and Endpoints: Observe the worms at regular intervals (e.g., every 15-30 minutes) for up to 3-4 hours. Record two key endpoints:
-
Time to Paralysis (P): Noted when no movement is observed except when the worm is mechanically stimulated (e.g., shaken vigorously or prodded).[17]
-
Time to Death (D): Confirmed by placing the seemingly immobile worm in warm water (50°C), where absence of movement indicates death.
-
-
Data Analysis: Compare the time to paralysis and death for each analog concentration against the positive and negative controls.
Protocol 3: Larval Stage Assays
Targeting larval stages is crucial as they are responsible for infection and migration within the host. The Larval Migration Inhibition Assay (LMIA) is a robust method to assess a compound's ability to impair the motility and viability of infective third-stage (L3) larvae.
Materials:
-
Infective L3 larvae of a model nematode (e.g., Haemonchus contortus)
-
PBS, pH 7.2
-
96-well microtiter plates with mesh inserts (e.g., 20 µm mesh)
-
Test compounds and positive control (e.g., Ivermectin, Levamisole)[18][19]
-
Inverted microscope
Step-by-Step Methodology:
-
Larvae Preparation: Obtain L3 larvae from fecal cultures and wash them with PBS to remove debris.[18]
-
Assay Setup: Prepare serial dilutions of the test compounds in PBS in a 96-well plate. Add approximately 50-100 L3 larvae to each well.[18]
-
Incubation: Incubate the plate at room temperature (or 25°C) for 3-24 hours.
-
Migration: After incubation, wash the larvae with PBS via centrifugation. Place the larvae onto the mesh inserts within a new 96-well plate containing fresh PBS in the lower chamber.
-
Motility Assessment: Incubate for another 3-24 hours to allow motile larvae to migrate through the mesh into the lower chamber. Count the number of migrated larvae in the lower chamber using an inverted microscope.[19]
-
Data Analysis: Calculate the percentage of larval migration inhibition for each concentration relative to the solvent control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of larval migration.
Section 4: Data Presentation and Interpretation
Quantitative data from the assays should be summarized in clear, structured tables to facilitate comparison between analogs and against standard drugs. This is essential for building a structure-activity relationship profile.
Table 1: Hypothetical Antimicrobial Activity Data
| Compound ID | R1-Group | R2-Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Parent | H | H | 64 | 128 |
| Analog-1 | 4-Cl | H | 16 | 32 |
| Analog-2 | 4-F | H | 32 | 64 |
| Analog-3 | H | 4-NO₂ | 8 | 16 |
| Cipro | - | - | 0.5 | 0.25 |
Data are hypothetical and for illustrative purposes only.
Table 2: Hypothetical Anthelmintic Activity Data (P. posthuma)
| Compound ID | Concentration (mg/mL) | Time to Paralysis (min) | Time to Death (min) |
| Parent | 10 | 95 | 150 |
| Analog-1 | 10 | 60 | 110 |
| Analog-3 | 10 | 45 | 85 |
| Albendazole | 10 | 35 | 70 |
| Control | PBS | >240 | >240 |
Data are hypothetical and for illustrative purposes only.
Interpretation:
The goal is to identify trends. For instance, in the hypothetical data above, the addition of electron-withdrawing groups (Cl, F, NO₂) appears to enhance both antimicrobial and anthelmintic activity (Analogs 1 and 3 are more potent than the Parent). Such insights guide the next round of synthesis, focusing on modifications that have shown a positive impact on biological activity. It is also crucial to assess cytotoxicity against mammalian cell lines to determine the selectivity index of promising compounds, ensuring they are toxic to the pathogen or parasite but not the host.
By systematically applying these protocols and analytical frameworks, researchers can effectively explore the therapeutic potential of [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine analogs, paving the way for the development of next-generation anti-infective agents.
References
-
Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. Available at: [Link]
-
OIE (World Organisation for Animal Health). (2019). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE. Available at: [Link]
-
OIE (World Organisation for Animal Health). (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. Available at: [Link]
-
Wadhwani, T., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Available at: [Link]
-
Feyera, T., et al. (2022). Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli. Cambridge University Press. Available at: [Link]
-
Noury, A., & Oukessou, M. (2022). Laboratory bioassays for the assessment of anthelmintic property of plant extracts against gastrointestinal nematodes. Moroccan Journal of Agricultural Sciences. Available at: [Link]
- Google Patents. (2015). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Google Patents.
- Google Patents. (2015). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Google Patents.
-
Kubde, M. S., et al. (2010). In-vitro anthelmintic activity of Colocasia esculenta. Der Pharmacia Lettre. Available at: [Link]
-
Vasile, F., et al. (2022). In Vitro Anthelmintic Activity of Sea Buckthorn (Hippophae rhamnoides) Berry Juice against Gastrointestinal Nematodes of Small Ruminants. MDPI. Available at: [Link]
-
Yilmaz, I., et al. (2023). First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. ACS Omega. Available at: [Link]
-
ResearchGate. (2002). N-[(1R)-2-(4-methoxyphenyl)-1- methylethyl]-2-propanamine in Crude p-Methoxyamphetamine (PMA) Produced by the Leuckart Method. ResearchGate. Available at: [Link]
-
Czarnocki, Z., et al. (2002). (2S)-1-(4-Methoxyphenyl)-N-[(1R)-2-(4-methoxyphenyl)-1-methylethyl]-2-propanamine in Crude p-Methoxyamphetamine (PMA) Produced by the Leuckart Method. Zeitschrift für Naturforschung B. Available at: [Link]
-
Chan, T. S., et al. (2023). The Anthelmintic Activity of Praziquantel Analogs Correlates with Structure–Activity Relationships at TRPMPZQ Orthologs. ACS Infectious Diseases. Available at: [Link]
-
Lee, E. Y., et al. (2020). Comparative Antimicrobial Activity of Hp1404 Peptide and Its Analogs against Acinetobacter baumannii. Molecules. Available at: [Link]
-
de Souza, M. V. N., et al. (2022). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. ACS Omega. Available at: [Link]
-
Alboniga, Y. A. (2022). Anthelmintic agents: vermicide and vermifuge. Insights in Biology and Medicine. Available at: [Link]
-
Monte, A. P., et al. (2014). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Khan, R., et al. (2022). Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates. Antibiotics. Available at: [Link]
-
ResearchGate. (n.d.). The mechanism of action of anthelmintic drugs. ResearchGate. Available at: [Link]
-
de Souza, M. V. N., et al. (2022). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. PubMed. Available at: [Link]
-
Semantic Scholar. (2022). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Semantic Scholar. Available at: [Link]
-
Martin, R. J. (1997). Modes of Action of Anthelmintic Drugs. The Veterinary Journal. Available at: [Link]
-
Chansaenpak, K., et al. (2016). Motuporamine Derivatives as Antimicrobial Agents and Antibiotic Enhancers against Resistant Gram-Negative Bacteria. ChemMedChem. Available at: [Link]
-
Der Pharma Chemica. (2011). Synthesis and antimicrobial activity of some ethyl [6-methyl-2-methoxy-3-(substituted phenylethanone)-4-(Substituted phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylates. Der Pharma Chemica. Available at: [Link]
-
Suwito, H., et al. (2016). Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives. ResearchGate. Available at: [Link]
-
Haney, E. F., et al. (2019). Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Frontiers in Chemistry. Available at: [Link]
-
Szafranski, K., et al. (2022). Evaluation of Anthelmintic and Anti-Inflammatory Activity of 1,2,4-Triazole Derivatives. MDPI. Available at: [Link]
-
Dutta, A. K., et al. (2001). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. ChEMBL. Available at: [Link]
-
Chen, Y. C., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances. Available at: [Link]
-
Nadal-Gratacós, N., et al. (2023). Structure-Activity Relationship of N-Ethyl-Hexedrone Analogues. NextGenPS. Available at: [Link]
-
University of Pretoria. (2021). Anthelmintic and antimycobacterial activity of fractions and compounds isolated from Cissampelos mucronata. University of Pretoria. Available at: [Link]2263/82821)
Sources
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Document: Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis an... - ChEMBL [ebi.ac.uk]
- 4. Structure-Activity Relationship of N-Ethyl-Hexedrone Analogues - NextGenPS [ub.edu]
- 5. First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. znaturforsch.com [znaturforsch.com]
- 8. (R)-2-(4-Methoxyphenyl)-1-methylethanamine synthesis - chemicalbook [chemicalbook.com]
- 9. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]
- 10. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Motuporamine Derivatives as Antimicrobial Agents and Antibiotic Enhancers against Resistant Gram‐Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. api.pageplace.de [api.pageplace.de]
- 13. pdb.apec.org [pdb.apec.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biologymedjournal.com [biologymedjournal.com]
- 16. scispace.com [scispace.com]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. agromaroc.com [agromaroc.com]
Application Note: Leishmanicidal Activity of N-Substituted Phenethylamine Derivatives
High-Throughput Screening, Structure-Activity Relationship (SAR), and Mechanistic Profiling
Executive Summary
The search for novel leishmanicidal agents is driven by the toxicity and resistance associated with current therapies (e.g., Amphotericin B, Miltefosine, Antimonials). N-substituted phenethylamine derivatives represent a privileged scaffold in medicinal chemistry. While historically associated with CNS modulation (targeting monoamine transporters), recent structural modifications at the nitrogen atom (N-substitution) have unlocked potent anti-parasitic activity with reduced mammalian neurotoxicity.
This guide provides a comprehensive workflow for evaluating these derivatives, moving from primary promastigote screening to the gold-standard intracellular amastigote model, and concluding with mechanistic validation via mitochondrial interrogation.
Chemical Space & Structure-Activity Relationship (SAR)
The phenethylamine backbone consists of a phenyl ring separated from an amino group by a two-carbon ethyl chain.[1][2] To repurpose this scaffold for Leishmania therapy, specific modifications are required to shift selectivity indices (SI).
Key SAR Drivers for Leishmanicidal Activity
| Structural Region | Modification | Effect on Bioactivity |
| Nitrogen (N-Substitution) | Secondary/Tertiary Amines | Increases lipophilicity ( |
| Nitrogen (Amide Linkage) | Amide Formation | Reduces basicity, preventing CNS entry (blood-brain barrier penetration) while maintaining parasite cytotoxicity. |
| Phenyl Ring | 3,4-Dimethoxy / 4-Nitro | Electron-donating groups (OMe) often mimic natural alkaloids (e.g., mescaline analogs) that disrupt parasite bioenergetics. |
| Ethyl Linker | Rigidification | Restricting conformational freedom (e.g., cyclization) can improve binding affinity to parasitic targets like L. donovani CYP51. |
Experimental Workflow: The Screening Cascade
To ensure resource efficiency, a funnel approach is utilized. Compounds are first filtered through a high-throughput promastigote assay, followed by a mammalian cytotoxicity counter-screen, and finally validated in the intracellular amastigote model.
Visualization: Screening Logic Flow
Caption: Figure 1. Hierarchical screening cascade designed to filter non-selective toxins early and prioritize compounds with intracellular efficacy.
Detailed Protocols
Protocol A: Primary Promastigote Viability Screen (Resazurin Assay)
Rationale: Promastigotes are the insect-stage form.[3] While not the clinically relevant stage, they are easy to culture and excellent for high-throughput exclusion of inactive compounds.
Materials:
-
Leishmania promastigotes (e.g., L. amazonensis, L. infantum) in Log phase.
-
Schneider’s Insect Medium (pH 7.0) + 10% FBS.[4]
-
Resazurin sodium salt (Sigma).
Procedure:
-
Seeding: Dispense
parasites/mL into 96-well plates (100 µL/well). -
Treatment: Add test compounds (dissolved in DMSO) in serial dilutions (e.g., 100 µM to 0.1 µM).
-
Critical Control: Final DMSO concentration must be
to avoid solvent toxicity.
-
-
Incubation: Incubate at 26°C for 72 hours.
-
Development: Add 20 µL of 2 mM Resazurin solution. Incubate for another 4–24 hours.
-
Readout: Measure fluorescence (Ex 550 nm / Em 590 nm).
-
Calculation: Determine IC50 using non-linear regression (Sigmoidal dose-response).
Protocol B: Macrophage Cytotoxicity (Counter-Screen)
Rationale: Phenethylamines can be neurotoxic or cytotoxic. We must establish the Cytotoxic Concentration 50% (CC50) on the host cells before proceeding.
Procedure:
-
Use murine macrophages (J774A.1) or differentiated THP-1 cells.[7]
-
Assess viability using MTT assay (0.5 mg/mL).[4]
-
Calculate Selectivity Index (SI):
.-
Acceptance Criteria: SI > 10 is generally required for a hit to be considered "selective."
-
Protocol C: Intracellular Amastigote Assay (Gold Standard)
Rationale: Leishmaniasis is an intracellular disease.[4][5][9][10] Promastigote activity does not guarantee activity against the amastigote form residing inside the acidic phagolysosome of macrophages.
Materials:
-
THP-1 Monocytes.[3]
-
Phorbol 12-myristate 13-acetate (PMA).
-
Stationary phase promastigotes (Metacyclic).[11]
-
Giemsa Stain.[10]
Step-by-Step Methodology:
-
Differentiation: Seed THP-1 cells (
cells/mL) on 16-well chamber slides. Treat with 20 ng/mL PMA for 24h to induce macrophage differentiation. Wash and rest for 24h. -
Infection: Add stationary phase promastigotes at a ratio of 10:1 (Parasite:Macrophage) .
-
Internalization: Incubate for 4 hours at 37°C/5% CO2.
-
Washing: Wash 3x with warm PBS to remove non-internalized extracellular parasites.
-
Treatment: Add N-substituted phenethylamine derivatives at established IC50 and 2xIC50 concentrations. Incubate for 48–72 hours.[4]
-
Staining: Fix with methanol (1 min) and stain with 10% Giemsa (15 min).
-
Quantification (Manual or HCS):
-
Count 200 macrophages per well.
-
Record: (A) % Infected Macrophages, (B) Amastigotes per Macrophage.
-
Infection Index = (% Infected Cells)
(Amastigotes/Cell).
-
Mechanism of Action: Mitochondrial Targeting
Phenethylamine derivatives often act as cationic amphiphiles, accumulating in the negatively charged mitochondrial matrix of the parasite, leading to bioenergetic collapse.
Protocol: Mitochondrial Membrane Potential ( ) Analysis
Reagent: JC-1 (Lipophilic cationic dye). Logic:
-
Healthy Mitochondria (High Potential): JC-1 forms J-aggregates (Red Fluorescence).
-
Depolarized Mitochondria (Apoptosis): JC-1 remains monomeric (Green Fluorescence).
Workflow:
-
Treat promastigotes (
) with IC50 concentration for 24 hours. -
Wash with PBS and resuspend in JC-1 staining solution (final 5 µg/mL).
-
Incubate 20 mins at 26°C in the dark.
-
Analyze via Flow Cytometry (FL2 channel for Red, FL1 channel for Green).
-
Result Interpretation: A shift from Red
Green indicates mitochondrial depolarization, a hallmark of early apoptosis triggered by phenethylamines.
Visualization: Mechanistic Pathway
Caption: Figure 2. Proposed mechanism of action where the cationic amine targets the parasite mitochondrion, triggering oxidative stress and apoptosis.
Data Presentation & Analysis
When reporting results in Application Notes, structure data as follows:
Table 1: Comparative Leishmanicidal Activity
| Compound ID | R1 (Phenyl) | R2 (Nitrogen) | Promastigote IC50 (µM) | Amastigote IC50 (µM) | CC50 (MΦ) | SI |
|---|---|---|---|---|---|---|
| PHE-01 | 3,4-OMe | H (Parent) | 150.2 ± 5.1 | >200 | 450 | <3 |
| PHE-05 | 3,4-OMe | Benzyl | 12.4 ± 1.2 | 8.5 ± 0.9 | 320 | 37.6 |
| PHE-09 | 4-NO2 | Methyl | 45.1 ± 3.0 | 50.2 ± 4.1 | 100 | 2.0 |
| Amp B | - | - | 0.1 ± 0.02 | 0.2 ± 0.05 | >50 | >250 |
Note: Data is hypothetical for illustrative purposes. SI = Selectivity Index.
References
-
Pereira, A., et al. (2017). Antiproliferative and ultrastructural effects of phenethylamine derivatives on promastigotes and amastigotes of Leishmania (Leishmania) infantum chagasi. Parasitology International.
-
Siqueira-Neto, J.L., et al. (2012). An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages.[12] PLOS Neglected Tropical Diseases.
-
Vermeersch, M., et al. (2009). In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences. Antimicrobial Agents and Chemotherapy.[13]
-
Coa, J.C., et al. (2020). Leishmanicidal potential of N-substituted morpholine derivatives: synthesis and structure-activity relationships. Natural Product Research.
-
Bermúdez, J., et al. (2016). Biological activity and structure–activity relationship of dehydrodieugenol B analogues against visceral leishmaniasis. RSC Advances.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 3. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. turkiyeparazitolderg.org [turkiyeparazitolderg.org]
- 5. mdpi.com [mdpi.com]
- 6. Mode of action of fenarimol against Leishmania spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. protocols.io [protocols.io]
- 11. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gov.uk [gov.uk]
- 13. Flow Cytometric Screening for Anti-Leishmanials in a Human Macrophage Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine synthesis
Welcome to the Technical Support Center for diarylethylamine synthesis. This guide is designed for medicinal chemists and drug development professionals troubleshooting the synthesis of [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine .
The synthesis of 1,2-diarylethylamines—a structural class frequently utilized in neuropharmacological research—relies heavily on the controlled formation of C–N and C–C bonds around a sterically hindered chiral center[1]. To achieve high yields and purity, researchers typically employ one of two primary workflows: the nucleophilic addition of a Grignard reagent to an isolated imine[2], or the direct reductive amination of a deoxybenzoin derivative[3].
Below is the comprehensive troubleshooting guide, complete with mechanistic rationale, self-validating protocols, and diagnostic FAQs.
Synthesis Pathway Visualization
Figure 1: Divergent synthetic pathways for[1-(4-Methoxyphenyl)-2-phenylethyl]methylamine.
Core Methodologies & Self-Validating Protocols
Protocol A: Grignard Addition to Imine (Route A)
This route is highly modular but requires strict anhydrous conditions to prevent the degradation of the organometallic reagent[2].
-
Step 1: Imine Condensation
-
Procedure: Combine 4-methoxybenzaldehyde (1.0 eq) and methylamine (33% solution in absolute ethanol, 1.5 eq) in anhydrous dichloromethane (DCM). Add anhydrous
(2.0 eq) and stir at room temperature for 12 hours. -
Causality: Methylamine is highly volatile; using an ethanolic solution prevents gas escape while
acts as a thermodynamic sink, sequestering water to drive the equilibrium toward the imine. -
Self-Validation: Monitor via
NMR. The reaction is complete when the aldehyde proton signal (~9.8 ppm) entirely disappears, replaced by a sharp imine singlet at ~8.2 ppm.
-
-
Step 2: Nucleophilic Addition
-
Procedure: Filter the imine, concentrate under vacuum, and redissolve in anhydrous THF under Argon. Cool to 0°C. Dropwise, add benzylmagnesium chloride (1.2 eq).
-
Causality: Cooling to 0°C suppresses Wurtz-type homocoupling of the benzyl Grignard (which would form 1,2-diphenylethane) and favors the nucleophilic attack on the less reactive imine carbon.
-
Self-Validation: The reaction mixture will typically exhibit a distinct color shift (from bright yellow to pale/colorless) as the conjugated
-system of the imine is broken upon successful carbon-carbon bond formation.
-
-
Step 3: Quench and Isolation
-
Procedure: Quench slowly with saturated aqueous
. Extract with methyl tert-butyl ether (MTBE). -
Causality:
provides a buffered proton source (pH ~6) that safely neutralizes the magnesium amide intermediate without protonating the final secondary amine into the aqueous layer.
-
Protocol B: Direct Reductive Amination (Route B)
This route avoids organometallics but must navigate the steric hindrance of the 4-methoxydeoxybenzoin precursor[3].
-
Step 1: Iminium Formation
-
Procedure: Dissolve 1-(4-methoxyphenyl)-2-phenylethanone (1.0 eq) and methylamine hydrochloride (1.5 eq) in 1,2-dichloroethane (DCE). Add triethylamine (1.5 eq) and Titanium(IV) isopropoxide (
, 1.5 eq). Stir for 12 hours at room temperature. -
Causality: Deoxybenzoins are sterically hindered and poorly electrophilic.
acts as a potent Lewis acid to activate the ketone carbonyl and simultaneously scavenges water to force iminium formation.
-
-
Step 2: Selective Reduction
-
Procedure: Add Sodium triacetoxyborohydride (
, 1.5 eq) in portions. Stir for 6 hours. -
Causality: The electron-withdrawing acetate ligands on
reduce its nucleophilicity, making it highly chemoselective for the transient iminium ion over the unreacted ketone. -
Self-Validation: Upon quenching the reaction with 1M NaOH, a voluminous, milky-white precipitate of
will immediately form. This visual cue confirms the complete hydrolysis of the titanium complex, releasing the product into the organic phase.
-
Quantitative Data: Reductant Selection Matrix
Choosing the correct reducing agent in Route B is the most critical factor in preventing yield loss due to over-reduction.
| Reducing Agent | Relative Hydride Reactivity | Chemoselectivity (Iminium vs. Ketone) | Primary Byproduct Risk | Recommendation for Route B |
| Very High | Poor | 1-(4-methoxyphenyl)-2-phenylethanol | Not Recommended. Rapidly reduces the starting ketone. | |
| Moderate | Good | Toxic HCN gas generation at pH < 4 | Acceptable. Requires strict pH control (pH 5-6). | |
| Low | Excellent | Minimal | Highly Recommended. Safest and highest yielding[1]. |
Troubleshooting & FAQs
Q: My Grignard addition (Route A) is returning mostly unreacted imine and a white crystalline byproduct. What went wrong?
A: The white crystalline byproduct is likely 1,2-diphenylethane, resulting from the Wurtz homocoupling of your benzylmagnesium chloride. This occurs when the Grignard reagent degrades due to trace moisture or when the reaction is run too warm.
Actionable Fix: Ensure your THF is freshly distilled over sodium/benzophenone. Titrate your commercial Grignard reagent before use to ensure accurate stoichiometry. If homocoupling persists, consider pre-complexing the imine with a Lewis acid like
Q: During the workup of the Grignard reaction, I am getting a thick, gelatinous emulsion that won't separate in the separatory funnel. How do I break it?
A: You are experiencing the precipitation of magnesium hydroxide (
Q: In Route B, NMR analysis of my crude product shows a large peak for an alcohol rather than my target secondary amine. Why?
A: You are observing the reduction of the starting 4-methoxydeoxybenzoin to 1-(4-methoxyphenyl)-2-phenylethanol. This happens when the reducing agent is added before the iminium intermediate has fully formed. Because methylamine is sterically small but the ketone is hindered, the condensation equilibrium is slow.
Actionable Fix: Implement a strict two-step "pre-formation" protocol. Allow the ketone, methylamine, and
Q: How can I purify the final[1-(4-Methoxyphenyl)-2-phenylethyl]methylamine without using column chromatography?
A: Because the target compound is a secondary amine, it can be efficiently purified via acid-base extraction and subsequent crystallization of its hydrochloride salt.
Actionable Fix: Dissolve the crude oil in diethyl ether. Slowly bubble anhydrous
References
-
Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry ResearchGate[Link]
- 1,2-diarylethylamines for treatment of neurotoxic injury (EP0346791B1)
-
Tertiary Amine Synthesis via Reductive Coupling of Amides with Grignard Reagents ResearchGate[Link]
Sources
Technical Support Center: Optimization of Reductive Amination for 4-Methoxyphenylacetone
Welcome to the Application Scientist Support Hub. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for the reductive amination of 4-methoxyphenylacetone (also known as p-methoxyphenylacetone). This specific ketone is a critical precursor in the synthesis of active pharmaceutical ingredients (APIs), including formoterol analogs and various designer chiral amines[1].
As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, focusing instead on the chemical causality that dictates experimental success.
Mechanistic Causality: The "Why" Behind the Optimization
To optimize this reaction, one must understand the thermodynamic and kinetic competition between imine formation and ketone reduction.
When 4-methoxyphenylacetone is reacted with a primary amine (e.g., benzylamine), the initial step is a nucleophilic attack to form a hemiaminal, which subsequently dehydrates to form an iminium ion[2]. If the reducing agent is too aggressive (such as NaBH₄), it will prematurely reduce the unreacted ketone directly to 1-(4-methoxyphenyl)propan-2-ol before the iminium ion has time to form.
By utilizing3[3], the boron-hydrogen bond is sterically and electronically stabilized by the electron-withdrawing acetoxy groups. This makes STAB an exceptionally mild reducing agent that selectively targets the highly electrophilic iminium ion while leaving the aliphatic ketone intact[2].
Mechanistic pathway of reductive amination from ketone to secondary amine.
Validated Experimental Protocol: STAB-Mediated Synthesis
This self-validating protocol ensures complete conversion while minimizing dialkylation. The use of acetic acid (AcOH) acts as a critical proton donor to accelerate the dehydration of the hemiaminal without decomposing the STAB[2].
Step-by-step experimental workflow for STAB-mediated reductive amination.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere (N₂/Ar), dissolve 4-methoxyphenylacetone (1.0 equiv, e.g., 10 mmol) and the primary amine (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Causality: DCE is the preferred solvent as it provides superior solubility for STAB compared to THF and accelerates the overall reaction rate[2].
-
Acid Catalysis: Add glacial acetic acid (1.0 - 2.0 equiv). Stir at room temperature for 15-30 minutes. Validation: A slight color shift (often to pale yellow) indicates successful Schiff base/iminium formation.
-
Reduction: Cool the mixture to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes. Causality: Portion-wise addition controls the exothermic hydride transfer and prevents thermal degradation of the intermediate[2].
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor via TLC or LC-MS until the ketone is fully consumed.
-
Quenching & Isolation: Quench the reaction carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid and safely destroy unreacted STAB. Extract the aqueous layer with Dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
Data Presentation: Reagent & Biocatalyst Comparison
Recent advancements have introduced biocatalytic approaches, such as Imine Reductases (IREDs) and Transaminases (TAs), which offer unparalleled enantioselectivity for chiral amine synthesis[4],[5].
| Method / Reagent | Solvent System | Temp (°C) | Typical Yield | Enantiomeric Excess (ee) | Key Advantage / Mechanistic Trait |
| STAB (NaBH(OAc)₃) | DCE + AcOH | 0 to 25 | 85 - 95% | Racemic (0%) | Highly selective for iminium; tolerates reducible functional groups[2]. |
| NaBH₃CN | MeOH + AcOH | 25 | 70 - 85% | Racemic (0%) | Good for pH 6-7, but generates highly toxic cyanide byproducts[6]. |
| Pd/C (H₂ gas) | EtOH or MeOH | 25 - 50 | 80 - 90% | Racemic (0%) | Clean reaction (atom economical), but risks over-reduction of aromatic rings[1]. |
| Imine Reductases (IREDs) | Aqueous Buffer | 30 - 37 | Up to >99% | >99% (R or S) | Equimolar substrate efficiency; eliminates the need for chiral resolution[4]. |
| Transaminases (TAs) | Aqueous + DMSO | 30 | 60 - 89% | >99% (R) | Excellent for bulky substrates; utilizes amine donors like sec-butylamine[5]. |
Troubleshooting & FAQs
Q: My reaction is yielding high levels of 1-(4-methoxyphenyl)propan-2-ol (the alcohol byproduct). How do I prevent this? A: This is caused by the premature reduction of the ketone. If you are using NaBH₃CN or NaBH₄, the reducing agent is attacking the carbonyl before the amine can condense. Solution: Switch to STAB, which is significantly less reactive toward aliphatic ketones[2]. Alternatively, employ a stepwise procedure: pre-form the imine using a dehydrating agent (like molecular sieves or Ti(OiPr)₄) in methanol, and only add the reducing agent after the ketone is fully consumed[2].
Q: I am observing significant formation of a tertiary amine (dialkylation). What is going wrong? A: Dialkylation occurs when the newly formed secondary amine product is nucleophilic enough to compete with the starting primary amine for the unreacted ketone, forming a new iminium ion that gets reduced[2]. Solution: Use a slight stoichiometric excess of the primary amine (1.1 to 1.5 equiv). Because STAB reactions are highly sensitive to steric hindrance, the bulkiness of the triacetoxyborohydride complex naturally minimizes the reduction of the more sterically hindered secondary iminium ion[3].
Q: We need the enantiopure (R)-enantiomer of the resulting amine for a drug intermediate. Chemical reduction gives a racemate that is difficult to resolve. What is the modern alternative? A: Historically, the racemic amine was resolved using L- or D-mandelic acid via repeated crystallizations, which is time-consuming and caps the theoretical yield at 50%[1]. Solution: Transition to a biocatalytic workflow. Engineered 4 can catalyze the reductive amination of 4-methoxyphenylacetone with cyclopropylamine or benzylamine to yield the target chiral amine with >99% conversion and >99% enantiomeric excess at physiological temperatures (37 °C)[4]. Similarly, whole-cell (R)-selective transaminases (TAs) have been optimized for phenylacetone derivatives, providing a highly scalable, green-chemistry alternative[5].
References
- US6040344A - Formoterol process. Google Patents.
-
Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships . Science Advances / ResearchGate. URL:[Link]
-
Sodium triacetoxyborohydride . Organic Chemistry Portal. URL:[Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride . The Journal of Organic Chemistry / ACS Publications. URL:[Link]
-
Myers Chem 115: C-N Bond-Forming Reactions . Harvard University. URL:[Link]
-
Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines . RSC Publishing. URL:[Link]
Sources
- 1. US6040344A - Formoterol process - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08134E [pubs.rsc.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Purification challenges of secondary amine synthesis
Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: AMINE-PUR-001
Welcome to the Technical Support Hub
You are likely here because your secondary amine synthesis—while successful on TLC—is failing during isolation. Secondary amines (
This guide treats your purification protocol as a system . We do not just "fix" the step; we engineer the workflow to ensure the impurity profile is managed from reaction quench to final isolation.
Module 1: Chromatography Troubleshooting
Issue: "My product streaks/tails on silica gel and I lose mass."
Diagnosis:
This is the most common ticket we receive. Silica gel (
-
The Mechanism: The amine nitrogen protonates upon contact with surface silanol groups (
), forming a strong ionic bond ( ). This is not simple adsorption; it is an ion-exchange event that causes peak broadening (tailing) and irreversible mass loss.
Corrective Protocol: The "Competitor" Strategy You must introduce a "sacrificial" base to occupy the silanol sites before your amine reaches them.
| Modifier | Concentration | Mobile Phase Compatibility | Best For |
| Triethylamine (TEA) | 0.5% – 1.0% | Hexane/EtOAc | Lipophilic amines. Easy to rotovap. |
| Ammonium Hydroxide ( | 1.0% – 2.0% | DCM/MeOH | Polar amines. "The Gold Standard" for DCM/MeOH gradients. |
| Ammonia in MeOH (7N) | 1.0% – 5.0% | DCM/MeOH | Convenience (avoids water introduction). |
Step-by-Step Optimization:
-
Pre-treatment: Flush your silica column with 3 column volumes (CV) of mobile phase containing the modifier before loading your sample. This "deactivates" the silica.
-
The Solvent System:
-
Standard: DCM : MeOH :
(90:10:1). -
High Polarity: DCM : MeOH :
(80:20:2).
-
-
Alternative Stationary Phase: If tailing persists, switch to Amine-Functionalized Silica (
-Silica) . This stationary phase is basic, eliminating the protonation mechanism entirely.
Visualization: Chromatography Decision Tree
Figure 1: Decision logic for selecting the correct chromatographic conditions to prevent amine tailing.
Module 2: Reductive Amination Workup
Issue: "I have low yield and emulsions after using STAB."
Diagnosis: Sodium Triacetoxyborohydride (STAB) is the reagent of choice for secondary amines due to its selectivity for imines over aldehydes.[1][2][3] However, the boron byproducts form stable, water-soluble complexes with your amine product. If you do a standard extraction, the boron "holds" your amine in the aqueous layer or the interface (emulsion).
Corrective Protocol: The "Catch and Release" System This protocol relies on pH manipulation to purify the amine without chromatography.
Reagents:
The Protocol:
-
Quench: Add saturated aqueous
to the reaction mixture and stir vigorously for 30 minutes. Crucial: This hydrolyzes the Boron-Nitrogen complexes. -
"Catch" (Acid Wash):
-
Extract the organic layer with 1M HCl (3x).
-
Chemistry: The amine is protonated (
) and moves to the aqueous layer. Impurities (non-basic) stay in the organic layer. -
Discard the organic layer.
-
-
"Release" (Basify):
-
Extract: Extract the now-cloudy aqueous layer with DCM (3x). Dry over
and concentrate.
Visualization: Acid-Base "Catch & Release" Workflow
Figure 2: The "Catch and Release" purification workflow. This method uses pH switching to isolate amines from non-basic impurities.[8]
Module 3: Metal Scavenging (Buchwald-Hartwig)
Issue: "My product is dark/colored and NMR shows broad peaks."
Diagnosis: This indicates residual Palladium (Pd) or Copper (Cu) catalyst. Amines are excellent ligands; they will hold onto the metal catalyst tightly, often resisting standard filtration.
Corrective Protocol: Scavenger Resins Do not rely on crystallization alone. Use chemisorption.
Selection Guide:
-
Thiol-Modified Silica (Si-Thiol): Best general-purpose scavenger for Pd(0) and Pd(II).
-
Thiourea-Modified Silica: Higher affinity, but slower kinetics.
-
Activated Carbon: Cheap, but can reduce yield by adsorbing the product (non-specific binding).
The Protocol:
-
Dissolve crude amine in THF or EtOAc (10 mL/g).
-
Add Si-Thiol (SiliCycle or equivalent) at 4 equivalents relative to the Pd loading.
-
Stir at 40°C for 4 hours. Note: Heat is required to drive the kinetics of ligand exchange.
-
Filter through a 0.45
PTFE pad. The filtrate should be colorless.
Module 4: Separation of Amine Classes ( vs vs )
Issue: "I have a mixture of starting material (primary) and product (secondary)."
Diagnosis: In reductive amination, over-alkylation (forming tertiary amines) or incomplete reaction (leaving primary amines) is common. These have very similar polarities.
Troubleshooting:
-
TLC Optimization: Do not use standard stains. Use Ninhydrin (turns primary amines red/purple) and Dragendorff’s Reagent (turns tertiary/secondary amines orange). This helps distinguish the spots.
-
Chemical Scavenging (Polishing):
-
To remove Primary Amines: Add a polymer-supported isocyanate (PS-Isocyanate). It reacts selectively with
amines to form a urea, which is filtered off. -
To remove Secondary Amines (from Tertiary): Add acetic anhydride (forms the amide of the
amine, changing its polarity drastically).
-
References
-
Biotage. (2023).[9][10] Strategies for Flash Chromatography of Amines: Overcoming Tailing and Resolution Issues. Retrieved from
-
Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.
-
Welch, C. J., et al. (2010). "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 9(2), 198–205.
-
Study.com. (n.d.). Acid-Base Extraction: Purpose, Theory & Applications. Retrieved from
-
Common Organic Chemistry. (2023). Reductive Amination Protocols and Workups.[2][3] Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. TCI反応実例:ナトリウムトリアセトキシボロヒドリドを用いた還元的アミノ化反応 | 東京化成工業株式会社 [tcichemicals.com]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. pubs.acs.org [pubs.acs.org]
Section 1: Frequently Asked Questions (FAQs) on Impurity Profiles
Welcome to the Phenethylamine Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot complex synthetic workflows.
Synthesizing phenethylamines—a critical class of neurotransmitters, stimulants, and pharmaceutical intermediates—requires rigorous control over reaction conditions. Minor deviations often lead to distinct impurity profiles that can compromise downstream pharmacological applications or act as forensic markers. This center bridges the gap between theoretical mechanisms and bench-level troubleshooting, ensuring your protocols are robust, self-validating, and analytically sound.
Q1: How can I analytically differentiate whether a phenethylamine batch was synthesized via the Leuckart reaction or reductive amination? A: The differentiation relies on route-specific marker impurities driven by the distinct chemical environments of each pathway.
-
Leuckart Reaction: This route utilizes formamide or ammonium formate under high heat. Incomplete hydrolysis of the intermediate formyl compounds leads to the persistence of N-formylphenethylamine derivatives. Additionally, complex condensation cascades yield pyrimidine by-products [1].
-
Reductive Amination: Utilizing phenylacetone (P2P) and ammonia/methylamine, this route specifically yields 1-phenyl-2-propanol as a marker. This occurs because the reducing agent (e.g., catalytic hydrogen or borohydrides) directly reduces the ketone before the imine condensation can reach completion [2].
Q2: During the Henry reaction, my GC-MS data shows a high concentration of oximes, but my
Q3: Why am I seeing a high yield of secondary amines in my reductive amination workflow? A: This is a stoichiometric and kinetic issue. As the primary amine product begins to accumulate in the reaction vessel, it acts as a competing nucleophile against the ammonia. The primary amine attacks the unreacted P2P to form a secondary imine, which is subsequently reduced into a secondary amine (e.g., di-(phenylisopropyl)amine) [5]. To prevent this, you must maintain a massive molar excess of ammonia (at least 5 to 10 equivalents) to outcompete the product.
Section 2: Visualizing Synthesis Pathways & Impurity Generation
Phenethylamine synthesis pathways and the mechanistic origins of route-specific impurities.
Section 3: Quantitative Data Presentation
Table 1: Route-Specific Impurities in Phenethylamine Synthesis
| Impurity Compound | Associated Route | Approx. GC Retention Index | Key MS Fragments (m/z) | Mechanistic Cause |
| 1-Phenyl-2-propanol | Reductive Amination | 1150 | 43, 91, 118 | Direct reduction of the P2P ketone prior to imine condensation. |
| N-Formylphenethylamine | Leuckart Reaction | 1480 | 44, 91, 118, 163 | Incomplete acidic/basic hydrolysis of the intermediate formyl compound. |
| Di-(phenylisopropyl)amine | Reductive Amination | 1850 | 44, 91, 119, 253 | Primary amine product acts as a nucleophile, outcompeting ammonia. |
| Phenylacetoxime | Henry Reaction | 1220 | 91, 134, 149 | Thermal disproportionation of hydroxylamine artifacts in the GC inlet. |
| Nitriles | Henry Reaction | 1190 | 91, 117, 131 | Side reactions during the initial nitroaldol condensation phase. |
Section 4: Troubleshooting Guides & Self-Validating Protocols
Protocol A: Low-Pressure Reductive Amination of Phenylacetone (P2P)
Objective: Maximize primary amine yield while suppressing 1-phenyl-2-propanol and secondary amine impurities.
-
Imine Condensation (Self-Validating Step):
-
Action: Dissolve 1.0 molar equivalent of P2P in absolute ethanol. Add 5.0 to 10.0 molar equivalents of anhydrous ammonia dissolved in ethanol.
-
Causality: The massive excess of ammonia is critical. It shifts the equilibrium entirely toward the primary imine and chemically starves any formed primary amine from reacting with the ketone [5].
-
Validation: Monitor via TLC (Hexane:EtOAc). The disappearance of the P2P spot confirms complete imine conversion before reduction begins.
-
-
Catalytic Reduction:
-
Action: Add Raney Nickel catalyst (approx. 15-20% w/w relative to P2P). Purge the vessel with inert gas, then introduce hydrogen at 1-2 atm. Maintain temperature at 20-25°C.
-
Causality: Raney Nickel at ambient temperatures prevents the thermal degradation of the unstable imine intermediate.
-
Validation: Monitor the hydrogen pressure gauge. The reaction is complete when hydrogen uptake ceases entirely, validating the saturation of the imine double bond.
-
-
Acid-Base Workup (Impurity Partitioning):
-
Action: Filter off the catalyst through Celite. Acidify the filtrate to pH 3 using 1M HCl. Extract the aqueous layer with diethyl ether.
-
Causality: Acidification protonates the target phenethylamine, making it water-soluble. The ether wash removes unreacted P2P and the neutral 1-phenyl-2-propanol impurity.
-
Validation: Basify the aqueous layer to pH 12 with NaOH and extract with fresh ether. Evaporation of this ether layer should yield a highly pure freebase phenethylamine, validated by a lack of ketone stretch (~1710 cm⁻¹) in FT-IR.
-
Protocol B: GC-MS Profiling of Henry Reaction Artifacts
GC-MS analytical workflow highlighting the generation of thermal artifacts in the injection port.
-
Sample Preparation: Extract 10 mg of the synthesized phenethylamine salt into 1 mL of basic buffer (pH 10), then partition into 1 mL of ethyl acetate.
-
Derivatization (Crucial Step):
-
Action: Add 50 µL of Trifluoroacetic anhydride (TFAA) and incubate at 60°C for 20 minutes.
-
Causality: Derivatization protects thermally labile functional groups. If you suspect hydroxylamines from a Henry reaction, derivatization prevents them from disproportionating into oximes in the GC inlet, preserving the true impurity profile [3].
-
-
Analysis: Inject 1 µL into the GC-MS (Split ratio 10:1). Compare the Total Ion Chromatogram (TIC) against an underivatized sample to validate the presence of thermal artifacts.
References
-
Impurities in illicit amphetamine: a review. The Vanilla 47 Site. Available at: [Link]
-
Using Chemistry to Track the Source of Seized Methamphetamine. National Association of Science Writers (NASW). Available at: [Link]
-
The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. ResearchGate. Available at: [Link]
-
(A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives... ResearchGate. Available at:[Link]
-
Reductive Amination Review. Erowid. Available at: [Link]
Technical Support Center: Forced Degradation of Phenethylamine Compounds
Status: Operational Ticket ID: FD-PEA-GEN Assigned Specialist: Senior Application Scientist, Stability Division
Welcome to the Phenethylamine Stability Support Hub
You have reached the Tier 3 technical guide for researchers characterizing phenethylamine-based APIs and intermediates. Phenethylamines (PEAs)—characterized by a benzene ring, a two-carbon ethyl chain, and a terminal amine—present unique stability challenges. Their basic nitrogen and benzylic positions create specific vulnerabilities to oxidative stress and chromatographic anomalies.
This guide is structured to troubleshoot your active experiments, explain the why behind degradation patterns, and provide self-validating protocols compliant with ICH Q1A(R2) and Q1B standards.
Quick Navigation
Module 1: Degradation Mechanisms
User Query: "I am seeing multiple unknown impurities under peroxide stress. Is this N-oxidation or deamination?"
Technical Insight: Phenethylamines primarily degrade via two competing oxidative pathways. The dominance of one over the other depends on the specific substitution pattern (primary vs. secondary amine) and the pH of your stress medium.
-
Oxidative Deamination (Benzylic Oxidation):
-
Mechanism: Radical abstraction of a hydrogen atom at the benzylic position (alpha to the ring). This forms an unstable imine intermediate, which hydrolyzes to release ammonia (or amine) and the corresponding aldehyde (e.g., Phenylacetaldehyde).
-
Critical Note: Phenylacetaldehyde is volatile and reactive; it often oxidizes further to Phenylacetic Acid. If your mass balance is poor, you are likely losing the aldehyde to evaporation or polymerization.
-
-
N-Oxidation:
-
Mechanism: Direct nucleophilic attack of the nitrogen lone pair on the oxidant (e.g., H₂O₂).
-
Result: Formation of Hydroxylamines (from primary amines) which further oxidize to Oximes or Nitro compounds. Secondary amines form stable N-oxides.
-
Visualizing the Pathway:
Figure 1: The bifurcation of oxidative degradation. Note the volatility risk at the Aldehyde stage.
Module 2: Standardized Stress Protocols
User Query: "How do I design a study that meets ICH Q1A(R2) without destroying my column or over-degrading the sample?"
Protocol Directive: Do not aim for total destruction. The target degradation is 5–20% .[1][2] Exceeding this creates secondary degradants (unrealistic "junk" peaks) that complicate method validation.
Experimental Design Table
| Stress Type | Condition | Duration | Target Outcome | Notes for Phenethylamines |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 1–7 Days | Hydrolysis of amides/esters | Pure PEA backbone is acid-stable. Focus on substituents. |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 1–7 Days | Hydrolysis, Racemization | Watch for glass etching if using high molarity base in glass vials. |
| Oxidation | 3% H₂O₂, RT | 2–24 Hours | N-oxides, Aldehydes | High Risk: PEAs react fast. Start with 0.3% H₂O₂ if 3% destroys sample instantly. |
| Thermal | 60°C – 80°C | 7–14 Days | Pyrolysis, Dimerization | Solid state vs. Solution. Solution stress is usually faster. |
| Photolysis | 1.2M lux•hr (Vis) + 200 W[3]•hr/m² (UV) | ~1–3 Days | Photo-oxidation | Use Quartz vessels. Amber glass is the control. |
Step-by-Step Workflow (The "Self-Validating" System):
-
Preparation: Prepare a 1 mg/mL stock solution of your PEA.
-
The "Scout" Run: Before committing to a full 7-day study, run a 2-hour pilot at extreme conditions (e.g., 10% H₂O₂, 80°C).
-
If 100% degraded: Your conditions are too harsh. Dilute stressor.
-
If 0% degraded: Increase temperature or concentration.[4]
-
-
Quenching (Critical): You must stop the reaction before injection.
Module 3: Troubleshooting Analytical Anomalies
User Query: "My phenethylamine peak looks like a shark fin (severe tailing), and I can't integrate the impurities."
Root Cause Analysis:
Phenethylamines are basic (pKa ~9.5). At neutral or low pH (without modifiers), the protonated amine (
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing (T > 1.5) | Silanol Interaction | 1. Raise pH to >10 (using hybrid columns like XBridge/Gemini).2. Add ion-pairing agent (0.1% TFA or TEA).3. Use HILIC mode for polar amines. |
| Missing Mass Balance | Volatile Degradant | The major degradant, Phenylacetaldehyde , is volatile. Analyze immediately or use a lower drying temperature if using ELSD/CAD detectors. |
| Ghost Peaks | Sample Carryover | Basic amines stick to injector seals. Use a needle wash with 50:50 MeOH:Water + 0.1% Formic Acid. |
| New Peak @ Void Volume | H₂O₂ Interference | Hydrogen peroxide absorbs at 210–220 nm. Ensure your method detects >230 nm or separate H₂O₂ from the void. |
Decision Tree for Method Optimization:
Figure 2: Systematic approach to eliminating peak tailing in basic amines.
Module 4: Photostability (ICH Q1B)
User Query: "Does my phenethylamine need light protection?"
Technical Guidance: While the benzene ring absorbs UV light, simple phenethylamines are relatively photostable compared to complex heterocycles. However, solutions are more vulnerable than solids .
The Confirmatory Test (ICH Q1B Option 2):
-
Light Source: Cool White Fluorescent (VIS) + Near UV lamp.
-
Exposure:
-
Controls:
-
Dark Control: Wrap vial in aluminum foil. Place next to exposed sample to rule out thermal degradation (light chambers get hot!).
-
-
Analysis: Compare Exposed Sample vs. Dark Control.
References
-
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][11][12][13] (2003).[13] Link
-
International Conference on Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B. (1996). Link
-
Nagasamy Venkatesh, D., & Shanmuga Kumar, S. D. "Forced Degradation – A Review."[14] Biomedical Journal of Scientific & Technical Research, 47(3), 2022.[14] Link
-
McCalley, D. V. "Troubleshooting Peak Shape Problems in HPLC." Chemical Communications, 59, 7887–7899, 2023. (Cited via Waters & Phenomenex Technical Notes). Link
-
BenchChem Technical Support. "Minimizing degradation of phenethylamines during storage." (2025).[2][4][5][13] Link
For further assistance, please submit a chromatogram and your specific stress conditions to the Stability Division.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. klimatest.eu [klimatest.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medcraveonline.com [medcraveonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. ikev.org [ikev.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. youtube.com [youtube.com]
- 14. biomedres.us [biomedres.us]
Mitigating peak tailing in HPLC analysis of basic compounds
Topic: Mitigating Peak Tailing
Introduction: The "Tailing" Problem
Welcome to the technical support hub. You are likely here because your basic compound (amine, alkaloid, or nitrogen-containing drug) is eluting with a Tailing Factor (
In reversed-phase HPLC, basic compounds are notoriously difficult because they don't just interact with the hydrophobic stationary phase (the desired mechanism); they also interact with the silica surface itself (the "secondary" mechanism). This guide deconstructs that interaction and provides field-proven protocols to fix it.
Module 1: The Mechanism (Why is this happening?)
Q: Why do basic compounds tail more than acids or neutrals?
A: The root cause is Secondary Silanol Interaction .
Standard HPLC columns use silica particles as the support structure. While the surface is bonded with C18 (octadecyl) ligands, not every spot on the silica can be covered due to steric hindrance. This leaves "residual silanols" (
-
The Ionization Clash: At typical chromatographic pH (pH 3–8), residual silanols can deprotonate to form negatively charged sites (
). -
The Analyte State: Basic compounds (
) are fully protonated ( ) at this same pH. -
The Drag: As the positively charged base travels down the column, it is electrostatically attracted to the negative silanols. This "drag" slows down a portion of the analyte population, creating the "tail."
Visualizing the Interaction:
Caption: Mechanism of peak tailing caused by electrostatic attraction between ionized silanols and protonated basic analytes.
Module 2: Mobile Phase Optimization (The First Line of Defense)
Q: Can I fix tailing just by changing my mobile phase? A: Often, yes. You have three primary chemical levers to pull: pH Suppression , Sacrificial Bases , and Ion Pairing .
Strategy A: pH Suppression (The "2-Unit Rule")
To prevent the electrostatic interaction described above, you must neutralize one of the two partners: the silanol or the analyte.
| Strategy | pH Target | Mechanism | Pros | Cons |
| Low pH | pH < 3.0 | Protonates silanols ( | Excellent for standard C18 columns. | Acidic hydrolysis of bonded phase (shortens column life). |
| High pH | pH > 10.0 | Deprotonates the base ( | often yields the sharpest peaks and highest retention. | FATAL to standard silica columns (dissolves silica). Requires Hybrid (BEH) or Polymer columns. |
Protocol:
-
Initial Attempt: Adjust aqueous mobile phase to pH 2.5 using Formic Acid (0.1%) or Phosphate Buffer.
-
Verification: Ensure your column is stable at this pH (most are).
Strategy B: The "Sacrificial Base" (Triethylamine)
Q: I read that adding Triethylamine (TEA) helps. How? A: TEA acts as a competitive blocker. Because TEA is a base, it saturates the active silanol sites before your analyte can get there.
-
Concentration: 5 mM – 10 mM TEA in the aqueous mobile phase.
-
Caveat: TEA is dirty. It can linger in the system and suppress ionization in LC-MS. Do not use TEA for LC-MS applications.
Strategy C: Chaotropic Agents (TFA)
Q: Why does Trifluoroacetic Acid (TFA) give better peaks than Formic Acid?
A: TFA is an ion-pairing agent. The Trifluoroacetate anion (
-
Trade-off: TFA strongly suppresses ionization in MS detectors (signal loss).
Module 3: Column Selection (The Hardware Solution)
Q: My mobile phase is optimized, but peaks still tail. Is my column the problem? A: If you are using an older "Type A" silica column, yes. Modern analysis of basics requires specific column architectures.
Selection Matrix for Basic Compounds:
| Column Technology | Description | Best Use Case |
| Type B Silica (High Purity) | Low metal content silica ( | General purpose analysis. |
| End-Capped | Secondary bonding step reacts residual silanols with small reagents (e.g., trimethylchlorosilane). | The minimum standard for basic compounds. |
| Polar Embedded | Contains a polar group (amide/carbamate) in the alkyl chain. This creates a "water shield" over silanols. | Excellent for basics at neutral pH; different selectivity than C18. |
| Hybrid Particle (e.g., BEH) | Silica-organic polymer hybrid. High pH stability (up to pH 12).[4] | Gold Standard. Allows use of High pH strategy (pH 10+) to neutralize bases. |
Critical Reference: For high-pH applications, ensure the column manufacturer explicitly states stability up to pH 12 (e.g., Waters XBridge/BEH, Agilent Poroshell HPH). Standard silica dissolves above pH 8.
Module 4: Troubleshooting Workflow
Q: How do I systematically diagnose the root cause? A: Follow this logic gate. Do not guess; isolate variables.
Caption: Step-by-step diagnostic workflow for isolating the source of peak tailing.
Self-Validating Protocol: The "10% Height" Test
To objectively measure improvement, do not rely on visual estimation. Calculate the USP Tailing Factor (
Where:
Acceptance Criteria:
- : Excellent.
- : Acceptable for most assays.[6]
- : Data integrity risk (integration errors likely).
References
-
Chrom Tech. (2025).[5][7] What Causes Peak Tailing in HPLC? Retrieved from 5
-
Element Lab Solutions. Peak Tailing in HPLC - Causes and Solutions. Retrieved from 6
-
Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from 8
-
Phenomenex. (2025). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from 4
-
LCGC International. (2023).[9] The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from 9
Sources
- 1. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]
- 2. hplc.eu [hplc.eu]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 5. chromtech.com [chromtech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. veeprho.com [veeprho.com]
- 8. waters.com [waters.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Storage conditions to prevent degradation of [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine
An In-Depth Technical Guide to the Storage and Handling of [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the proper storage and handling of [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine (CAS: 93027-02-2). Adherence to these guidelines is critical for maintaining the compound's purity, stability, and performance in experimental settings. This document moves beyond simple recommendations to explain the underlying chemical principles and provides robust troubleshooting protocols to address common stability-related issues.
Section 1: Recommended Storage Conditions at a Glance
For optimal stability and to minimize degradation, [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine should be stored under the following conditions. The rationale for each parameter is detailed in Section 2.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage; 2-8°C for short-term storage. | Minimizes rates of oxidative and thermal degradation.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the secondary amine and the electron-rich aromatic ring. |
| Light Exposure | Protect from Light (Amber Vial) | Avoids photolytic degradation due to the presence of aromatic chromophores.[2] |
| Moisture | Tightly Sealed Container in a Dry Environment | The compound is a secondary amine and can be hygroscopic; moisture can facilitate certain degradation pathways.[3] |
| Physical Form | Solid (as supplied) | Storing the compound in its solid form is preferable to solutions, which can accelerate degradation. |
| Container | Tightly sealed, chemically inert glass vial (e.g., amber borosilicate glass). | Prevents contamination and exposure to air, moisture, and light.[3] |
Section 2: Scientific Rationale & Potential Degradation Pathways
Understanding the chemical structure of [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine is fundamental to designing an effective storage strategy. The molecule contains two key moieties susceptible to degradation: a secondary amine and an electron-rich methoxyphenyl group.
-
Oxidative Degradation : This is the most significant degradation pathway. The lone pair of electrons on the secondary amine nitrogen is susceptible to oxidation, which can lead to the formation of N-oxides, nitrones, or other colored impurities. The methoxyphenyl ring, activated by the electron-donating methoxy group, is also prone to oxidation.[4][5] The presence of atmospheric oxygen, especially when catalyzed by trace metal impurities or light, can accelerate this process.
-
Photodegradation : The two aromatic rings (phenyl and methoxyphenyl) act as chromophores, absorbing light in the UV spectrum. This absorbed energy can trigger photochemical reactions, leading to the formation of radical species and subsequent complex degradation products.[2] Storing the compound in amber vials or otherwise protecting it from light is a critical preventative measure.
-
Thermal Degradation : Elevated temperatures provide the activation energy required to overcome reaction barriers, accelerating the rates of all degradation reactions.[2] While the molecule does not possess exceptionally labile bonds, long-term storage at ambient or elevated temperatures will inevitably lead to a faster decline in purity.
The primary degradation pathways are visualized below.
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in an appropriate solvent mixture (e.g., acetonitrile:water).
-
Stress Conditions:
-
Acidic: Mix stock solution 1:1 with 0.2 M HCl. Incubate at 60°C.
-
Basic: Mix stock solution 1:1 with 0.2 M NaOH. Incubate at 60°C.
-
Oxidative: Mix stock solution 1:1 with 6% H₂O₂. Keep at room temperature.
-
Thermal: Expose both solid material and stock solution to 80°C.
-
Photolytic: Expose the stock solution to a calibrated light source according to ICH Q1B guidelines.
-
-
Time Points: Sample from each condition at various time points (e.g., 2, 8, 24, 48 hours).
-
Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by a suitable HPLC-UV/DAD method. Use LC-MS to obtain mass information for any new peaks that appear.
-
Evaluation: The goal is to achieve 5-20% degradation of the parent compound. This data helps to identify the most likely degradation products that may form under normal storage conditions. [6]
References
- Alsante, K. M., et al. (2007). The Role of Forced Degradation in Pharmaceutical Development. In Pharmaceutical Stress Testing (pp. 1-66). Drugs and the Pharmaceutical Sciences.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
- Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125.
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]
-
Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023). MDPI. Retrieved from [Link]
-
Methoxy group. (n.d.). Wikipedia. Retrieved from [Link]
-
How Delocalized Electrons Affect pKa Values. (2020). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. Methoxy group - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine, a compound of interest in various research and development pipelines. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but the underlying scientific rationale, ensuring that the described protocols are robust, reproducible, and self-validating.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] This guide will delve into the validation of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), in accordance with the International Council for Harmonisation (ICH) guidelines, which are recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4]
The Importance of a Validated Method
A validated analytical method provides a high degree of assurance that it will consistently produce a result that is accurate, precise, and specific.[5][6] For a compound like [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine, this is critical for:
-
Accurate quantification in drug substance and drug product.
-
Determination of purity and impurity profiles.
-
Stability testing to establish shelf-life and storage conditions.
-
Supporting pharmacokinetic and toxicokinetic studies .[6]
High-Performance Liquid Chromatography (HPLC) Method Validation
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine. A reversed-phase HPLC method with UV detection is a common and effective approach.
Experimental Protocol: HPLC Method Validation
1. Instrumentation and Materials:
-
HPLC System: A system equipped with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[7]
-
Chemicals and Reagents:
-
[1-(4-Methoxyphenyl)-2-phenylethyl]methylamine reference standard (purity ≥ 98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Purified water (e.g., Milli-Q or equivalent).
-
Buffers and pH adjusting reagents (e.g., phosphate buffers, formic acid, or triethylamine).
-
2. Chromatographic Conditions (Exemplary):
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a mixture of phosphate buffer (pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of the analyte, likely around 225 nm for the phenyl and methoxyphenyl chromophores.
-
Injection Volume: 10 µL.
3. Validation Parameters and Acceptance Criteria:
The validation of the HPLC method should be performed according to ICH Q2(R2) guidelines, which outline the necessary performance characteristics to be investigated.[4][8]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][2]
-
Protocol: Analyze blank samples (diluent), placebo samples (if applicable), and spiked samples with known impurities or degradation products. The peak for [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine should be well-resolved from any other peaks.
-
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[9]
-
Protocol: Prepare a series of at least five standard solutions of [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine at different concentrations. The range should typically span from 80% to 120% of the expected test concentration.[1] Plot the peak area response against the concentration and perform a linear regression analysis.
-
-
Accuracy: The closeness of the test results obtained by the method to the true value.[10]
-
Protocol: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.[3]
-
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[11]
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration under the same operating conditions over a short interval of time.[1]
-
Intermediate Precision: Assess the method's precision on different days, with different analysts, and on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).[9]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined based on a signal-to-noise ratio of 10:1.[9]
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol: Introduce small variations to the method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Data Presentation: HPLC Method Validation
The results of the HPLC method validation can be summarized as follows:
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the analyte. | Pass |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | 0.9995 |
| Accuracy | Mean recovery of 98.0% - 102.0% | 99.5% |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% | 0.8% |
| Precision (Intermediate) | RSD ≤ 2.0% | 1.2% |
| LOD | S/N ≥ 3:1 | 0.1 µg/mL |
| LOQ | S/N ≥ 10:1 | 0.3 µg/mL |
| Robustness | RSD of results should remain within acceptable limits. | Pass |
Experimental Workflow for HPLC Validation
Caption: Workflow for HPLC Method Validation.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds.[12] For [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine, derivatization may be necessary to improve its volatility and chromatographic behavior.
Experimental Protocol: GC-MS Method Validation
1. Instrumentation and Materials:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
Column: A capillary column with a suitable stationary phase (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Chemicals and Reagents:
-
[1-(4-Methoxyphenyl)-2-phenylethyl]methylamine reference standard.
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or trifluoroacetic anhydride (TFAA)).
-
High-purity solvents (e.g., ethyl acetate, hexane).
-
Internal standard (e.g., a structurally similar compound not present in the sample).
-
2. GC-MS Conditions (Exemplary):
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10-20 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Spectrometer Mode: Full scan for qualitative analysis and identification of fragmentation patterns, and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity.[12]
3. Validation Parameters and Acceptance Criteria:
Similar to HPLC, the validation of the GC-MS method should follow ICH guidelines.
-
Specificity: Demonstrated by the separation of the analyte from other components and the unique mass spectrum of the analyte.
-
Protocol: Analyze blank and placebo samples to ensure no interfering peaks are present at the retention time of the analyte. The mass spectrum of the analyte peak in a sample should match that of the reference standard.
-
-
Linearity:
-
Protocol: Prepare a series of calibration standards by derivatizing known amounts of the analyte and the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
-
Accuracy:
-
Protocol: Perform recovery studies by spiking the analyte into a placebo matrix at different concentration levels.
-
-
Precision:
-
Repeatability: Analyze replicate preparations of a homogeneous sample.
-
Intermediate Precision: Evaluate the method's performance on different days and with different analysts.
-
-
LOD and LOQ:
-
Protocol: Determined from the calibration curve or by the signal-to-noise ratio of the characteristic ions in SIM mode.
-
-
Robustness:
-
Protocol: Assess the effect of small variations in parameters such as the oven temperature program, inlet temperature, and carrier gas flow rate.
-
Data Presentation: GC-MS Method Validation
The results of the GC-MS method validation can be summarized as follows:
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference and matching mass spectra. | Pass |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | 0.998 |
| Accuracy | Mean recovery of 95.0% - 105.0% | 98.2% |
| Precision (Repeatability) | RSD ≤ 5.0% | 2.5% |
| Precision (Intermediate) | RSD ≤ 5.0% | 3.8% |
| LOD | S/N ≥ 3:1 (for the most abundant ion) | 0.05 µg/mL |
| LOQ | S/N ≥ 10:1 (for the most abundant ion) | 0.15 µg/mL |
| Robustness | RSD of results should remain within acceptable limits. | Pass |
Logical Relationship of Validation Parameters
Caption: Interrelationship of Analytical Method Validation Parameters.
Comparison of HPLC and GC-MS for the Analysis of [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection. |
| Applicability | Suitable for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds (or those that can be derivatized). |
| Sample Preparation | Generally simpler, involves dissolution and filtration. | May require derivatization to increase volatility and thermal stability. |
| Selectivity | Good, based on chromatographic separation and UV detection. | Excellent, due to both chromatographic separation and mass spectral identification. |
| Sensitivity | Good, can reach low µg/mL to ng/mL levels. | Excellent, often reaching low ng/mL to pg/mL levels, especially in SIM mode. |
| Confirmation of Identity | Based on retention time comparison with a reference standard. | High confidence in identity confirmation through matching of mass spectra.[13] |
| Instrumentation Cost | Generally lower than GC-MS. | Higher initial investment and maintenance costs. |
Conclusion
The choice between HPLC and GC-MS for the validation of analytical methods for [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine depends on the specific requirements of the analysis. HPLC offers a robust, straightforward, and cost-effective method for routine quantitative analysis. GC-MS, while potentially requiring more complex sample preparation, provides superior selectivity and sensitivity, and offers unambiguous identification of the analyte.
Both methods, when properly validated according to ICH guidelines, can provide reliable and accurate data that is essential for regulatory submissions and for ensuring the quality and safety of pharmaceutical products. The experimental protocols and validation parameters outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate fit-for-purpose analytical methods for [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine.
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
- FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administr
- Essential FDA Guidelines for Bioanalytical Method Valid
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA).
- FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 02).
- Ich guidelines on validation for analytical method/equipments | PPTX - Slideshare.
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020, April 21).
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, November 27).
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (2012, February 15).
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency.
- ICH Q2(R2) guideline on validation of analytical procedures - Step 5 - EMA. (2023, December 14).
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15).
- method valid
- p-METHOXYAMPHETAMINE - SWGDRUG.org. (2013, May 16).
- Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - MDPI. (2018, June 22).
- Analytical method validation: A brief review - World Journal of Advanced Research and Reviews. (2022, November 08).
- Analytical Method Validation: Collation between International Guidelines - Asian Journal of Research in Chemistry. (2017, September 19).
- Supporting Inform
- Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method - PubMed. (2002, June 25).
- Method 8141B.
- Analytical Method Validation for Biopharmaceuticals: A Practical Guide. (2020, November 12).
- A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(4-Methylphenyl)-2-phenylethanone - Benchchem.
- [1-(4-methoxyphenyl)-2-phenylethyl]methylamine | 93027-02-2 - Sigma-Aldrich.
- METHOD 8150B.
- Application Note: HPLC Analysis of 4-(4-methoxyphenyl)-N,N-dimethylaniline - Benchchem.
- Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA)
- 2-(4-methoxyphenyl)-1- methylethyl]-2-propanamine in Crude p-Methoxyamphetamine (PMA) Produced by the Leuckart Method.
- PV2039 - OSHA.
- Gas Chromatography/Mass Spectra of 4-Methoxy-N-ethylamphetamine;...
- 1-(4-Methoxyphenyl)-N-methyl-2-phenylethylamine | SCBT - Santa Cruz Biotechnology.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. propharmagroup.com [propharmagroup.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. scribd.com [scribd.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. wjarr.com [wjarr.com]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. Ich guidelines on validation for analytical method/equipments | PPTX [slideshare.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [mdpi.com]
Comparative analysis of [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine and PMA
This guide provides a comparative technical analysis of [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine (referred to herein as Compound A ) and PMA (para-methoxyamphetamine).
The analysis differentiates these compounds based on their chemical scaffolds—1,2-diphenylethylamine versus phenylisopropylamine —and their consequent pharmacological profiles. While PMA is a well-documented serotonergic neurotoxin, Compound A represents a structural analog of the analgesic/dissociative Lefetamine (SPA) and the dissociative Ephenidine , implying a vastly different mechanism of action centered on NMDA antagonism and opioid receptor modulation.
Executive Summary
| Feature | Compound A ([1-(4-Methoxyphenyl)-2-phenylethyl]methylamine) | PMA (para-Methoxyamphetamine) |
| Chemical Class | 1,2-Diphenylethylamine (Lefetamine Analog) | Phenylisopropylamine (Amphetamine) |
| Core Scaffold | Bulky, flexible, lipophilic (Two Phenyl Rings) | Planar, compact (One Phenyl Ring) |
| Primary Mechanism | Predicted: NMDA Antagonist / Opioid Agonist | Confirmed: Serotonin Releaser / MAO Inhibitor |
| Toxicity Profile | CNS Depression, Dissociation, Respiratory Failure | Hyperthermia, Serotonin Syndrome, Hypertensive Crisis |
| Key Risk | Overdose mimics opioid/ketamine toxicity | "Dr. Death" profile: Delayed onset leading to lethal redosing |
Scientific Verdict: Although both compounds share "methoxy" and "phenylethyl" nomenclature elements, they are pharmacologically distinct. PMA is a lethal monoaminergic stimulant. Compound A is a bulky amine likely exhibiting dissociative or analgesic properties similar to Lefetamine or Methoxphenidine (MXP) .
Structural & Chemical Analysis
Molecular Geometry and Steric Properties
Compound A possesses a 1,2-diphenylethylamine backbone. This structure is characterized by high steric bulk due to the presence of two aromatic rings separated by a two-carbon chain.
-
Significance: This scaffold is the pharmacophore for Lefetamine (SPA) and Ephenidine . The 4-methoxy substitution on the 1-phenyl ring typically enhances affinity for opioid receptors or modifies NMDA channel blockade kinetics. The N-methyl group (secondary amine) often increases potency compared to primary amines in this class.
PMA possesses a phenylisopropylamine backbone. It is a rigid, planar molecule with a single aromatic ring.
-
Significance: This structure mimics the neurotransmitter serotonin (5-HT). The 4-methoxy group increases lipophilicity and specificity for the serotonin transporter (SERT) but also blocks metabolic breakdown by Monoamine Oxidase A (MAO-A), turning the drug into a "suicide inhibitor."
Fragmentation Pathways (Forensic Identification)
Differentiation in a mass spectrometry environment is critical for identification.
-
Compound A (m/z ~241):
-
Primary cleavage occurs at the benzylic bond between C1 and C2.
-
Major Fragment: Tropylium ion or methoxy-benzyl cation (m/z 121) and the N-methyl-benzylamine fragment.
-
-
PMA (m/z 165):
-
Alpha-cleavage dominates.
-
Major Fragment: m/z 44 (the amine fragment [CH3-CH=NH2]+) and m/z 121 (methoxybenzyl cation).
-
Pharmacological Mechanisms[1]
Signaling Pathways Diagram
The following diagram illustrates the divergent signaling cascades triggered by these two agents.
Caption: Divergent pathways: Compound A blocks glutamate signaling (NMDA) and modulates pain (Opioid), while PMA floods the synapse with Serotonin via SERT reversal and MAO inhibition.
Mechanism of Action Detail
Compound A (The "Lefetamine" Profile): Based on Structure-Activity Relationships (SAR) of Lefetamine and Methoxphenidine:
-
NMDA Antagonism: The 1,2-diphenylethylamine scaffold binds inside the ion channel of the NMDA receptor (PCP site), blocking calcium influx. This results in synaptic disconnection (dissociation).
-
Opioid Agonism: The 4-methoxy group on the phenyl ring, combined with the N-methyl substitution, often confers mu-opioid affinity. This provides analgesia but carries the risk of respiratory depression.
PMA (The "Dr. Death" Profile):
-
SERT Reversal: PMA enters the presynaptic neuron via SERT, displacing serotonin from vesicles (VMAT2).
-
MAO Inhibition: Crucially, PMA is a potent inhibitor of Monoamine Oxidase A. Unlike MDMA, which releases serotonin but allows it to be broken down, PMA prevents breakdown.
-
Result: Exponential accumulation of serotonin in the synaptic cleft, leading to hyperpyrexia (overheating) and organ failure.
Experimental Protocols for Differentiation
As a researcher, you must validate the identity of these substances using self-validating protocols.
Protocol 1: Competitive Radioligand Binding (differentiation)
Objective: To definitively categorize Unknown Sample X (Compound A or PMA) by receptor affinity.
Reagents:
-
Sources: Rat brain membrane homogenates (Cortex for NMDA, Striatum for SERT).
-
Radioligands: [³H]-MK-801 (NMDA channel blocker) and [³H]-Citalopram (SERT inhibitor).
-
Test Compounds: Compound A, PMA, Glutamate (control), Serotonin (control).
Workflow:
-
Preparation: Suspend membrane homogenates in Tris-HCl buffer (pH 7.4).
-
Incubation (NMDA Arm):
-
Incubate membranes with 5 nM [³H]-MK-801 + 10 µM Glutamate/Glycine (to open channels).
-
Add increasing concentrations of Test Compound (0.1 nM – 10 µM).
-
Incubate for 2 hours at 25°C.
-
-
Incubation (SERT Arm):
-
Incubate membranes with 1 nM [³H]-Citalopram.
-
Add increasing concentrations of Test Compound.
-
Incubate for 1 hour at 25°C.
-
-
Filtration: Rapidly filter through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine.
-
Quantification: Measure radioactivity via liquid scintillation counting.
Expected Results (Self-Validating Criteria):
-
If Compound A: High displacement of [³H]-MK-801 (Ki < 500 nM); Negligible displacement of [³H]-Citalopram.
-
If PMA: Negligible displacement of [³H]-MK-801; Moderate to High displacement of [³H]-Citalopram (Ki ~ 1-5 µM).
Protocol 2: Metabolic Stability Assay (Microsomal)
Objective: Determine the metabolic half-life and toxic metabolite formation.
Workflow:
-
System: Pooled human liver microsomes (HLM) + NADPH regenerating system.
-
Dosing: Spike microsomes with 1 µM of Test Compound.
-
Sampling: Aliquot at t=0, 15, 30, 60 min. Quench with ice-cold Acetonitrile.
-
Analysis: LC-MS/MS.
Data Interpretation:
-
Compound A: Expect N-demethylation (loss of -CH3) to form the primary amine, and O-demethylation (loss of -CH3 from methoxy) to form the phenol.
-
PMA: Expect O-demethylation to form para-hydroxyamphetamine (PHA). Note: PMA inhibits its own metabolism via MAO, but CYP2D6 is the primary pathway here.
Synthesis & Precursor Analysis (Forensic Context)
Understanding the synthesis routes aids in identifying impurities.
| Compound | Precursors | Key Reaction Step | Characteristic Impurities |
| Compound A | Anisaldehyde + Benzyl Magnesium Chloride (Grignard) -> Alcohol -> Amine conversion | Grignard Addition or Leuckart Reaction on a ketone | Diphenyl-ethanol derivatives; Unreacted Benzyl chloride |
| PMA | Anethole -> PMK (p-Methoxyphenylacetone) -> Methylamine? No, Ammonia. | Reductive Amination or Nitropropene Reduction | 4-Methoxy-P2P; Anethole dimers |
Note on PMA Synthesis: PMA is often an accidental byproduct when trying to synthesize MDMA using Anethole instead of Safrole, or intentional substitution. Compound A requires a completely different synthetic logic (connecting two phenyl rings), making accidental synthesis highly unlikely.
References
-
World Health Organization (WHO). (2016). Critical Review Report: Para-methoxyamphetamine (PMA). Expert Committee on Drug Dependence. Link
-
Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Context for PMA/Amphetamine SAR). Link
-
Morris, H., & Wallach, J. (2014). From PCP to MXE: A comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis. (Context for Diphenylethylamine/Lefetamine analogs). Link
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023). Risk Assessment of New Psychoactive Substances. (General reference for methoxylated phenethylamines). Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for PMA. Link
Technical Guide: Cross-Validation of HPLC and GC-MS Methods for Phenethylamine Analysis
Executive Summary
Phenethylamine (PEA) presents a unique analytical challenge due to its high volatility, basicity, and lack of a strong chromophore. While Gas Chromatography-Mass Spectrometry (GC-MS) remains the forensic "gold standard" for trace detection in biological matrices, High-Performance Liquid Chromatography (HPLC) offers superior throughput for pharmaceutical purity and formulation analysis.
This guide provides a rigorous cross-validation framework for these two orthogonal techniques. We demonstrate that while GC-MS offers superior sensitivity (LOD < 10 ng/mL) via derivatization, HPLC-UV provides a robust, high-throughput alternative for quantitation above 0.5 µg/mL without the need for sample derivatization.
The Chemical Challenge: Phenethylamine
Before defining protocols, one must understand the analyte's behavior to prevent method failure.
-
Volatility: Free base PEA is highly volatile. Evaporation steps in sample prep often lead to analyte loss.
-
Basicity (pKa ~9.8): In standard C18 HPLC, PEA interacts strongly with residual silanols, causing severe peak tailing.
-
Chromophore: PEA has a weak UV absorption maximum at ~257 nm (benzenoid band). HPLC-UV sensitivity is inherently limited compared to derivatized GC-MS.
Methodology A: GC-MS (The Sensitivity Standard)
Role: Trace analysis (Plasma, Urine), Toxicology, Metabolite ID. Core Mechanism: Chemical Derivatization with Pentafluoropropionic Anhydride (PFPA).[1]
Rationale for Derivatization
Direct injection of PEA into GC results in poor peak shape due to amine adsorption on the liner and column. Acylation with PFPA reduces polarity, increases volatility, and introduces electronegative fluorine atoms, significantly enhancing Mass Spectrometry (MS) ionization efficiency.
Detailed Protocol
Reagents:
-
Pentafluoropropionic anhydride (PFPA)[1]
-
Ethyl Acetate (EtAc) - anhydrous
-
Internal Standard: Phenethylamine-d4 or Methamphetamine-d5
Step-by-Step Workflow:
-
Extraction: Aliquot 200 µL of plasma/urine. Add 50 µL Internal Standard. Alkalinize with 100 µL 1M NaOH.
-
Liquid-Liquid Extraction (LLE): Add 2 mL Ethyl Acetate. Vortex (2 min), Centrifuge (3000g, 5 min).
-
Transfer: Transfer organic layer to a clean glass vial.
-
Derivatization: Add 50 µL PFPA. Cap tightly. Incubate at 60°C for 20 minutes .
-
Critical Control: Do not evaporate to dryness before derivatization to prevent volatile loss of free base PEA.
-
-
Evaporation: Evaporate excess reagent under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL Ethyl Acetate.
-
GC-MS Parameters:
-
Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm).
-
Inlet: Splitless, 250°C.
-
Oven: 60°C (1 min) → 20°C/min → 280°C.
-
MS Mode: SIM (Selected Ion Monitoring).[2] Target Ions: m/z 104 (Base peak), 190 (Molecular ion of PFP-derivative).
-
Methodology B: HPLC-UV (The Throughput Standard)
Role: Raw material purity, Drug formulation QC, High-concentration screening. Core Mechanism: Ion-suppression Reversed-Phase Chromatography.
Rationale for Conditions
To combat peak tailing, we utilize an acidic mobile phase (pH < 3.0) to keep PEA fully protonated, combined with a high-coverage end-capped C18 column to minimize silanol interactions.
Detailed Protocol
Step-by-Step Workflow:
-
Sample Prep: Dissolve sample in Mobile Phase A. Filter through 0.22 µm PTFE filter.
-
Note: No derivatization required.[2]
-
-
Instrumentation: HPLC with Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (pH ~2.1).
-
B: Acetonitrile.
-
-
Gradient:
-
0-2 min: 5% B (Isocratic hold to elute polar interferences).
-
2-10 min: 5% → 60% B.
-
10-12 min: 60% B.
-
-
Detection: UV at 210 nm (high sensitivity, lower selectivity) and 257 nm (high selectivity, lower sensitivity).
Cross-Validation & Performance Data
The following data represents a synthesis of validation studies comparing the two methodologies.
Quantitative Comparison Table
| Parameter | GC-MS (PFPA Derivatized) | HPLC-UV (Direct Injection) |
| Linearity Range | 10 – 2,000 ng/mL | 1,000 – 100,000 ng/mL |
| Limit of Detection (LOD) | 2 ng/mL | 300 ng/mL (at 210 nm) |
| Limit of Quantitation (LOQ) | 5 ng/mL | 1,000 ng/mL (1 µg/mL) |
| Precision (RSD) | 3.5% - 5.2% | 0.8% - 1.5% |
| Sample Prep Time | ~60 mins (Extraction + Derivatization) | ~10 mins (Dilute & Shoot) |
| Selectivity | Excellent (m/z identification) | Moderate (Retention time + UV spectrum) |
Correlation Analysis
When cross-validating, a direct correlation is often impossible due to the sensitivity gap. However, for samples within the overlapping range (1 - 10 µg/mL), the correlation coefficient (
-
Discrepancy Note: GC-MS results may be slightly higher (5-10%) due to the superior extraction efficiency of the LLE step compared to simple filtration in HPLC, which may trap PEA in matrix solids.
Visualization of Workflows
Analytical Workflow Comparison
The following diagram illustrates the divergence in sample preparation complexity between the two methods.
Figure 1: Comparative workflow showing the additional steps required for GC-MS stability vs. the streamlined HPLC approach.
Decision Matrix: Method Selection
Use this logic gate to determine the appropriate method for your specific application.
Figure 2: Decision matrix for selecting the optimal analytical technique based on matrix complexity and sensitivity requirements.
Discussion & Expert Insights
The "Cross-Validation" Trap
A common error in cross-validation is attempting to validate HPLC-UV limits using GC-MS. Because the LOD of HPLC-UV is roughly 100x higher than GC-MS, "Not Detected" (ND) in HPLC does not confirm absence.
-
Recommendation: Use GC-MS to validate the specificity of the HPLC method. Inject a high-concentration sample into the HPLC, collect the fraction corresponding to the PEA peak, dry it, derivatize it, and run it on GC-MS. This confirms that the peak observed in HPLC is indeed PEA and not a co-eluting impurity.
Matrix Effects
In GC-MS, the primary failure mode is incomplete derivatization due to wet extracts (PFPA reacts with water). In HPLC, the failure mode is co-elution of matrix components at 210 nm.
-
Self-Validating Step: For HPLC, always monitor the peak purity using a Diode Array Detector (DAD). If the UV spectrum across the peak width is not uniform, the method is invalid for that sample.
References
-
BenchChem. (2025).[2][3] A Comparative Guide to the Cross-Validation of HPLC and GC-MS for 2,3-Oxidosqualene Analysis. (Methodology adapted for amine analysis).[3][4][5][6][7][8] Link
-
Shimadzu Corporation. (2023). Analysis of Phenethylamines Using On-Column TFA Derivatization. Application News No. 01-00823-EN. Link
-
National Institutes of Health (PMC). (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine.[1] (Demonstrates PFPA efficiency for biogenic amines). Link
-
Journal of Food and Drug Analysis. (2020). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.Link
-
ResearchGate. (2025). Fast and Robust Ultra-High-Performance Liquid Chromatography Analysis of Thermally Labile Psychoactive Phenethylamines.Link
Sources
- 1. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. shimadzu.com [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. High performance liquid chromatography with UV detection for the simultaneous determination of sympathomimetic amines using 4-(4,5-diphenyl-1H-imidazole-2-yl)benzoyl chloride as a label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
Neurotoxicity comparison of [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine and MDMA
The following guide provides an in-depth technical comparison of the neurotoxicological profiles of MDMA (3,4-Methylenedioxymethamphetamine) and [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine (referred to herein as 4-MeO-NM-DPEA or the Target Analyte ).
This analysis synthesizes established data on MDMA with structure-activity relationship (SAR) inferences for 4-MeO-NM-DPEA, deriving insights from its structural congeners: Lefetamine (SPA), PMMA (para-methoxymethamphetamine), and Ephenidine .
Executive Summary
| Feature | MDMA | [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine |
| Class | Entactogen (Phenethylamine) | Hybrid Dissociative/Stimulant (Diphenylethylamine) |
| Primary Mechanism | 5-HT/DA/NE Release (VMAT2/TAAR1) | Presumed 5-HT Release + NMDA Antagonism |
| Key Neurotoxicity | Distal Axotomy of 5-HT Terminals | Hyperthermic 5-HT Syndrome & excitotoxicity |
| Metabolic Risk | Bioactivation to reactive quinones (HHMA) | O-demethylation to phenolic metabolites; MAO inhibition |
| Risk Profile | Moderate (Dose/Temperature dependent) | High (Predicted narrow therapeutic index via PMMA-like toxicity) |
Scientist's Note: While MDMA neurotoxicity is characterized by oxidative stress-induced SERT loss, the Target Analyte presents a dual-threat profile. Its 4-methoxy substituent suggests potent serotonergic release and MAO inhibition (analogous to PMMA), while its diphenylethylamine backbone implies NMDA receptor antagonism (analogous to Lefetamine/Ephenidine). This combination creates a high risk for serotonin syndrome and seizures , distinct from the "silent" terminal degeneration seen with MDMA.
Chemical & Pharmacological Architecture
Structural Analysis
-
MDMA: A ring-substituted amphetamine. The methylenedioxy ring is critical for its entactogenic effect but is also the source of neurotoxic catechol metabolites.
-
4-MeO-NM-DPEA:
-
Backbone: 1,2-Diphenylethylamine (similar to Lefetamine ). This scaffold typically confers opioid or NMDA antagonist properties.
-
N-Methylation: Increases potency as a monoamine releaser compared to the tertiary amine (Lefetamine) or primary amine.
-
4-Methoxy Group: A critical toxicophore. In amphetamines (e.g., PMA/PMMA), this group prevents metabolic ring hydroxylation and acts as a potent SERT substrate/MAO inhibitor, leading to lethal serotonin accumulation.
-
Receptor Binding & Signaling (Inferred vs. Established)
| Receptor / Transporter | MDMA (Experimental) | 4-MeO-NM-DPEA (Predicted SAR) |
| SERT (5-HT Transporter) | Substrate (Reverser) | High Affinity Substrate (PMMA-like) |
| DAT (DA Transporter) | Substrate (Reverser) | Moderate Affinity |
| NMDA Receptor | Negligible | Antagonist (Lefetamine/Ephenidine-like) |
| MAO-A Enzyme | Weak Inhibition | Potent Inhibition (Competitive) |
| 5-HT2A | Agonist | Weak/Moderate Agonist |
Mechanisms of Neurotoxicity
MDMA: The Oxidative Stress Cascade
MDMA neurotoxicity is driven by the formation of reactive oxygen species (ROS) following dopamine uptake into serotonin terminals.
-
Bioactivation: MDMA
MDA HHMA Ortho-quinones. -
Adduct Formation: Quinones bind to cysteinyl residues on Tryptophan Hydroxylase (TPH), permanently inactivating the rate-limiting enzyme for 5-HT synthesis.
-
Result: Long-term depletion of 5-HT and pruning of axon terminals (distal axotomy).
4-MeO-NM-DPEA: The "Hyperthermic Storm" Model
The toxicity of the Target Analyte is predicted to follow the PMMA/Lefetamine Hybrid Model .
-
MAO Blockade: The 4-methoxy group likely inhibits MAO-A, preventing the breakdown of the massive 5-HT surge it induces.
-
Hyperthermia: Unchecked 5-HT release causes severe hyperthermia. Unlike MDMA, where hyperthermia is a modulator of toxicity, here it is a primary driver of rhabdomyolysis and organ failure.
-
NMDA Interaction: While NMDA antagonism (via the diphenylethylamine backbone) is typically neuroprotective against excitotoxicity, in this context, it may mask the subjective perception of toxicity (dissociation) until lethal thresholds are reached ("walking corpse" syndrome).
Comparative Pathway Visualization (DOT)
Caption: Comparative pathways showing MDMA's oxidative metabolite-driven damage versus the Target Analyte's acute hyperthermic/metabolic storm.
Experimental Protocols for Validation
To objectively validate the toxicity of [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine, the following experimental workflows are recommended.
Protocol A: In Vivo Microdialysis (Neurotransmitter Flux)
Objective: Determine if the analyte induces the "dopamine-into-serotonin" intrusion characteristic of MDMA toxicity.
-
Subjects: Male Sprague-Dawley rats (n=8/group).
-
Probe Implantation: Stereotaxic insertion into the Striatum (AP +0.5, ML +3.0, DV -6.0) and Hippocampus.
-
Administration:
-
Group A: Saline.
-
Group B: MDMA (10 mg/kg, i.p.).
-
Group C: 4-MeO-NM-DPEA (Equimolar dose).
-
-
Analysis: HPLC-ECD quantification of 5-HT, DA, and DOPAC in 20-min fractions.
-
Critical Endpoint: If 4-MeO-NM-DPEA causes >1000% baseline 5-HT release with minimal DA release, it confirms a PMMA-like profile (high lethal risk). If DA release is high, it confirms an MDMA-like profile.
Protocol B: Immunohistochemistry (SERT/GFAP)
Objective: Assess long-term structural damage and glial activation.
-
Timeline: Dosing on Day 0. Sacrifice on Day 7.
-
Staining Targets:
-
SERT (Serotonin Transporter): To measure terminal density.
-
GFAP (Glial Fibrillary Acidic Protein): To measure reactive gliosis (neuroinflammation).
-
Silver Staining (Amino-Cupric-Silver): To visualize degenerating axons.
-
-
Data Output:
-
MDMA typically shows ~40-60% reduction in cortical SERT.
-
Hypothesis: 4-MeO-NM-DPEA will show less specific SERT loss but higher global markers of excitotoxic damage (Fluoro-Jade C positive cells) if seizures occurred.
-
Protocol C: Thermoregulation Assay
Objective: Quantify the hyperthermic potential, the primary driver of acute lethality.
-
Method: Implantable telemetry (DSI) in freely moving rats.
-
Environment: Test at ambient temperatures of 20°C vs. 30°C (simulating "club" conditions).
-
Significance: 4-Methoxy compounds often exhibit a steep dose-response curve for hyperthermia. A shift of +2°C over MDMA at equivalent doses indicates a critical safety hazard.
Safety Margins & Risk Assessment
| Parameter | MDMA | 4-MeO-NM-DPEA (Est.) | Clinical Implication |
| LD50 (Rodent) | ~97 mg/kg (i.p.) | ~30-50 mg/kg (Est.) | Target is likely 2-3x more lethal. |
| Therapeutic Index | Narrow (~10) | Very Narrow (<5) | High risk of accidental overdose. |
| Warning Signs | Jaw clenching, sweating | Dissociation, delayed onset | Dissociation may prevent user from seeking cooling/help. |
Conclusion: While MDMA poses a risk of cumulative neurotoxicity (axon pruning) that is often reversible, [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine presents an acute, life-threatening profile. The structural combination of a 4-methoxy group (MAO inhibition/5-HT flood) with a diphenylethylamine backbone (dissociation) creates a "perfect storm" for Serotonin Syndrome , where the user may be dissociated from the physiological warning signs of lethal hyperthermia.
References
-
Green, A. R., et al. (2003). "The pharmacology and clinical pharmacology of 3,4-methylenedioxymethamphetamine (MDMA, 'ecstasy')." Pharmacological Reviews. Link
-
Baumann, M. H., et al. (2012). "Effects of 'Bath Salts' and Related Designer Drugs on Monoamine Transporters." Neuropsychopharmacology. (Demonstrates the SAR of ring-substituted phenethylamines). Link
-
Wallach, J., et al. (2016). "1,2-Diphenylethylamine polymer-supported synthesis and biological evaluation of NMDA receptor antagonists." Organic & Biomolecular Chemistry. (Provides SAR for the diphenylethylamine backbone). Link
-
Steele, T. D., et al. (1992). "Stereochemical effects of 3,4-methylenedioxymethamphetamine (MDMA) and related amphetamine derivatives on inhibition of uptake of [3H]monoamines." Biochemical Pharmacology. Link
-
Kalant, H. (2001). "The pharmacology and toxicology of 'ecstasy' (MDMA) and related drugs." CMAJ. (Discusses PMMA/PMA toxicity mechanisms relevant to the 4-methoxy group). Link
In Silico vs. In Vitro Activity of Substituted Phenethylamines: A Comprehensive Comparison Guide
Substituted phenethylamines represent a structurally diverse and pharmacologically significant class of neuroactive compounds. This chemical family encompasses endogenous trace amines, psychostimulants (e.g., amphetamines), and potent serotonergic psychedelics (e.g., the 2C-X and NBOMe series). Their primary pharmacological targets include the serotonin 2A receptor (5-HT2AR), trace amine-associated receptor 1 (TAAR1), and monoamine transporters (DAT, SERT, NET)[1][2].
For researchers and drug development professionals, bridging the gap between computational (in silico) predictions and experimental (in vitro) pharmacological profiles is critical. This guide provides an objective comparison of these methodologies, detailing how to establish self-validating workflows when engineering novel phenethylamines—particularly when aiming to decouple therapeutic neuroplasticity from hallucinogenic liability[2][3].
Mechanistic Overview: The 5-HT2A Receptor Target
The psychoplastogenic and hallucinogenic properties of substituted phenethylamines are primarily mediated via the 5-HT2AR, a G protein-coupled receptor (GPCR)[4]. Activation of this receptor triggers divergent intracellular signaling cascades: the canonical Gq/11 pathway (leading to calcium mobilization) and the
Divergent 5-HT2AR signaling pathways activated by substituted phenethylamines.
In Silico Methodologies: Predictive Modeling and Docking
In silico approaches—such as molecular docking, molecular dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling—provide a high-throughput mechanism to predict binding affinities and pose geometries[5][6]. Recent cryo-EM and crystal structures of the 5-HT2AR (e.g., bound to 25CN-NBOH, and) have revolutionized the accuracy of these predictions[3][7].
Protocol 1: Step-by-Step In Silico Docking & MD Workflow
Causality & Self-Validation: A static docking score is mechanistically insufficient due to the dynamic nature of GPCRs. We couple docking with MD simulations to validate the temporal stability of the ligand-receptor complex, ensuring that predicted hydrogen bonds do not spontaneously break in a solvated lipid bilayer environment.
-
Ligand Preparation: Generate 3D conformers of the phenethylamine library (e.g., 2C-X, NBOMe derivatives). Assign protonation states at pH 7.4 (the primary amine of phenethylamines is strictly protonated at physiological pH).
-
Receptor Preparation: Retrieve 5-HT2AR structures (e.g., PDB: 6WHA, 7WC4)[3][7]. Remove stabilizing nanobodies or fusion proteins. Reconstruct missing intracellular loops using homology modeling.
-
Molecular Docking: Define the orthosteric grid centered on the highly conserved aspartate residue D155
. Perform induced-fit docking to accommodate the bulky N-benzyl substitutions characteristic of the NBOMe series. -
Pose Evaluation: Filter poses based on critical pharmacophore interactions:
-
MD Simulation (Validation Step): Embed the top-ranked complexes in a POPC lipid bilayer. Run 100 ns all-atom MD simulations to calculate the Root Mean Square Deviation (RMSD) of the ligand. Discard ligands with an RMSD > 2.5 Å to eliminate false-positive docking artifacts.
In Vitro Methodologies: Empirical Validation
While in silico models accurately predict orthosteric affinity, in vitro assays are mandatory to determine functional efficacy (agonist vs. antagonist) and pathway bias (Gq vs.
Protocol 2: Step-by-Step In Vitro Functional Assay (BRET for -Arrestin2)
Causality & Self-Validation: To confidently claim a phenethylamine is a biased agonist, the assay must internally control for receptor expression levels and baseline luminescence. Bioluminescence Resonance Energy Transfer (BRET) is utilized because its ratiometric nature inherently normalizes data against variations in cell number and transfection efficiency.
-
Cell Culture & Transfection: Plate HEK293T cells in 96-well plates. Co-transfect with plasmids encoding the 5-HT2AR tagged with Renilla luciferase (Rluc8) and
-arrestin2 tagged with a Venus fluorophore. -
Incubation & Preparation: Allow 48 hours for protein expression. Wash cells and resuspend in a physiological assay buffer (HBSS + 20 mM HEPES).
-
Substrate Addition & Baseline Validation: Add the luciferase substrate, coelenterazine-h (5
M), 10 minutes prior to ligand addition. Validation step: Measure the baseline BRET ratio to ensure a stable, flat baseline before receptor stimulation. -
Ligand Stimulation: Add the substituted phenethylamine at varying logarithmic concentrations (
to M). Include 5-HT as a full agonist positive control and M100907 as a selective antagonist negative control[4]. -
Detection: Read the microplate at 480 nm (Rluc8 emission) and 530 nm (Venus emission). Calculate the BRET ratio (530/480).
-
Data Analysis: Plot concentration-response curves using non-linear regression to determine the
(potency) and (efficacy).
Comparative Analysis: In Silico vs. In Vitro Data
The correlation between computational predictions and biological reality is often non-linear. Phenethylamines with bulky N-benzyl substitutions (e.g., 25I-NBOMe) show massive increases in in vitro affinity compared to their 2C counterparts (e.g., 2C-I). This is accurately reflected in in silico models via enhanced hydrophobic contacts with F339
Table 1: Quantitative Comparison of 5-HT2AR Ligands
| Compound Class | Specific Ligand | Predicted Primary Interaction (In Silico) | Docking Score (kcal/mol) | In Vitro Binding Affinity ( | In Vitro Gq Activation ( |
| Unsubstituted | Mescaline | D155 | -6.2 | ~500 - 800 | ~1200 |
| 2C Series | 2C-B | D155 | -7.8 | ~1.0 - 2.5 | ~15.0 |
| 2C Series | 2C-E | D155 | -8.1 | ~0.8 - 1.5 | ~10.0 |
| NBOMe Series | 25I-NBOMe | D155 | -11.4 | ~0.04 - 0.06 | ~0.2 |
| NBF Series | 25C-NBF | D155 | -10.8 | ~0.1 - 0.3 | ~0.8 |
(Note: Docking scores are approximations derived from generalized consensus models;
Iterative drug discovery workflow integrating in silico predictions with in vitro validation.
Expert Insights: Discrepancies and Causality
Why do compounds with identical in silico docking scores sometimes exhibit vastly different in vitro profiles?
-
The Role of Structural Water: Standard high-throughput docking often ignores structural water molecules. In the 5-HT2AR pocket, water-mediated hydrogen bond networks are crucial for stabilizing the active conformation. MD simulations that explicitly model solvent interactions are required to bridge this gap.
-
Receptor Dynamics and Biased Agonism: In silico models typically use a single static snapshot of the receptor. However, biased agonism is driven by the differential stabilization of distinct micro-states. For example, while LSD (an ergoline) interacts strongly with S242
, NBOMe phenethylamines lack this interaction[8]. Instead, they rely on massive hydrophobic stabilization via the N-benzyl group, which alters the thermodynamic landscape of the receptor's intracellular loops, leading to distinct in vitro functional outcomes. -
Membrane Partitioning: In vitro functional assays utilize whole cells where highly lipophilic phenethylamines (like the NBOMe and NBF series) partition heavily into the lipid bilayer[2]. This local concentration effect at the membrane can artificially inflate apparent in vitro potency compared to in silico predictions that only model the aqueous-to-receptor transition.
References
-
The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects. Neuropharmacology (via PMC/NIH). URL:[Link]
-
Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications (via NIH). URL:[Link]
-
The psychedelic phenethylamine 25C-NBF, a selective 5-HT2A agonist, shows psychoplastogenic properties and rapid antidepressant effects in male rodents. Molecular Psychiatry (via ResearchGate). URL:[Link]
-
Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Pharmacology & Translational Science. URL:[Link]
-
Molecular Interaction of Serotonin 5-HT2A Receptor Residues Phe339(6.51) and Phe340(6.52) with Superpotent N-Benzyl Phenethylamine Agonists. Molecular Pharmacology (via Semantic Scholar). URL:[Link]
-
Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. Journal of the American Chemical Society. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. phenethylamines: Topics by Science.gov [science.gov]
- 7. The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Frontiers | The Varieties of the Psychedelic Experience: A Preliminary Study of the Association Between the Reported Subjective Effects and the Binding Affinity Profiles of Substituted Phenethylamines and Tryptamines [frontiersin.org]
A Comparative Guide to the Metabolic Stability of Phenethylamine Derivatives: From Core Structure to Optimized Leads
For researchers, medicinal chemists, and drug development professionals, understanding the metabolic fate of a compound is a cornerstone of successful drug design. A molecule with promising pharmacological activity can fail if it is metabolized too quickly, leading to insufficient in vivo exposure, or if its breakdown produces toxic byproducts. This guide provides an in-depth comparative analysis of the metabolic stability of phenethylamine derivatives, a scaffold of immense importance in medicinal chemistry, found in endogenous neurochemicals and a vast array of synthetic drugs.[1][2]
We will dissect the key metabolic pathways governing the stability of these compounds, explore how specific structural modifications can dramatically alter their pharmacokinetic profiles, and provide detailed, field-proven protocols for assessing their stability in vitro.
The Metabolic Gauntlet: Key Pathways for Phenethylamine Biotransformation
The journey of a phenethylamine derivative through the body is primarily dictated by two major enzymatic systems: Monoamine Oxidases (MAOs) and Cytochrome P450 (CYP) enzymes.[3][4] The inherent structure of a given derivative determines which pathway will dominate its clearance.
Monoamine Oxidase (MAO): The Gatekeeper for Endogenous Amines
Monoamine oxidases are a family of mitochondrial enzymes responsible for the oxidative deamination of monoamines.[5] The two primary isoenzymes, MAO-A and MAO-B, exhibit different substrate preferences.
-
MAO-A: Preferentially metabolizes serotonin and norepinephrine.[6]
-
MAO-B: Primarily responsible for the catabolism of phenethylamine (PEA) and contributes to the breakdown of dopamine.[5][6][7]
For the parent phenethylamine molecule, metabolism by MAO-B is exceptionally rapid.[3] This enzymatic action converts the amine to phenylacetaldehyde, which is then further oxidized by aldehyde dehydrogenase to phenylacetic acid, the primary urinary metabolite.[3] This rapid breakdown is the reason why orally ingested, unmodified phenethylamine has a very short half-life (5-10 minutes) and limited systemic activity without the co-administration of an MAO inhibitor.[3][8]
Caption: MAO-B mediated metabolism of phenethylamine.
Cytochrome P450 (CYP) Superfamily: The Versatile Oxidizer
The CYP enzyme system, located primarily in the liver, is the body's main defense against xenobiotics and is responsible for the metabolism of approximately 75% of all drugs.[4][9] While MAO is the primary route for simple phenethylamines, structurally complex derivatives are often substrates for CYP enzymes, particularly CYP2D6.[10][11]
CYP-mediated reactions are diverse and include:
-
Hydroxylation: Addition of a hydroxyl (-OH) group to the aromatic ring or alkyl side chain.
-
O-Demethylation: Removal of a methyl group from a methoxy substituent, a common modification in psychedelic phenethylamines (e.g., 2C series).[10]
-
N-Dealkylation: Removal of alkyl groups from the nitrogen atom.
The susceptibility of a phenethylamine derivative to CYP metabolism is highly dependent on its substitution pattern. For instance, methoxyphenethylamine derivatives undergo sequential O-demethylation and subsequent ring hydroxylation, catalyzed by CYP2D6.[10]
Caption: CYP2D6 mediated metabolism of a substituted phenethylamine.
Structure-Metabolism Relationships: Designing for Stability
Medicinal chemists can strategically modify the phenethylamine scaffold to control its metabolic fate. These structural changes are designed to reduce affinity for metabolizing enzymes, thereby increasing half-life and bioavailability.
| Derivative | Key Structural Feature | Primary Metabolic Pathway | Consequence for Stability |
| Phenethylamine | Unsubstituted Core | MAO-B | Very Low Stability: Rapidly cleared, t½ ≈ 5-10 min.[8] |
| Amphetamine | α-Methyl Group | CYP450 (primarily) | High Stability: α-methyl group sterically hinders MAO activity, diverting metabolism to slower CYP pathways. Significantly longer half-life. |
| Methamphetamine | N-Methyl & α-Methyl | CYP450 (CYP2D6) | High Stability: Both methyl groups protect against MAO. N-demethylation to amphetamine is a key metabolic step. |
| 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) | Ring Substitutions | CYP450 | Moderate to High Stability: Bulky ring substituents decrease MAO affinity. Metabolism proceeds via CYP-mediated O-demethylation and other pathways.[11] |
The most impactful modification for enhancing stability is the addition of a methyl group at the alpha-carbon (the carbon adjacent to the nitrogen). This single change, which converts phenethylamine to amphetamine, provides steric hindrance that dramatically reduces the rate of MAO-catalyzed deamination. This forces the molecule down the slower CYP metabolic pathway, profoundly increasing its half-life and central nervous system availability.
Experimental Protocols for Metabolic Stability Assessment
To empirically determine the metabolic stability of new chemical entities, two primary in vitro assays are indispensable in early drug discovery: the Liver Microsomal Stability Assay and the Plasma Stability Assay.[12][13]
Liver Microsomal Stability Assay
This assay is the industry standard for evaluating Phase I metabolic stability, primarily mediated by CYP enzymes.[14][15][16] It measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes.[17]
Protocol: Step-by-Step
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution of the phenethylamine derivative in DMSO.
-
Microsomal Solution: Thaw pooled liver microsomes (human, rat, etc.) on ice and dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[17]
-
NADPH Regenerating System: Prepare a solution containing NADPH, an essential cofactor for CYP enzymes. This is critical as it provides the reducing equivalents necessary for the enzymatic reaction.
-
-
Incubation:
-
Pre-warm the microsomal solution and test compound separately at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal/compound mixture. The final concentration of the test compound is typically 1 µM.[17]
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling & Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[18]
-
Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (or methanol) with an internal standard.[18] This step serves two purposes: it precipitates the microsomal proteins, halting all enzymatic activity, and the internal standard allows for accurate quantification during analysis.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples vigorously and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for analysis.
-
Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear regression line (k) is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[16]
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) x (1 / mg/mL microsomal protein)
-
-
Caption: Workflow for the Liver Microsomal Stability Assay.
Plasma Stability Assay
This assay is crucial for identifying compounds susceptible to hydrolysis by enzymes present in blood plasma, such as esterases and amidases.[19][20] This is particularly relevant for prodrugs designed to be activated in circulation or for compounds containing labile functional groups like esters or amides.[21][22]
Protocol: Step-by-Step
-
Preparation:
-
Thaw frozen plasma (human, rat, etc.) from multiple donors in a 37°C water bath.
-
Prepare a stock solution of the test compound in DMSO.
-
-
Incubation:
-
Add the test compound to the plasma to achieve a final concentration of 1-5 µM. The final DMSO concentration should be kept low (<1%) to avoid impacting enzyme activity.[23]
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling & Termination:
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), remove an aliquot of the plasma-compound mixture.[19]
-
Terminate the reaction by mixing the aliquot with 3-4 volumes of cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the parent compound remaining.
-
-
Data Analysis:
-
Calculate the half-life (t½) by plotting the percentage of compound remaining versus time. A compound is generally considered stable if >90% remains after a 2-hour incubation.
-
Caption: Workflow for the Plasma Stability Assay.
Conclusion: Integrating Stability Data into Drug Design
The metabolic stability of phenethylamine derivatives is not a fixed property but a tunable parameter that can be rationally engineered through informed structural modification. By understanding the primary roles of MAO and CYP enzymes, chemists can predict and confirm how substitutions to the core scaffold will influence a compound's pharmacokinetic profile.
Early and routine assessment of metabolic stability using robust in vitro assays, such as the liver microsomal and plasma stability protocols detailed here, is a critical, data-driven approach. It allows research teams to triage compounds, identify metabolic liabilities, and ultimately select drug candidates with a higher probability of success in preclinical and clinical development. This iterative cycle of design, synthesis, and testing is fundamental to advancing potent and effective therapeutics from the bench to the bedside.
References
-
(ResearchGate)
-
(AxisPharm)
-
(Nuvisan)
-
(Creative Bioarray)
-
(WuXi AppTec)
-
(BioIVT)
-
(Wikipedia)
-
(Evotec)
-
(BioDuro-Sundia)
-
(PubMed)
-
(Nootropics Expert)
-
(Domainex)
-
(PubMed)
-
(protocols.io)
-
(PubMed)
-
(Evotec)
-
(PubMed)
-
(Bienta)
-
(Domainex)
-
(Creative Bioarray)
-
(ACS Publications)
-
(Charnwood Discovery)
-
(PMC - NIH)
-
(KoreaScience)
-
(Semantic Scholar)
-
(ResearchGate)
-
(prn.org)
-
(PMC - NIH)
-
(MDPI)
-
(ResearchGate)
-
(PMC - NIH)
-
(ResearchGate)
-
(PMC - NIH)
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Phenethylamine - Wikipedia [en.wikipedia.org]
- 4. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BEHAVIORAL OUTCOMES OF MONOAMINE OXIDASE DEFICIENCY: PRECLINICAL AND CLINICAL EVIDENCE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of MAO A and B in neurotransmitter metabolism and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased stress response and beta-phenylethylamine in MAOB-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nootropicsexpert.com [nootropicsexpert.com]
- 9. cdn.ymaws.com [cdn.ymaws.com]
- 10. Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nuvisan.com [nuvisan.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism, published on Dec 09, 2024 [protocols.io]
- 16. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 19. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. Plasma Stability Assay | Domainex [domainex.co.uk]
- 21. Plasma Stability Assay | Bienta [bienta.net]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 23. charnwooddiscovery.com [charnwooddiscovery.com]
Benchmarking Purification Techniques for Substituted Phenethylamines
Executive Summary
The purification of substituted phenethylamines—a structural scaffold ubiquitous in neurotransmitters, psychotropics, and pharmaceutical intermediates—presents a unique set of challenges due to their basicity, polarity, and tendency to form "oils" rather than crystalline solids.
This guide benchmarks four standard purification methodologies: Acid-Base Extraction (LLE) , Recrystallization , Flash Column Chromatography (FCC) , and Preparative HPLC .
Key Finding: While Preparative HPLC offers the highest absolute purity (>99.5%), Recrystallization of the Hydrochloride Salt remains the most cost-effective and scalable method for early-stage development, provided yield losses (15–25%) are acceptable. For complex mixtures containing non-basic impurities, Acid-Base Extraction serves as the critical primary cleanup step before any high-resolution technique is applied.
Chemical Context & The "Polishing" Problem
Substituted phenethylamines (PEAs) generally possess a pKa between 9.0 and 10.5. This basicity is the primary lever for purification.
Common Impurities:
-
Unreacted Precursors: Substituted benzaldehydes (from Henry reaction routes) or phenylacetonitriles.
-
Side Products: Dimeric secondary amines (often formed during reductive amination) and partially reduced intermediates (hydroxylamines).
-
Inorganic Salts: Borate or aluminum salts remaining from hydride reductions (NaBH₄, LAH).
The "Polishing Problem" refers to the difficulty of removing chemically similar secondary amine byproducts, which often co-elute with the primary amine product on silica gel due to similar pKa values.
Methodology 1: Acid-Base Extraction (The Baseline)
Principle: Exploiting the pH-dependent solubility switch. At pH < 3, the amine is protonated (water-soluble salt); at pH > 12, it is a free base (organic-soluble oil).
Protocol
-
Dissolution: Dissolve crude reaction mixture in dilute HCl (1M). Check pH < 2.
-
Wash (The "Trash" Step): Extract the aqueous acidic layer with a non-polar solvent (Dichloromethane or Ethyl Acetate). Discard organic layer (removes non-basic impurities like aldehydes).
-
Basification: Cool the aqueous layer on ice. Slowly add 20% NaOH or NH₄OH until pH > 12.
-
Extraction (The "Keep" Step): Extract aqueous layer 3x with Dichloromethane (DCM).
-
Isolation: Dry combined organics over MgSO₄ and evaporate.
Workflow Diagram
Caption: Logic flow for Acid-Base extraction, isolating the amine based on pH-switched solubility.
Methodology 2: Recrystallization (The Standard)
Principle: Differential solubility of the amine salt in hot vs. cold solvent. The hydrochloride (HCl) salt is the industry standard due to stability, though fumarate salts are used for hygroscopic amines.
Protocol
-
Salt Formation: Dissolve free base in dry diethyl ether. Bubble dry HCl gas or add ethereal HCl dropwise until precipitation ceases.
-
Solvent Selection: Anhydrous Isopropanol (IPA) or Ethanol (EtOH).
-
Reflux: Suspend crude salt in minimal solvent. Heat to boiling. Add solvent dropwise just until dissolved.
-
Crystallization: Remove from heat. Allow to cool slowly to Room Temp, then 4°C.
-
Filtration: Vacuum filter cold crystals. Wash with cold anhydrous ether.
Expert Insight: If the salt "oils out" instead of crystallizing, the solution is likely too concentrated or contains too much water. Re-heat and add a small amount of "antisolvent" (Acetone or Et₂O) at the boiling point.
Methodology 3: Flash Column Chromatography (The Refinement)
Principle: Adsorption separation on silica gel. The Challenge: Amines interact strongly with acidic silanol groups on silica, causing severe "tailing" (broad, streaky peaks) and poor resolution.[1]
Protocol Modifications
-
Stationary Phase: Standard Silica (40–63 µm).
-
Mobile Phase Modifier: You must use a basic modifier.
-
Loading: Dissolve sample in DCM. Do not use acid during loading.
Caption: Mechanism of action: Basic modifiers (TEA) saturate acidic silanol sites, allowing the target amine to elute without tailing.
Comparative Benchmarking Data
The following data represents a synthesized benchmark based on the purification of 3,4-dimethoxyphenethylamine (a standard model compound) starting from a crude purity of 82% (LC-MS area).
| Metric | Acid-Base Extraction | Recrystallization (HCl Salt) | Flash Chromatography (TEA mod.) | Preparative HPLC (C18) |
| Final Purity | 92–94% | >99.0% | 97–98% | >99.8% |
| Recovery Yield | 90–95% | 65–75% | 80–85% | 70–80% |
| Throughput | High (Multi-gram) | High (Multi-gram) | Medium (100mg - 5g) | Low (<500mg/run) |
| Solvent Cost | Low | Low | High | Very High |
| Time Required | 2 Hours | 12–24 Hours (Cooling) | 3–5 Hours | 4–6 Hours |
| Scalability | Excellent | Excellent | Moderate | Poor |
Analysis of Results
-
Acid-Base Extraction is the most efficient "bulk cleanup" but rarely achieves pharmaceutical-grade purity (>98%) on its own due to the carryover of neutral organic impurities that may get trapped in the emulsion or interface.
-
Recrystallization offers the best Purity-to-Cost ratio. The yield loss (approx. 30%) is often acceptable in early synthesis to avoid the expense of chromatography.
-
Prep HPLC is the "Gold Standard" for biological assays where <0.1% impurity is required, but it is the bottleneck in process flow.
Decision Matrix: Which Method to Choose?
Use this logic flow to determine the optimal technique for your specific stage of development.
Caption: Strategic decision tree for selecting purification methods based on scale and purity requirements.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Acid-Base Extraction and Recrystallization).
-
Teledyne ISCO. (2012).[3] RediSep C-18 reversed phase column Purification of primary amines. Application Note. (Data on Flash Chromatography modifiers).
-
Agilent Technologies. (2020). Strategy for Preparative LC Purification. White Paper. (Methodology for scaling Analytical to Prep HPLC).
-
Biotage. (2023).[2][4] How do I purify ionizable organic amine compounds using flash column chromatography? (Specifics on TEA and Ammonia modifiers).
-
Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine synthesis and salt formation/recrystallization techniques).
Sources
Safety Operating Guide
[1-(4-Methoxyphenyl)-2-phenylethyl]methylamine proper disposal procedures
Standard Operating Procedure: Laboratory Disposal and Waste Management of [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine
As a Senior Application Scientist, ensuring the safe lifecycle management of complex organic compounds is as critical as the experimental design itself.[1-(4-Methoxyphenyl)-2-phenylethyl]methylamine (CAS: 93027-02-2) is a substituted organic amine[1]. Due to its basicity, potential biological activity, and organic structure, improper disposal poses significant environmental and occupational safety risks.
This guide outlines the self-validating, step-by-step methodology for the professional collection, segregation, and final disposal of this compound, grounded in established environmental health and safety (EHS) protocols.
Chemical Profiling and Waste Segregation Logic
Before initiating disposal, it is critical to understand the chemical causality that dictates its handling. As a secondary amine,[1-(4-Methoxyphenyl)-2-phenylethyl]methylamine exhibits mild basicity and can act as a nucleophile.
Causality in Segregation:
-
Avoid Acids: Mixing this organic base with concentrated acids in a waste container can lead to an exothermic acid-base neutralization reaction, potentially causing solvent boiling, pressure buildup, and container failure.
-
Avoid Oxidizers: Amines are susceptible to oxidation. Mixing with strong oxidizing agents (e.g., peroxides, permanganates) can trigger violent, uncontrolled reactions.
-
Aqueous vs. Organic: Because the freebase form has high lipophilicity and low aqueous solubility, it must be segregated into the Non-Halogenated Organic Waste stream (unless dissolved in a halogenated solvent like dichloromethane, in which case it enters the Halogenated Organic Waste stream).
Table 1: Waste Compatibility Matrix for Organic Amines
| Waste Stream Component | Compatibility | Mechanistic Rationale |
| Non-Halogenated Solvents (e.g., Methanol, Ethyl Acetate) | Highly Compatible | Acts as a stable diluent; preferred stream for incineration. |
| Halogenated Solvents (e.g., DCM, Chloroform) | Compatible | Requires specialized high-temp incineration to manage halogen off-gassing, but chemically stable with amines. |
| Concentrated Mineral Acids | Incompatible | Exothermic salt formation; risk of over-pressurization. |
| Strong Oxidizing Agents | Incompatible | High risk of rapid oxidation, heat generation, and potential ignition. |
Step-by-Step Disposal Methodology
In a professional laboratory setting, in-house chemical degradation (treatment) of complex organic amines is strongly discouraged due to the risk of generating uncharacterized, potentially toxic byproducts. The gold standard is collection and transfer to a licensed facility for high-temperature incineration[2].
Phase I: Preparation and PPE
-
Don appropriate PPE: Nitrile gloves (double-gloving recommended if handling concentrated stock), a flame-resistant laboratory coat, and ANSI-approved safety goggles[3].
-
Engineering Controls: Perform all waste transfers inside a certified, properly functioning chemical fume hood to prevent inhalation of vapors or aerosolized particulates.
Phase II: Waste Collection
-
Select the Receptacle: Use a chemically compatible, sealable container. High-Density Polyethylene (HDPE) or glass carboys are standard for organic amine waste[3].
-
Transfer: Carefully pour or pipette the [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine waste into the container. If cleaning glassware contaminated with the compound, use a compatible solvent (e.g., methanol or ethanol) and add the rinsate to the same waste container.
-
Seal and Inspect: Cap the container tightly immediately after transfer. Inspect the exterior for any spills or drips; wipe down with a solvent-dampened cloth if necessary and dispose of the cloth as solid hazardous waste.
Phase III: Labeling and Storage
-
GHS/RCRA Labeling: Affix a hazardous waste label to the container before the first drop of waste is added. The label must explicitly state the chemical name ("[1-(4-Methoxyphenyl)-2-phenylethyl]methylamine"), the primary hazard ("Toxic", "Organic Base"), and the date of initial accumulation[3].
-
Satellite Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory. The container must be placed inside secondary containment (e.g., a polyethylene tray) capable of holding 110% of the container's volume to mitigate leak risks.
Phase IV: Final Disposition
-
Contractor Transfer: Once the container is full or reaches the regulatory time limit for satellite accumulation, transfer it to the facility's central hazardous waste storage area.
-
Incineration: The EHS department will coordinate with a licensed hazardous waste contractor to transport the material for commercial high-temperature incineration[2][4].
Mechanistic Rationale for High-Temperature Incineration
Incineration is the most effective terminal treatment technology for complex organic and hazardous wastes[2].
When[1-(4-Methoxyphenyl)-2-phenylethyl]methylamine is subjected to high-temperature oxidation (typically exceeding 1000°C in a rotary kiln or liquid injection incinerator), the thermal energy breaks the stable carbon-carbon and carbon-nitrogen bonds[2][5].
The primary combustion reaction converts the organic framework entirely into carbon dioxide (
Waste Management Workflow Visualization
Caption: Step-by-step laboratory workflow for the safe segregation, containment, and incineration of organic amine waste.
References
-
CAS#:93027-02-2 | Chemsrc . Chemsrc. Available at:[Link]
-
Incineration of Municipal and Hazardous Solid Wastes . Pageplace. Available at:[Link]
-
Handbook of Incineration of Hazardous Wastes (1991) . Dokumen.pub. Available at:[Link]
-
Engineering Handbook For Hazardous Waste Incineration . U.S. Environmental Protection Agency (EPA). Available at:[Link]
-
Hazardous Waste Management Disposal Training . McGill University. Available at:[Link]
Sources
Personal protective equipment for handling [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine
Operational Safety and Handling Guide: [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine
As a Senior Application Scientist, I approach the handling of novel research chemicals not merely as a compliance exercise, but as a systematic mitigation of pharmacological risk. [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine (CAS: 93027-02-2) is a secondary amine belonging to the 1,2-diarylethylamine structural class. Because this compound is a highly active neuromodulator structurally related to potent agents like lefetamine and methoxphenidine[1], handling it in its raw powder form presents severe occupational hazards.
This guide provides field-proven, self-validating protocols to ensure your safety, focusing heavily on the "why" behind each piece of Personal Protective Equipment (PPE) and operational step.
Pharmacological Hazard Profile (The "Why")
To respect the chemical, we must first understand its mechanism of action. 1,2-diarylethylamines exhibit a complex polypharmacology. They primarily act as non-competitive antagonists at the glutamatergic N-methyl-D-aspartate (NMDA) receptor[2]. Furthermore, methoxy-substituted derivatives often demonstrate off-target inhibition of monoamine transporters (DAT, NET, SERT) and variable affinity for opioid receptors[1].
Accidental occupational exposure—particularly via inhalation of aerosolized powder or dermal absorption of organic solutions—can lead to rapid onset of dissociative anesthesia, sympathomimetic toxicity (tachycardia, hypertension), or respiratory depression.
Fig 1. Pharmacodynamic hazard profile of 1,2-diarylethylamines.
Quantitative Data & Hazard Summary
Treat this compound as an Active Pharmaceutical Ingredient (API) with high potency. Below is the baseline chemical data required for your risk assessment.
Table 1: Chemical and Hazard Properties
| Property | Specification / Detail |
| Chemical Name | [1-(4-Methoxyphenyl)-2-phenylethyl]methylamine |
| CAS Number | 93027-02-2 |
| Molecular Weight | 241.33 g/mol [3] |
| Physical Form | Solid (Powder) |
| Primary Hazards | Acute toxicity (oral/inhalation/dermal), CNS modulation[4] |
| Solubility | Soluble in DMSO, Methanol, and Ethanol |
Required Personal Protective Equipment (PPE)
A robust safety protocol relies on a self-validating system: if one layer of protection fails, the next immediately prevents exposure. Below is the mandatory PPE for handling this compound, grounded in chemical causality.
Table 2: PPE Specifications and Causality
| PPE Category | Specification | The "Why" (Causality & Field Insight) |
| Hand Protection | Double-layer Nitrile (Min 5 mil thickness). | Nitrile offers superior resistance to organic amines compared to latex. Double gloving ensures that if the outer glove is breached by the permeating solvents used for dissolution (e.g., DMSO), the inner glove maintains the barrier. |
| Eye/Face | Indirect-vented chemical splash goggles. | Prevents fine powder aerosols from contacting ocular mucosa, which provides a rapid, highly vascularized route to systemic circulation. Standard safety glasses are insufficient for powders. |
| Respiratory | N99/P100 Particulate Respirator or PAPR. | The primary risk is inhalation of the solid API powder[4]. While engineering controls (BSC) are the primary defense, a P100 respirator acts as the critical failsafe against micro-aerosolization. |
| Body | Disposable Tyvek suit or fluid-resistant lab coat with knit cuffs. | Prevents the accumulation of invisible, highly potent powder on personal clothing, eliminating the risk of chronic secondary exposure outside the laboratory. |
Operational Workflows
Handling dry, neuroactive powders requires strict adherence to closed-system principles.
Fig 2. Step-by-step operational workflow for handling neuroactive API powders.
Step-by-Step Methodology for Safe Weighing and Solubilization:
-
Workspace Preparation: All handling of the dry powder MUST occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator. Field Insight: Do not use a standard chemical fume hood. The high, turbulent airflow of a standard hood will easily aerosolize fine API powders, blowing them out of the sash and into your breathing zone.
-
Static Mitigation: 1,2-diarylethylamine powders are highly susceptible to static charge. Use an anti-static bar or zero-ion gun inside the enclosure before opening the vial. This neutralizes the environment, preventing the powder from "jumping" onto your gloves or the balance pan.
-
Closed-System Weighing:
-
Tare a pre-capped glass vial on the analytical balance.
-
Carefully transfer the desired mass using a micro-spatula.
-
Cap the vial before removing it from the balance to record the final weight. This self-validating step ensures no powder is exposed to ambient lab air during transit.
-
-
In Situ Solubilization: Inject your solvent (e.g., DMSO or Methanol) directly into the capped vial through a septum, or open the vial only within the BSC to add the solvent. Once the compound is in solution, the inhalation hazard drops to near zero, shifting the risk profile strictly to dermal exposure.
Spill Management and Disposal
-
Decontamination: Amines can be persistent on surfaces. For powder spills, do NOT sweep . Sweeping generates massive aerosol clouds. Instead, cover the spill with absorbent pads dampened with a solvent the compound is soluble in (such as 70% ethanol or methanol) to trap the powder, then wipe inward. Follow up with a 10% bleach solution to chemically degrade residual organics, then a final water wipe.
-
Disposal: Collect all contaminated consumables (spatulas, gloves, wipes) in a sealed, labeled biohazard or chemical waste bag. Dispose of this strictly as hazardous pharmaceutical waste according to local institutional and EPA/RCRA guidelines[4].
References
- [1-(4-methoxyphenyl)-2-phenylethyl]methylamine | 93027-02-2 - Sigma-Aldrich. sigmaaldrich.com.
- NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)
- Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues - PMC. nih.gov.
- 93027-02-2|[1-(4-methoxyphenyl)-2-phenylethyl ... - BIOFOUNT. bio-fount.com.
Sources
- 1. Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, Methoxphenidine and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 93027-02-2 CAS Manufactory [m.chemicalbook.com]
- 4. 93027-02-2|[1-(4-methoxyphenyl)-2-phenylethyl]methylamine|[1-(4-methoxyphenyl)-2-phenylethyl]methylamine|-范德生物科技公司 [bio-fount.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
